6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
Description
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Properties
IUPAC Name |
6-ethynyl-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-7-3-8-6(4-9-7)5-10-11-8/h1,3-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVASEHHHDXQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=N1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
Foreword: The Strategic Importance of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in Modern Drug Discovery
The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to purine, which allows it to function as a potent isostere in biological systems.[1][2] Derivatives of this core are actively investigated for a range of therapeutic applications, including their potential as kinase inhibitors and antiproliferative agents.[3][4] The introduction of a 6-ethynyl group onto this scaffold transforms it into a highly versatile building block. The terminal alkyne is not merely a structural feature but a reactive handle of immense strategic value, enabling researchers to employ powerful ligation chemistries, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), for fragment-based drug discovery (FBDD) and the development of complex molecular probes.[5]
This guide provides a comprehensive, field-proven protocol for the synthesis of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine. It moves beyond a simple recitation of steps to explain the underlying chemical logic, ensuring that researchers can not only replicate the synthesis but also adapt and troubleshoot it effectively.
Overview of the Synthetic Strategy
The most robust and efficient pathway to 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is a two-step sequence commencing from a halogenated precursor. This strategy is centered around the powerful Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds.[6][7]
The workflow is as follows:
-
Sonogashira Cross-Coupling: A 6-halo-1H-pyrazolo[4,3-c]pyridine (typically the bromo derivative) is coupled with a silyl-protected alkyne, such as (trimethylsilyl)acetylene. The silyl group is crucial for preventing the self-coupling of the terminal alkyne (Glaser coupling) and other undesirable side reactions under the basic conditions of the reaction.[8][9]
-
In-situ or Subsequent Deprotection: The silyl protecting group is cleaved under mild basic conditions to unveil the terminal alkyne, yielding the target compound.[10]
This strategic approach is visualized in the workflow diagram below.
Caption: High-level synthetic workflow for the target compound.
Core Mechanism: The Sonogashira Catalytic Cycle
Understanding the mechanism of the Sonogashira reaction is paramount for optimizing conditions and diagnosing potential issues. The reaction involves two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[6][7]
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the 6-bromo-1H-pyrazolo[4,3-c]pyridine.
-
Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation & Reductive Elimination: The copper acetylide then transmetalates to the Pd(II) complex. The resulting organopalladium species undergoes reductive elimination to form the C-C bond of the product and regenerate the active Pd(0) catalyst.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Detailed Synthesis Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and analytical guidance to ensure the integrity of the process.
Materials & Reagents:
| Reagent | CAS Number | Supplier Example |
| 6-Bromo-1H-pyrazolo[4,3-c]pyridine | 1206973-12-7 | Sigma-Aldrich |
| (Trimethylsilyl)acetylene | 1066-54-2 | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Sigma-Aldrich |
| Copper(I) Iodide (CuI) | 7681-65-4 | Sigma-Aldrich |
| Triethylamine (TEA), anhydrous | 121-44-8 | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Sigma-Aldrich |
| Methanol (MeOH), anhydrous | 67-56-1 | Sigma-Aldrich |
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Anhydrous solvents and an inert atmosphere are critical for the success of the coupling reaction.
Part 1: Sonogashira Coupling to Synthesize 6-((Trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-c]pyridine
Experimental Procedure:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq.).
-
Inert Atmosphere: Seal the flask with septa, and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition:
-
Add anhydrous Tetrahydrofuran (THF) and anhydrous Triethylamine (TEA) (ratio of THF:TEA is typically 4:1 v/v) to dissolve the starting material.
-
Add Copper(I) Iodide (CuI) (0.05 - 0.1 eq.). The mixture may turn a pale yellow/green.
-
Add (Trimethylsilyl)acetylene (1.5 - 2.0 eq.) via syringe.
-
Finally, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 - 0.05 eq.). The solution will typically darken to a deep brown or black, which is indicative of the active catalyst.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring & Validation:
-
TLC Analysis: Monitor the reaction progress using thin-layer chromatography (e.g., eluent: 50% Ethyl Acetate in Hexanes). The starting material spot should be consumed and a new, less polar product spot should appear.
-
LC-MS Analysis: For definitive confirmation, a small aliquot can be analyzed by LC-MS to confirm the disappearance of the starting material and the appearance of a new peak with the expected mass-to-charge ratio (m/z) for the TMS-protected product.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in Ethyl Acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 50% Ethyl Acetate in Hexanes) to isolate the pure 6-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-c]pyridine.
Part 2: Deprotection to Yield 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
Experimental Procedure:
-
Setup: Dissolve the purified 6-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-c]pyridine (1.0 eq.) from Part 1 in anhydrous Methanol (MeOH) in a round-bottom flask.
-
Reagent Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.) to the solution.
-
Reaction: Stir the suspension at room temperature for 1-3 hours.
-
Monitoring & Validation:
-
TLC Analysis: Monitor the reaction until the starting silyl-protected material is fully consumed. The final product will be more polar.
-
LC-MS Analysis: Confirm the formation of the product by observing a peak with the correct m/z for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine (C₈H₅N₃, MW: 143.15).[11]
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water to the residue and extract with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Final Product: The resulting solid is typically of high purity. If necessary, it can be further purified by recrystallization or a short silica gel plug.
Quantitative Data Summary & Validation
The following table summarizes the expected outcomes of this synthetic protocol.
| Step | Key Transformation | Typical Yield | Purity (Post-Chromatography) | Key Analytical Data (Expected) |
| 1 | 6-Bromo → 6-TMS-ethynyl | 75-90% | >95% | ¹H NMR: Appearance of a singlet ~0.25 ppm (9H, Si(CH₃)₃). MS (ESI+): m/z = 216.1 [M+H]⁺ |
| 2 | 6-TMS-ethynyl → 6-Ethynyl | 90-98% | >98% | ¹H NMR: Disappearance of the TMS singlet; appearance of a new singlet ~3.2 ppm (1H, alkyne C-H). MS (ESI+): m/z = 144.1 [M+H]⁺ |
References
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules. Available at: [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). ResearchGate. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed Central. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Available at: [Link]
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (n.d.). Clausius Scientific Press. Available at: [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). Royal Society of Chemistry. Available at: [Link]
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (2021). PubMed Central. Available at: [Link]
-
Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces. (2021). Chemical Communications. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. Available at: [Link]
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Some Aspects of the Chemistry of Alkynylsilanes. (2017). PubMed Central. Available at: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
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ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011). ResearchGate. Available at: [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. (2018). Gelest, Inc.. Available at: [Link]
-
Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. (2001). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. Available at: [Link]
-
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). (2023). RSC Publishing. Available at: [Link]
-
Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). Bentham Science. Available at: [Link]
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- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 10. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 11. scbt.com [scbt.com]
Spectroscopic Blueprint of a Novel Kinase Inhibitor Scaffold: A Technical Guide to 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
Foreword: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel heterocyclic scaffolds that can effectively modulate the activity of protein kinases remains a cornerstone of drug discovery. The pyrazolo[4,3-c]pyridine core, a fascinating isostere of purines, has emerged as a "privileged" structure, demonstrating significant potential in the development of targeted therapeutics. The introduction of an ethynyl group at the 6-position not only imparts conformational rigidity but also provides a versatile chemical handle for further elaboration through click chemistry or Sonogashira coupling reactions. This guide provides an in-depth exploration of the mass spectrometry and nuclear magnetic resonance (NMR) characteristics of a key exemplar of this class, 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine (CAS 1374652-76-2).[1] As experimental spectra for this specific molecule are not widely available in the public domain, this document will leverage established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. This approach is designed to empower researchers and drug development professionals with the foundational knowledge to identify, characterize, and utilize this promising molecular entity.
Molecular Structure and Physicochemical Properties
A thorough understanding of the structural and electronic properties of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is paramount to interpreting its spectroscopic data. The molecule consists of a fused pyrazole and pyridine ring system, with an ethynyl substituent on the pyridine ring.
Caption: Molecular Structure of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1374652-76-2 | [1] |
| Molecular Formula | C₈H₅N₃ | [1] |
| Molecular Weight | 143.15 g/mol | [1] |
| Alternate Names | (1H-Pyrazolo[4,3-c]pyridin-6-yl)acetylene, 6-Ethynyl-5-azaindazole | [1] |
Mass Spectrometry: Elucidating Fragmentation Pathways
Mass spectrometry is an indispensable tool for confirming the molecular weight and deducing the structural components of a molecule. For 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, electron ionization (EI) would be a suitable method for generating a fragmentation pattern.
Predicted Mass Spectrum
The mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z 143, corresponding to the molecular weight of the compound. The odd number of nitrogen atoms in the molecule is consistent with the odd nominal mass, in accordance with the nitrogen rule.
Table 2: Predicted Key Mass Spectral Data
| m/z | Predicted Ion | Predicted Identity | Rationale |
| 143 | [C₈H₅N₃]⁺ | Molecular Ion (M⁺) | Corresponds to the molecular weight of the compound. |
| 116 | [M - HCN]⁺ | Loss of Hydrogen Cyanide | A common fragmentation pathway for pyrazole and pyridine rings. |
| 89 | [M - 2HCN]⁺ | Sequential Loss of HCN | Further fragmentation of the heterocyclic core. |
| 90 | [C₇H₄N]⁺ | Loss of N₂ and H | Fragmentation of the pyrazole ring. |
| 63 | [C₅H₃]⁺ | Fragmentation of the pyridine ring |
Proposed Fragmentation Mechanism
The fragmentation of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is likely to be initiated by the ionization of one of the nitrogen lone pairs, leading to a series of characteristic losses.
Caption: Predicted Fragmentation Pathway of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
The initial fragmentation is predicted to involve the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the pyrazole ring, a characteristic fragmentation of N-heterocycles.[2] This would result in a fragment ion at m/z 116. A subsequent loss of another HCN molecule from the remaining pyridine ring could lead to a fragment at m/z 89. An alternative pathway could involve the cleavage of the pyrazole ring with the loss of a dinitrogen molecule (N₂) and a hydrogen atom, leading to a fragment at m/z 90.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within a molecule. The predicted ¹H and ¹³C NMR spectra of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the heterocyclic rings and the ethynyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring currents. Based on data for related pyrazolopyrimidine and substituted pyridine systems, the following assignments are proposed.[3]
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H | 12.0 - 14.0 | br s | - | The acidic proton of the pyrazole ring is expected to be significantly deshielded and may exchange with trace water in the solvent. |
| H-3 | 8.0 - 8.2 | s | - | Located on the pyrazole ring, deshielded by the adjacent nitrogen atoms. |
| H-4 | 7.8 - 8.0 | d | ~5.0 | Part of the pyridine ring, coupled to H-7. |
| H-7 | 7.2 - 7.4 | d | ~5.0 | Coupled to H-4. |
| Ethynyl-H | 3.2 - 3.5 | s | - | The acetylenic proton signal is typically found in this region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the hybridization of the carbon atoms.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | 135 - 140 | Carbon in the pyrazole ring adjacent to two nitrogen atoms. |
| C-3a | 145 - 150 | Bridgehead carbon of the fused ring system. |
| C-4 | 115 - 120 | Carbon in the pyridine ring. |
| C-6 | 140 - 145 | Carbon bearing the ethynyl substituent. |
| C-7 | 125 - 130 | Carbon in the pyridine ring. |
| C-7a | 150 - 155 | Bridgehead carbon of the fused ring system. |
| Ethynyl-C (C≡CH) | 80 - 85 | Quaternary alkyne carbon. |
| Ethynyl-C (C≡CH) | 75 - 80 | Terminal alkyne carbon. |
Experimental Protocols
To validate the predicted spectroscopic data, the following experimental protocols are recommended.
Proposed Synthesis
A plausible synthetic route to 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine could involve a Sonogashira coupling of a halogenated precursor. A potential synthetic workflow is outlined below, based on established methodologies for the synthesis of related pyrazolopyridines.
Caption: Proposed Synthetic Workflow for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
Step-by-Step Protocol:
-
Preparation of the Reaction Mixture: To a solution of 6-chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous THF, add copper(I) iodide (0.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Addition of Reagents: Degas the mixture with argon for 15 minutes. Then, add triethylamine (3.0 eq) and trimethylsilylacetylene (1.5 eq).
-
Reaction: Heat the reaction mixture to 70 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Deprotection: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting silyl-protected intermediate is then deprotected using a mild base such as potassium carbonate in methanol to yield the final product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
Mass Spectrometry Acquisition
-
Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) equipped with an electron ionization (EI) source.
-
Sample Preparation: Introduce a dilute solution of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe.
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
NMR Spectroscopy Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% TMS as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Conclusion and Future Perspectives
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine. The presented mass spectrometry and NMR data, derived from established principles and analysis of analogous structures, offer a solid foundation for researchers working with this and related compounds. The versatile ethynyl functionality positions this scaffold as a valuable building block for the synthesis of compound libraries targeting a wide range of kinases and other biologically relevant targets. The experimental validation of the predictions outlined in this guide will be a critical next step in fully unlocking the potential of this promising heterocyclic system in the ongoing quest for novel therapeutics.
References
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Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]
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Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
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1H-Pyrazolo[4,3-c]pyridine. (n.d.). PubChem. Retrieved from [Link]
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Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
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Pyridine. (n.d.). Human Metabolome Database. Retrieved from [Link]
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Retrieved from [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
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Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved from [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (n.d.). RSC Publishing. Retrieved from [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. Retrieved from [Link]
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Introduction: The Strategic Value of the Pyrazolopyridine Scaffold
An In-Depth Technical Guide to 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine: A Versatile Building Block for Modern Drug Discovery
This guide provides a comprehensive technical overview of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its core properties, a robust synthetic strategy, its chemical reactivity, and its potential applications, all grounded in established scientific principles and supported by relevant literature.
The pyrazolo[4,3-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases.[1] The dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern therapeutic development. The introduction of an ethynyl group at the 6-position of this scaffold creates a molecule that is not only a potential pharmacophore itself but also a versatile chemical handle for further elaboration, enabling the exploration of vast chemical space through reactions like Sonogashira couplings and azide-alkyne cycloadditions ("click chemistry").
Core Physicochemical Properties
While extensive experimental data for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is not widely published, its fundamental properties can be summarized from available sources. Researchers acquiring this compound should refer to the Certificate of Analysis provided by the supplier for lot-specific data.[2][3]
| Property | Value | Source |
| CAS Number | 1374652-76-2 | [2][4] |
| Molecular Formula | C₈H₅N₃ | [2][4] |
| Molecular Weight | 143.15 g/mol | [2] |
| IUPAC Name | 6-ethynyl-1H-pyrazolo[4,3-c]pyridine | [4] |
| Canonical SMILES | C#CC1=CC2=C(C=NN2)C=N1 | [4] |
| InChI Key | PJVASEHHHDXQIY-UHFFFAOYSA-N | [4] |
| Alternate Names | (1H-Pyrazolo[4,3-c]pyridin-6-yl)acetylene, 6-Ethynyl-5-azaindazole | [2] |
| Purity (Typical) | ≥95.0% | [4] |
Synthesis and Functionalization: A Strategic Approach
The proposed synthesis would start from a 6-halo-1H-pyrazolo[4,3-c]pyridine precursor. The choice of the halogen (I, Br, or Cl) is critical, as it influences the reactivity in the subsequent cross-coupling step, with the order of reactivity typically being I > Br > Cl.
Proposed Synthetic Workflow
The diagram below illustrates a logical workflow for the synthesis of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, starting from a suitable pyridine precursor.
Caption: Proposed synthetic workflow for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
Detailed Experimental Protocol (Representative)
This protocol is a representative methodology based on standard Sonogashira coupling conditions and has not been optimized for this specific substrate. Researchers should perform small-scale trials to determine the optimal conditions.
Objective: To synthesize 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine from 6-Iodo-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrazolo[4,3-c]pyridine.
Materials:
-
6-Iodo-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)
-
Ethynyltrimethylsilane (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF (for deprotection)
-
Ethyl acetate, Hexanes, Saturated aqueous NaHCO₃, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-Iodo-1-SEM-pyrazolo[4,3-c]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Degas the solution by bubbling argon through it for 15 minutes. Add ethynyltrimethylsilane (1.5 equiv) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous NaHCO₃ and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield the protected product, 6-((trimethylsilyl)ethynyl)-1-SEM-pyrazolo[4,3-c]pyridine.
-
Deprotection: Dissolve the purified intermediate in THF. Add TBAF (1.2 equiv) and stir at room temperature for 1-2 hours. Monitor the removal of both the TMS and SEM protecting groups by TLC/LC-MS.
-
Final Workup and Purification: Once deprotection is complete, concentrate the reaction mixture and purify the residue by flash column chromatography to afford the final product, 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
Chemical Reactivity and Applications in Drug Discovery
The true value of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine lies in the dual reactivity of its core structure and its ethynyl appendage.
The Pyrazolopyridine Core
The pyrazolo[4,3-c]pyridine system is an electron-rich heterocycle. The pyrazole portion of the ring system contains a nucleophilic N2 nitrogen and an acidic N-H proton at the N1 position. The N1 position can be readily alkylated or arylated to introduce substituents that can modulate the compound's physicochemical properties and biological activity. Electrophilic substitution reactions are also possible on the heterocyclic core.
The Ethynyl Group: A Versatile Handle
The terminal alkyne is a highly versatile functional group in medicinal chemistry. Its reactivity allows for a variety of transformations to build more complex molecules:
-
Sonogashira Coupling: The ethynyl group can be further reacted with aryl or heteroaryl halides to generate extended π-systems.
-
Click Chemistry (Huisgen Cycloaddition): It readily undergoes copper-catalyzed or strain-promoted cycloaddition with azides to form stable triazole rings, a common linker in drug molecules and PROTACs.
-
Cadiot-Chodkiewicz Coupling: Coupling with a terminal bromoalkyne to form an asymmetric diacetylene.
-
Hydration: Conversion of the alkyne to a methyl ketone.
-
Reduction: Selective reduction to the corresponding alkene (vinyl) or alkane (ethyl) group.
Application in Kinase Inhibitor Development
The pyrazolopyridine scaffold is a well-established core for kinase inhibitors.[6][7] Different isomers and derivatives have shown potent activity against a range of kinases. For example, derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1).[7] The general strategy involves using the pyrazolopyridine core as an ATP-competitive "hinge-binding" motif, while substituents are elaborated to occupy adjacent hydrophobic pockets in the kinase active site. 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine serves as an excellent starting point for such explorations.
Caption: Application pathways of the title compound in drug discovery.
Characterization and Quality Control
As with any reagent used in drug discovery, rigorous characterization is essential. While specific spectral data is not publicly available, researchers should expect to confirm the identity and purity of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons on the pyrazolopyridine core, the N-H proton of the pyrazole, and the acetylenic proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound.
Commercial suppliers can often provide this analytical data upon request.[8]
Conclusion
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is a strategically important building block for medicinal chemistry and drug discovery. Its pyrazolopyridine core serves as a privileged scaffold for targeting a multitude of biological entities, particularly kinases, while the ethynyl group provides a versatile point for chemical modification. Although detailed public data on this specific compound is sparse, its value as a research tool is evident from its commercial availability and the extensive literature on related pyrazolopyridine derivatives. By employing established synthetic methodologies and a rational approach to derivatization, researchers can leverage the unique properties of this compound to develop novel and potent therapeutic agents.
References
-
PubMed. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. [Link]
-
PubMed Central. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
-
Bentham Science. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
Sources
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1374652-76-2|6-Ethynyl-1H-pyrazolo[4,3-c]pyridine|BLD Pharm [bldpharm.com]
Unveiling the Mechanism of Action of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold as a Privileged Motif in Kinase Inhibition
The 1H-pyrazolo[4,3-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to endogenous purines.[1] This unique characteristic allows it to interact with a diverse array of biological targets, most notably protein kinases.[1] Dysregulation of kinase signaling is a fundamental driver of numerous pathologies, particularly cancer, making kinase inhibitors a central focus of modern drug discovery. The strategic functionalization of the pyrazolo[4,3-c]pyridine skeleton has yielded potent and selective inhibitors of several key oncogenic kinases. This guide provides an in-depth exploration of the mechanism of action of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, a key intermediate and potent analog within a class of compounds targeting the Extracellular Signal-Regulated Kinase (ERK).
While direct inhibitory data for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is not extensively published, its close structural relationship to a well-characterized series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea inhibitors provides a strong basis for its proposed mechanism of action.[1][2] This guide will, therefore, focus on the compelling evidence positioning this compound as a potent inhibitor of the ERK/MAPK signaling pathway, a critical mediator of cancer cell proliferation and survival.[1][2]
The Primary Target: Extracellular Signal-Regulated Kinase (ERK)
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that transduces extracellular signals to regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[1][3] The terminal kinases in this cascade, ERK1 and ERK2, are the primary targets of compounds based on the 1H-pyrazolo[4,3-c]pyridine scaffold.[1][2]
Hyperactivation of the ERK pathway is a hallmark of over 30% of human cancers, often driven by mutations in upstream components like BRAF and RAS.[1][2] While inhibitors targeting BRAF and MEK have demonstrated clinical efficacy, the development of resistance, frequently through reactivation of the ERK pathway, remains a significant challenge.[1][2] This has spurred the development of direct ERK inhibitors as a crucial therapeutic strategy to overcome both intrinsic and acquired resistance.[1][2]
Molecular Mechanism of Inhibition
Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold, such as the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas, function as ATP-competitive inhibitors of ERK1 and ERK2.[1][2] These compounds bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby abrogating the signaling cascade.[1] The pyrazolo[4,3-c]pyridine core serves as a key pharmacophore, establishing critical hydrogen bond interactions within the hinge region of the kinase domain. The ethynyl group at the 6-position of the core is a versatile chemical handle that can be further elaborated, as demonstrated by its conversion to the urea derivatives that exhibit high potency and selectivity for ERK.[1][2]
The following diagram illustrates the canonical ERK/MAPK signaling pathway and the point of intervention for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine and its derivatives.
Caption: The ERK/MAPK signaling pathway and the inhibitory action of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
Quantitative Analysis of Inhibitory Potency
| Compound | Target | IC50 (nM) | Cell-Based Assay (HT-29 p-RSK1) IC50 (nM) | Reference |
| Compound 21 * | ERK1 | 1.3 | 19 | [2] |
| ERK2 | 0.3 |
Compound 21: A representative 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative.
Experimental Protocols for Mechanism of Action Studies
The characterization of a kinase inhibitor's mechanism of action involves a multi-faceted approach, encompassing biochemical assays to determine direct enzyme inhibition and cellular assays to assess the downstream consequences of target engagement.
Biochemical Assay: In Vitro ERK2 Kinase Inhibition
This protocol outlines a standard in vitro kinase assay to determine the IC50 value of a test compound against ERK2.
Objective: To quantify the concentration-dependent inhibition of ERK2 kinase activity by 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
Materials:
-
Recombinant active ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
³²P-γ-ATP or fluorescently labeled ATP analog
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)
-
Test compound (6-Ethynyl-1H-pyrazolo[4,3-c]pyridine) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or appropriate detection system for the chosen ATP analog
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the ERK2 enzyme to all wells except the negative control and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of MBP and ³²P-γ-ATP (or fluorescent ATP analog).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or the fluorescence signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro ERK2 kinase inhibition assay.
Cellular Assay: Western Blot Analysis of ERK Pathway Phosphorylation
This protocol describes the use of Western blotting to assess the ability of a test compound to inhibit the phosphorylation of ERK and its downstream substrate RSK in a cellular context.
Objective: To determine the effect of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine on the phosphorylation status of key proteins in the ERK/MAPK pathway in cancer cells.
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375, HT-29)
-
Cell culture medium and supplements
-
Test compound (6-Ethynyl-1H-pyrazolo[4,3-c]pyridine) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-RSK (Ser380), anti-total-RSK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion and Future Directions
The 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine represents a key molecular entity within a promising class of ERK inhibitors. Its pyrazolo[4,3-c]pyridine core provides a validated scaffold for potent and selective interaction with the ATP-binding site of ERK1 and ERK2. The ethynyl functionality offers a strategic point for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties. The compelling evidence from closely related urea derivatives strongly supports the mechanism of action of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine as a direct inhibitor of the ERK/MAPK signaling pathway.
Future research should focus on obtaining direct biochemical and cellular inhibitory data for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine to confirm its potency and to guide the design of next-generation ERK inhibitors. Further exploration of structure-activity relationships around the 6-position of the pyrazolo[4,3-c]pyridine core will be instrumental in developing clinical candidates with superior efficacy and safety profiles for the treatment of cancers driven by aberrant MAPK signaling.
References
-
Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. PMC - NIH. Available at: [Link]
-
A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. AACR Journals. Available at: [Link]
-
A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. PubMed. Available at: [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. ResearchGate. Available at: [Link]
-
Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. PubMed Central. Available at: [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed. Available at: [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. ACS Publications. Available at: [Link]
-
Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. PubMed Central. Available at: [Link]
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- 3. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-ethynyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, its structural motifs—the pyrazolopyridine core and a terminal alkyne—position it as a valuable building block for the synthesis of novel therapeutic agents. This document synthesizes information from related compounds and established chemical principles to present a scientifically grounded guide for researchers, scientists, and drug development professionals.
Molecular Overview and Physicochemical Properties
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is a nitrogen-containing heterocyclic compound featuring a fused pyrazole and pyridine ring system, with an ethynyl substituent at the 6-position. The pyrazolo[4,3-c]pyridine core is a known bioisostere of purine, rendering it a privileged scaffold for targeting ATP-binding sites in various enzymes, particularly kinases.[1][2] The terminal alkyne group is a versatile functional handle, enabling further molecular elaboration through reactions like the Sonogashira coupling and azide-alkyne cycloadditions (click chemistry).[3][4][5]
| Property | Value | Source |
| CAS Number | 1374652-76-2 | Vendor Data |
| Molecular Formula | C₈H₅N₃ | Vendor Data |
| Molecular Weight | 143.15 g/mol | Vendor Data |
| Canonical SMILES | C#CC1=CC2=C(C=NN2)C=N1 | Vendor Data |
| IUPAC Name | 6-ethynyl-1H-pyrazolo[4,3-c]pyridine | Vendor Data |
Proposed Synthesis of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
A robust and logical synthetic route to 6-ethynyl-1H-pyrazolo[4,3-c]pyridine involves a two-step process starting from a halogenated precursor, 6-halo-1H-pyrazolo[4,3-c]pyridine. The key transformation is a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the ethynyl moiety.[6][7][8] To prevent side reactions, a protected form of acetylene, such as ethynyltrimethylsilane, is often used, followed by a deprotection step.[9]
Diagram of the Proposed Synthetic Workflow
Caption: A two-step synthetic approach to the target molecule.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 6-(Trimethylsilylethynyl)-1H-pyrazolo[4,3-c]pyridine
-
To a solution of 6-halo-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in a suitable solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), copper(I) iodide (CuI, 0.1 eq), and an amine base (e.g., triethylamine, 3.0 eq).
-
To this mixture, add ethynyltrimethylsilane (1.5 eq) dropwise at room temperature.[9][10]
-
Heat the reaction mixture to a temperature appropriate for the specific halide used (e.g., 50-80 °C for a bromide) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-(trimethylsilylethynyl)-1H-pyrazolo[4,3-c]pyridine.
Step 2: Synthesis of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
-
Dissolve the purified 6-(trimethylsilylethynyl)-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in a suitable solvent (e.g., THF or methanol).
-
Add a deprotection reagent. Common choices include tetra-n-butylammonium fluoride (TBAF) in THF, potassium carbonate in methanol, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[11][12][13]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final product, 6-ethynyl-1H-pyrazolo[4,3-c]pyridine.
Analytical Characterization (Expected)
The structural confirmation of 6-ethynyl-1H-pyrazolo[4,3-c]pyridine would rely on a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyrazolopyridine core are expected in the δ 7.0-9.0 ppm range. A characteristic singlet for the acetylenic proton should appear in the δ 3.0-3.5 ppm region. The N-H proton of the pyrazole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).[14][15][16][17] |
| ¹³C NMR | Aromatic carbons of the heterocyclic core are expected in the δ 110-160 ppm range. The two sp-hybridized carbons of the ethynyl group should be observable in the δ 70-90 ppm region.[14][15][18][19] |
| Mass Spectrometry (MS) | Electron ionization (EI) or electrospray ionization (ESI) would show the molecular ion peak [M]⁺ or [M+H]⁺ at m/z 143.15 or 144.16, respectively, confirming the molecular weight. Fragmentation patterns would likely involve the loss of HCN from the pyrazole or pyridine ring.[20][21][22] |
| Infrared (IR) Spectroscopy | A sharp, strong absorption band corresponding to the ≡C-H stretch of the terminal alkyne is expected around 3300 cm⁻¹. A weaker absorption for the C≡C triple bond stretch should appear in the 2100-2260 cm⁻¹ region.[23][24][25][26][27] |
Applications in Drug Discovery and Medicinal Chemistry
The 6-ethynyl-1H-pyrazolo[4,3-c]pyridine scaffold is a highly promising starting point for the development of novel therapeutics, primarily due to the established biological importance of the pyrazolopyridine core and the synthetic versatility of the terminal alkyne.
Kinase Inhibitors
The pyrazolopyridine nucleus is a well-established "hinge-binding" motif in numerous kinase inhibitors.[1][2] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By acting as an ATP-competitive inhibitor, molecules built upon this scaffold can block the kinase's activity, thereby inhibiting downstream signaling pathways that promote tumor growth. Derivatives of 6-ethynyl-1H-pyrazolo[4,3-c]pyridine could be synthesized to target a wide range of kinases, including CDKs, JAKs, and others implicated in oncology.[28][29][30]
Diagram of a Representative Kinase Inhibition Pathway
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Discovery of pyrazolo[4,3-c]pyridine derivatives
An In-Depth Technical Guide to the Discovery of Pyrazolo[4,3-c]pyridine Derivatives: From Synthesis to Therapeutic Applications
Abstract
The pyrazolo[4,3-c]pyridine nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines designates it as a "privileged scaffold," enabling it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1][2][3] This guide provides a comprehensive technical overview of the discovery of pyrazolo[4,3-c]pyridine derivatives, designed for researchers and drug development professionals. We will explore efficient synthetic methodologies, delve into key biological targets with detailed case studies on kinase and protein-protein interaction inhibitors, and elucidate the structure-activity relationships (SAR) that govern their potency and selectivity. The narrative emphasizes the causal logic behind experimental design and provides field-proven protocols to empower further research and development in this promising area.
The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The foundation of drug discovery often rests on identifying molecular frameworks that can be readily modified to interact with diverse biological targets. The pyrazolo[4,3-c]pyridine core is a prime example of such a framework. As a purine bioisostere, it mimics the natural purine ring system, allowing it to effectively occupy the ATP pocket in many enzymes, especially kinases, thus serving as an excellent hinge-binding core.[1] This inherent biological relevance, combined with synthetic tractability, has led to its exploration for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5]
The core structure offers multiple vectors for chemical modification, allowing chemists to fine-tune the molecule's steric and electronic properties to achieve desired potency, selectivity, and pharmacokinetic profiles. Understanding these modification points is crucial for any rational drug design campaign.
Caption: Core structure of 1H-pyrazolo[4,3-c]pyridine with key positions for substitution highlighted.
Synthetic Strategies for Assembling the Pyrazolo[4,3-c]pyridine Core
The accessibility of a scaffold is paramount to its utility in a drug discovery program. An ideal synthetic route should be robust, scalable, and amenable to the introduction of diverse substituents. For the pyrazolo[4,3-c]pyridine core, several effective strategies have been developed.
Dienamine Condensation Route
A prevalent and efficient method involves the condensation of a dienamine precursor with various amines, often containing a desired side chain or pharmacophore. This approach offers high yields and a straightforward path to a wide range of derivatives. The key dienamine intermediate can be synthesized in a two-step procedure from readily available starting materials like dimethyl acetonedicarboxylate.[6]
The rationale for this approach lies in its convergent nature. The core scaffold is constructed in the final step, allowing for the pre-synthesis and incorporation of complex amine-containing fragments, which is a highly efficient strategy for building a compound library.
Caption: Workflow for the synthesis of pyrazolo[4,3-c]pyridines via dienamine condensation.[6]
Late-Stage Functionalization for Fragment-Based Drug Discovery (FBDD)
Modern drug discovery increasingly relies on FBDD, where small, low-complexity fragments are identified and then elaborated to achieve high-affinity ligands. This requires synthetic methods that allow for precise, late-stage functionalization of a core scaffold. Recent work has focused on the vectorial elaboration of the 1H-pyrazolo[3,4-c]pyridine core using complementary C-H activation methods.[3] This strategy allows chemists to "grow" the fragment in specific directions to optimally fill the binding pocket of a target protein, accelerating the hit-to-lead optimization process.
Key Biological Targets and Therapeutic Applications
The versatility of the pyrazolo[4,3-c]pyridine scaffold is evident from the diverse range of biological targets it has been shown to modulate.
Kinase Inhibition: A Dominant Application
Dysregulation of protein kinase activity is a hallmark of cancer, making kinase inhibitors a cornerstone of targeted oncology.[2] Pyrazolopyridine derivatives act as ATP-competitive inhibitors, binding to the ATP pocket and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling cascades.[1][2]
Caption: Pyrazolo[4,3-c]pyridine inhibitors compete with ATP for the kinase hinge region, blocking signal transduction.
Case Study: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
HPK1 is a negative regulator of T-cell receptor signaling, making it an attractive immuno-oncology target.[7] Inhibition of HPK1 is expected to enhance anti-tumor immune responses. A structure-activity relationship (SAR) campaign led to the discovery of potent pyrazolo[3,4-c]pyridine HPK1 inhibitors. A key insight was that twisting the conformation of a biaryl system by introducing a fluoro group led to a remarkable 8-fold improvement in binding affinity.[7] This demonstrates the importance of subtle conformational control in achieving high potency. The pyridine nitrogen was also found to be crucial, engaging in a water-bridged hydrogen bond within the kinase pocket.[7]
Table 1: Structure-Activity Relationship of HPK1 Inhibitors [7]
| Compound | R Group | Key Modification | HPK1 Kᵢ (nM) | pSLP76 IC₅₀ (nM) |
| 2 | H | Planar biaryl | 223 | >10000 |
| 3 | 2'-Fluoro | Twisted biaryl | 28 | 2744 |
| 6 | (Structure) | 1H-pyrazolo[3,4-c]pyridine core | <1.0 | 144 |
Protein-Protein Interaction (PPI) Inhibition: A Novel Frontier
Targeting PPIs represents a challenging but highly rewarding area of drug discovery. Pyrazolo[4,3-c]pyridines have emerged as the first-in-class inhibitors of the PEX14–PEX5 PPI, which is essential for the survival of Trypanosoma parasites, the causative agents of devastating diseases like African sleeping sickness.[8][9]
Case Study: PEX14-PEX5 Inhibitors for Trypanocidal Activity
The transport of metabolic enzymes into organelles called glycosomes is critical for Trypanosoma metabolism. This process is mediated by the PEX14-PEX5 protein complex.[10] Using a structure-based drug design approach, a pyrazolo[4,3-c]pyridine hit was identified from an in silico screen.[8] X-ray crystallography and NMR binding data guided the optimization. Docking studies revealed that the phenyl and indole moieties of the lead compound addressed specific tryptophan and phenylalanine "hotspot" pockets on the PEX14 protein surface, mimicking the native binding of PEX5.[8] The subsequent SAR study showed that substituents at the C-7 position could be accommodated, whereas modifications at the N-1 position led to steric clashes, providing a clear roadmap for optimization.[8]
Table 2: Activity of PEX14-PEX5 PPI Inhibitors [8]
| Compound | Key Substituent | T. brucei EC₅₀ (μM) | Selectivity Index (vs. HepG2) |
| 1 | (Hit Compound) | 2.5 | 18 |
| 13 | C-7 Indole | 0.05 | 1100 |
| 14 | N-1 Indole | 0.2 | 250 |
Other Emerging Applications
The scaffold's utility extends beyond kinases and PPIs. Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to be effective inhibitors of carbonic anhydrases (CAs), with some derivatives showing greater potency against specific human CA isoforms than the standard drug Acetazolamide (AAZ).[6] The SAR in this series indicated that the nature of the linker between the pyrazolopyridine core and the benzenesulfonamide moiety was critical for activity.[6]
Experimental Protocols
To facilitate further research, this section provides detailed, self-validating protocols for key experiments.
Protocol 1: General Synthetic Procedure for 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates[6]
-
Rationale: This protocol describes the final condensation step, which is a reliable method for generating a variety of N5-substituted derivatives. The use of methanol as a solvent and reflux conditions provides the necessary energy to drive the reaction to completion, often resulting in the precipitation of the pure product.
-
Methodology:
-
To a solution of dienamine precursor 2 (1.0 eq, e.g., 2 mmol, 0.53 g) in methanol (6 mL), add the corresponding amine (1.05 eq, 2.1 mmol). If the amine is a hydrochloride salt, add triethylamine (Et₃N) (1.1 eq, 2.2 mmol) to liberate the free base.
-
Heat the reaction mixture to reflux for 1 hour. Monitor the reaction by TLC for the consumption of the dienamine starting material.
-
Upon completion, allow the mixture to cool to room temperature. A precipitate will typically form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected precipitate with cold methanol (3 x 5 mL) to remove any unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to afford the pure target compound. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.
-
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Rationale: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for quantifying the binding affinity of an inhibitor to a kinase. It measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the test compound.
-
Methodology:
-
Prepare a serial dilution of the pyrazolo[4,3-c]pyridine test compounds in a buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing the target kinase (e.g., HPK1) and the Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Add a solution of the terbium-labeled anti-tag antibody (e.g., anti-GST) that binds to the kinase.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at both the acceptor (665 nm) and donor (495 nm) wavelengths.
-
Calculate the emission ratio (665/495). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The pyrazolo[4,3-c]pyridine scaffold has firmly established itself as a versatile and valuable core in modern drug discovery. Its success stems from its privileged structural nature, synthetic accessibility, and demonstrated ability to modulate a wide range of high-value therapeutic targets. The development of potent and selective inhibitors for kinases like HPK1 and novel PPIs like PEX14-PEX5 highlights the scaffold's immense potential.[7][8]
Future research will likely focus on several key areas. First, the continued exploration of new biological targets for this scaffold will undoubtedly uncover novel therapeutic opportunities. Second, the application of advanced synthetic techniques, such as late-stage C-H functionalization, will enable a more rapid and efficient exploration of chemical space, accelerating the discovery of new lead compounds.[3] Finally, a deeper focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of existing potent compounds will be critical for translating these promising research findings into clinically successful therapeutics.
References
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Gincel, E., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
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Mphahulo, M. (2025). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]
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Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
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RSC Publishing. (Date not available). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
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National Center for Biotechnology Information. (Date not available). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
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National Center for Biotechnology Information. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. [Link]
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CNR-IRIS. (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. [Link]
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Bentham Science. (Date not available). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]
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ResearchGate. (2019). (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]
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National Center for Biotechnology Information. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. PubMed Central. [Link]
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RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
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Methodological & Application
Application Notes and Protocols for the Characterization of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine as a Putative ERK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The ERK Signaling Pathway - A Critical Node in Cellular Regulation and Disease
The Extracellular signal-regulated kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a cornerstone of cellular signaling, translating a multitude of extracellular cues into precise intracellular responses.[1][2] This highly conserved cascade of protein kinases plays a pivotal role in fundamental cellular processes including proliferation, differentiation, survival, and migration.[3][4] The pathway is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs), which trigger a phosphorylation cascade. This signal is relayed through the small GTPase Ras, to the MAP kinase kinase kinase (MAP3K) Raf, which then phosphorylates and activates the MAP kinase kinase (MAP2K) MEK.[4][5] MEK, a dual-specificity kinase, subsequently phosphorylates and activates the serine/threonine kinases ERK1 (p44 MAPK) and ERK2 (p42 MAPK) on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[3][6]
Activated, phosphorylated ERK (p-ERK) is the final effector kinase in this cascade and can translocate to the nucleus to phosphorylate a host of transcription factors, such as ELK-1 and c-Myc, thereby modulating gene expression.[4] In the cytoplasm, p-ERK targets various proteins to regulate processes like protein synthesis and cytoskeletal rearrangement.[4][5] Given its central role in promoting cell growth and survival, it is unsurprising that hyperactivation of the ERK pathway is a common driver in a vast number of human cancers, often stemming from mutations in Ras or B-Raf.[1][3] Consequently, the ERK pathway has emerged as a critical target for therapeutic intervention in oncology and other proliferative disorders.[7][8] Direct inhibition of ERK1/2 offers a strategic advantage, as it can potentially overcome resistance mechanisms that arise from upstream inhibitors targeting Raf or MEK, which often lead to pathway reactivation.[9][10]
This document provides a comprehensive guide for the characterization of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine , a novel small molecule belonging to the pyrazolopyridine class, as a putative inhibitor of ERK. The pyrazolo[4,3-c]pyridine scaffold is recognized in medicinal chemistry for its ability to interact with kinase ATP-binding sites.[11] While specific data on the biological activity of the 6-ethynyl derivative is not yet widely published, related compounds have shown promise as potent kinase inhibitors.[10][12][13] These application notes and protocols are designed to provide researchers with the necessary tools to rigorously evaluate its potential as an ERK1/2 inhibitor.
Physicochemical Properties of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
A thorough understanding of a compound's physicochemical properties is paramount for proper handling, storage, and experimental design. The following table summarizes the key known properties of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine. Researchers should ensure the purity and identity of their compound stock through appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 1374652-76-2 | [14] |
| Molecular Formula | C₈H₅N₃ | [14] |
| Molecular Weight | 143.15 g/mol | [14] |
| Alternate Names | (1H-Pyrazolo[4,3-c]pyridin-6-yl)acetylene, 6-Ethynyl-5-azaindazole | [14] |
| Solubility | To be determined empirically in relevant solvents (e.g., DMSO, Ethanol). | |
| Stability | To be determined. Store under recommended conditions (e.g., desiccated at -20°C). |
SECTION 1: Cellular Assay for Determining ERK Inhibition (IC₅₀)
The first critical step in characterizing a novel inhibitor is to determine its potency in a cellular context. This is typically achieved by measuring the concentration-dependent inhibition of a downstream marker of target engagement. For ERK, the most direct readout is the level of its own phosphorylation (p-ERK). The following protocol describes a whole-cell, plate-based immunoassay to determine the half-maximal inhibitory concentration (IC₅₀) of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
Principle
This assay quantifies the level of phosphorylated ERK1/2 (p-ERK) in cells following treatment with a range of inhibitor concentrations. Cells are seeded in a 96-well plate, serum-starved to reduce basal ERK activity, and then stimulated with a mitogen (e.g., Epidermal Growth Factor, EGF) to induce robust ERK phosphorylation. The inhibitory effect of the compound is measured by comparing the p-ERK signal in treated wells to that of stimulated, untreated controls. Normalization to total protein content in each well accounts for variations in cell number.[6]
Workflow Diagram: Cellular IC₅₀ Determination
Caption: Workflow for determining the cellular IC₅₀ of an ERK inhibitor.
Detailed Protocol
Materials:
-
Cancer cell line with an active ERK pathway (e.g., A375 [BRAF V600E], HCT-116 [KRAS G13D])
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
96-well, black, clear-bottom cell culture plates
-
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine (dissolved in 100% DMSO to create a 10 mM stock)
-
Known ERK inhibitor as a positive control (e.g., Ulixertinib/BVD-523, SCH772984)
-
Mitogen for stimulation (e.g., human EGF, 100 µg/mL stock)
-
Phosphate-Buffered Saline (PBS)
-
Fixing Solution: 4% Paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chemiluminescent substrate (e.g., ECL)
-
Total protein stain (e.g., Coomassie Blue or a fluorescent total protein stain kit)
-
Fluorescence or luminescence plate reader
Procedure:
-
Cell Seeding: Seed 10,000-20,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Expert Insight: The optimal seeding density should be determined to ensure cells are in a logarithmic growth phase and form a sub-confluent monolayer at the time of the assay.
-
-
Serum Starvation: Gently aspirate the growth medium and wash once with 100 µL of serum-free medium. Add 90 µL of fresh serum-free medium to each well and incubate for 4-16 hours.
-
Causality: Serum starvation minimizes basal ERK activity, ensuring that the phosphorylation signal observed is primarily due to the specific mitogen stimulation, thus increasing the assay window.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10-point serial dilution of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in serum-free medium. A typical starting concentration might be 100 µM, diluted 1:3 down the plate. Prepare similar dilutions for the positive control inhibitor.
-
Include "vehicle control" (DMSO only, max 0.1% final concentration) and "unstimulated control" wells.
-
Add 10 µL of the 10x inhibitor dilutions to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Mitogen Stimulation:
-
Prepare a 10x working solution of EGF (e.g., 100 ng/mL) in serum-free medium.
-
Add 10 µL of the 10x EGF solution to all wells except the "unstimulated control" wells. Add 10 µL of serum-free medium to the unstimulated wells.
-
Incubate for 10-15 minutes at 37°C. The optimal stimulation time should be determined in a preliminary time-course experiment.
-
-
Cell Fixing and Permeabilization:
-
Immediately aspirate the medium and add 100 µL of 4% Paraformaldehyde. Incubate for 20 minutes at room temperature (RT).
-
Wash three times with 150 µL of PBS.
-
Add 100 µL of Permeabilization Buffer and incubate for 10 minutes at RT.
-
Wash three times with 150 µL of PBST.
-
-
Immunodetection:
-
Add 150 µL of Blocking Buffer to each well and incubate for 1 hour at RT.
-
Aspirate and add 50 µL of primary anti-p-ERK antibody (diluted in Blocking Buffer as per manufacturer's recommendation, e.g., 1:1000). Incubate overnight at 4°C.
-
Wash three times with 150 µL of PBST.
-
Add 50 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer). Incubate for 1 hour at RT, protected from light.
-
Wash five times with 150 µL of PBST.
-
-
Signal Detection and Normalization:
-
Add 50 µL of chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.
-
After reading, wash the wells thoroughly with deionized water.
-
Perform a total protein stain according to the manufacturer's protocol and read the absorbance or fluorescence.
-
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) for p-ERK by dividing by the total protein reading for each well.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_Unstimulated] / [Signal_Vehicle - Signal_Unstimulated])
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
SECTION 2: Western Blot Analysis of ERK Phosphorylation
While plate-based assays provide quantitative data on inhibitor potency, Western blotting offers a valuable orthogonal method to visually confirm the inhibition of ERK phosphorylation and to assess the inhibitor's effect on the two isoforms, ERK1 (44 kDa) and ERK2 (42 kDa).[15] It also allows for the simultaneous analysis of total ERK levels, ensuring that the observed decrease in p-ERK is due to inhibition of phosphorylation and not a reduction in total protein expression.[15][16]
Workflow Diagram: Western Blotting for p-ERK
Caption: Standard workflow for Western blot analysis of ERK phosphorylation.
Detailed Protocol
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 80-90% confluency.
-
Serum-starve the cells as described in the cellular assay protocol.
-
Treat cells with vehicle (DMSO), 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine (e.g., at 0.1x, 1x, and 10x its determined IC₅₀), and a positive control inhibitor for 1-2 hours.
-
Stimulate with EGF for 10-15 minutes.
-
-
Lysate Preparation:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 15-30 µg of protein per lane onto a 10% or 12% SDS-PAGE gel.[16] Run the gel until adequate separation of the 44 and 42 kDa bands is achieved.[15]
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at RT in 5% BSA in TBST.
-
Expert Insight: BSA is often preferred over non-fat milk for blocking when probing for phosphoproteins, as milk contains casein which can be phosphorylated and lead to higher background.
-
-
Incubate the membrane with primary antibody against p-ERK (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at RT.
-
Wash three times for 10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate and capture the chemiluminescent signal using a digital imager or X-ray film.
-
To normalize, the membrane must be stripped and re-probed. Incubate the membrane in a mild stripping buffer for 15-30 minutes at RT.[15]
-
Wash thoroughly, block again, and re-probe with an antibody for total ERK (1:1000).
-
Optionally, strip and re-probe again for a loading control like GAPDH or β-actin to confirm equal protein loading.
-
-
Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Calculate the ratio of the p-ERK signal to the total ERK signal for each lane to determine the relative level of ERK phosphorylation.
-
SECTION 3: In Vitro Kinase Assay
To confirm that 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine directly inhibits the enzymatic activity of ERK and to rule out off-target effects in the cellular environment, an in vitro kinase assay is essential. This assay measures the ability of the compound to block the transfer of phosphate from ATP to a specific ERK substrate.
Principle
This protocol utilizes purified, active ERK2 enzyme and a specific substrate, such as Myelin Basic Protein (MBP) or a synthetic peptide.[17] The kinase reaction is performed in the presence of ATP and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the amount of ADP produced (inversely proportional to kinase inhibition).[18]
Detailed Protocol
Materials:
-
Recombinant active ERK2 enzyme
-
Kinase assay buffer
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine and a positive control inhibitor
-
Kinase detection kit (e.g., ADP-Glo™ Kinase Assay)[18]
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kinase assay kit manufacturer's instructions. The final ATP concentration should be at or near its Kₘ for ERK2 to accurately determine competitive inhibition.
-
Inhibitor Dilution: Prepare a serial dilution of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in the appropriate kinase buffer.
-
Kinase Reaction:
-
To each well of a 96-well plate, add the inhibitor dilutions or vehicle control.
-
Add the ERK2 enzyme and substrate solution to each well.
-
Incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time (e.g., 30-60 minutes) at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the detection kit's protocol. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the data and perform a non-linear regression analysis (4PL) to determine the biochemical IC₅₀ value.
-
Trustworthiness and Self-Validation
The protocols described herein are designed as a self-validating system. The synergistic use of a cellular assay, Western blotting, and an in vitro kinase assay provides a multi-faceted approach to inhibitor characterization.
-
Positive Controls: The inclusion of a well-characterized ERK inhibitor (e.g., Ulixertinib) in every experiment serves as a crucial internal control to validate assay performance and provides a benchmark against which the novel compound's potency can be compared.[19][20]
-
Direct vs. Indirect Effects: The in vitro kinase assay definitively demonstrates direct target engagement, distinguishing true inhibition from potential indirect effects on the signaling pathway that might be observed in a cellular context.
-
Dose-Response: Establishing a clear dose-response relationship in all assays is fundamental to confirming a specific inhibitory effect.
By following these rigorous, multi-pronged experimental approaches, researchers can confidently and accurately characterize the potential of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine as a novel inhibitor of the ERK signaling pathway.
References
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Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]
-
Wikipedia. (2023, December 29). MAPK/ERK pathway. Retrieved from [Link]
- Sun, Y., Liu, W. Z., Liu, T., Feng, X., Yang, N., & Zhou, H. F. (2015). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 10(5), 1-5.
-
QIAGEN. (n.d.). Understanding the ERK/MAPK Signaling Pathway. Retrieved from [Link]
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BPS Bioscience. (n.d.). ERK1 Kinase Assay Kit. Retrieved from [Link]
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Assay Genie. (n.d.). ERK Phosphorylation Assay Kit (BA0098). Retrieved from [Link]
- Melkoumian, Z., Ghassemian, A., & Van Vactor, D. (2010). Simple, mammalian cell-based assay for identification of inhibitors of the Erk MAP kinase pathway. Journal of biomolecular screening, 15(3), 269–277.
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National Center for Biotechnology Information. (2012). Phospho-ERK Assays. In Assay Guidance Manual. Retrieved from [Link]
- Lorenz, V., & Heitman, L. H. (2010). Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. Methods in molecular biology (Clifton, N.J.), 661, 321–336.
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ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. Retrieved from [Link]
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Bio-protocol. (n.d.). Western blot analysis was performed to detect the expression of ERK and phosphorylated ERK (p-ERK) proteins. Retrieved from [Link]
- Klejnot, M., Gornicka, A., & Kholodenko, B. N. (2021). Identification of cell type-specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors. The Journal of biological chemistry, 296, 100411.
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Bio-protocol. (n.d.). 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Retrieved from [Link]
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- Patel, H., & Patel, V. (2023).
- Zhou, H., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(14), 6601-6605.
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PubMed. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Retrieved from [Link]
- Singh, A., et al. (2024).
- Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660.
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Application Notes and Protocols for the Evaluation of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in BRAF Mutant Cell Lines
Introduction: The Rationale for Targeting BRAF and the Potential of Novel Pyrazolopyridine Scaffolds
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] A central component of this cascade, the BRAF serine/threonine kinase, is a frequently mutated oncogene, with the V600E substitution present in over 60% of melanomas and a significant percentage of other cancers, including colorectal and thyroid cancers.[2][3] This mutation leads to constitutive kinase activity, driving uncontrolled cell growth and survival.[1][3] While FDA-approved BRAF inhibitors have shown remarkable clinical efficacy, the development of resistance, often through reactivation of the MAPK pathway, remains a significant challenge.[4] This necessitates the discovery of novel inhibitors with different binding modes or downstream targets.
The pyrazolo[4,3-c]pyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets, particularly protein kinases, due to its structural similarity to endogenous purines.[1] Notably, derivatives of this core structure have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), the final kinase in the MAPK cascade.[4][5] This precedent suggests that novel compounds based on this scaffold, such as 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, warrant investigation as potential modulators of the BRAF signaling pathway.
These application notes provide a comprehensive framework for researchers to evaluate the biological activity of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in BRAF mutant cancer cell lines. The protocols herein are designed as a self-validating system, guiding the user from initial compound handling and cell-based viability screening to detailed mechanistic studies confirming on-target activity and downstream pathway modulation.
Compound Characteristics: 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
| Property | Value | Source |
| CAS Number | 1374652-76-2 | [6][7] |
| Molecular Formula | C₈H₅N₃ | [6][7] |
| Molecular Weight | 143.15 g/mol | [6] |
| Alternate Names | (1H-Pyrazolo[4,3-c]pyridin-6-yl)acetylene, 6-Ethynyl-5-azaindazole | [6] |
Signaling Pathway and Experimental Logic
The following diagram illustrates the canonical BRAF(V600E) signaling pathway and the logical workflow for evaluating a novel inhibitor. The core hypothesis is that 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine will inhibit the proliferation of BRAF-mutant cells by blocking signaling through the MAPK pathway.
Caption: BRAF(V600E) pathway and the workflow for inhibitor evaluation.
PART 1: Foundational Protocols
Protocol 1.1: Preparation of Compound Stock Solutions
Causality: Accurate and consistent compound concentration is fundamental to reproducible results. Dimethyl sulfoxide (DMSO) is the recommended solvent for many small molecule inhibitors due to its high solubilizing capacity. However, the solubility of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine must be empirically determined. High concentrations of DMSO can be toxic to cells; therefore, the final concentration in culture media should typically not exceed 0.1-0.5%.
Materials:
-
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine Target Stock Concentration: Aim for a high-concentration primary stock (e.g., 10-50 mM) to minimize the volume of DMSO added to cell cultures.
-
Weigh Compound: Carefully weigh out the required amount of powder using an analytical balance in a chemical fume hood. For a 10 mM stock of a compound with MW 143.15, this would be 1.4315 mg per 1 mL of DMSO.
-
Solubilization: Add the appropriate volume of high-purity DMSO to the vial containing the compound.
-
Dissolve: Vortex thoroughly for 2-5 minutes. If necessary, gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Visually inspect for any undissolved particulate matter.
-
Sterilization (Optional but Recommended): If the stock solution will be added directly to large volumes of media, filter it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 1.2: Cell Culture of BRAF Mutant Cell Lines
Causality: Maintaining healthy, logarithmically growing cell cultures is crucial for obtaining consistent responses to drug treatment. The choice of cell lines should include those with known BRAF mutations (e.g., V600E) and, for selectivity profiling, a BRAF wild-type (WT) line.
Recommended Cell Lines:
| Cell Line | Cancer Type | BRAF Status | Notes | Source |
|---|---|---|---|---|
| A375 | Malignant Melanoma | V600E | Highly dependent on the MAPK pathway. | ATCC |
| SK-MEL-28 | Malignant Melanoma | V600E | Another common V600E model. | ATCC |
| Colo-205 | Colorectal Adenocarcinoma | V600E | Non-melanoma V600E model. | ATCC |
| Mewo | Malignant Melanoma | Wild-Type | Negative control for BRAF selectivity. |[8] |
Materials:
-
Selected BRAF mutant and wild-type cell lines
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75) and plates (6-well, 96-well)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing and Initial Culture: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh medium. Transfer to a T-75 flask and incubate.
-
Subculturing (Passaging): When cells reach 70-80% confluency, aspirate the medium and wash once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Cell Seeding for Experiments: Collect the cell suspension and perform a cell count using a hemocytometer or automated cell counter. Dilute the cells to the desired seeding density in fresh medium and plate into the appropriate vessels (e.g., 96-well plates for viability assays). Allow cells to adhere and resume logarithmic growth for 18-24 hours before starting any treatment.
PART 2: Cellular Activity and Mechanistic Assays
Protocol 2.1: Cell Viability (Dose-Response) Assay
Causality: The primary goal is to determine the concentration-dependent effect of the compound on cell proliferation and viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of compound potency. A colorimetric assay like MTT or a luminescent assay like CellTiter-Glo® provides a quantitative readout of metabolic activity, which serves as a proxy for cell viability.[9]
Workflow Diagram:
Caption: Workflow for determining compound IC50 using a cell viability assay.
Procedure:
-
Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well in 100 µL) and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X working stock of the compound by performing serial dilutions in complete growth medium. For a final concentration range of 100 µM to 1 nM, you would prepare 2X stocks from 200 µM to 2 nM. Include a "vehicle only" control (e.g., 0.2% DMSO in medium).
-
Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions to the appropriate wells in triplicate. This brings the final volume to 200 µL and the compound/vehicle to a 1X concentration.
-
Incubation: Return the plate to the incubator for a duration relevant to cell doubling time, typically 72 hours.
-
Measurement (Using CellTiter-Glo® as an example): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a plate reader.
-
Data Analysis: a. Average the triplicate readings for each concentration. b. Normalize the data by setting the average vehicle control signal to 100% viability. c. Plot the normalized viability (%) against the log of the compound concentration. d. Use a non-linear regression (sigmoidal dose-response) model in software like GraphPad Prism to calculate the IC50 value.
Protocol 2.2: Western Blotting for MAPK Pathway Inhibition
Causality: To validate that the observed decrease in cell viability is due to the inhibition of the intended signaling pathway, we must measure the phosphorylation status of key downstream effectors.[10] A reduction in the ratio of phosphorylated ERK (pERK) to total ERK is a direct and robust biomarker of BRAF or MEK/ERK pathway inhibition.[10]
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Recommended Primary Antibodies:
| Target Protein | Dilution | Supplier (Cat. #) |
|---|---|---|
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | 1:1000 - 1:2000 | Cell Signaling Tech. (#4370) |
| p44/42 MAPK (Erk1/2) | 1:1000 | Cell Signaling Tech. (#4695) |
| β-Actin or GAPDH (Loading Control) | 1:1000 - 1:5000 | Various |
Procedure:
-
Cell Treatment and Lysis: a. Seed A375 cells (or other sensitive line) in 6-well plates to reach 70-80% confluency. b. Treat cells with the compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 5x IC50) and a vehicle control for a short duration (e.g., 1-4 hours) to observe direct signaling effects. c. Aspirate medium, wash cells with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. d. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
SDS-PAGE and Transfer: a. Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer. b. Separate proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature.[10] b. Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C with gentle agitation.[10] c. Wash the membrane 3 times for 10 minutes each with TBST.[10] d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] e. Wash again 3 times with TBST.
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total ERK and the loading control on the same membrane, strip the membrane according to the manufacturer's protocol and repeat the immunoblotting process starting from the blocking step with the next primary antibody.
Conclusion and Future Directions
These protocols provide a robust starting point for the characterization of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine. A dose-dependent reduction in the viability of BRAF(V600E) mutant cell lines, coupled with a corresponding decrease in ERK phosphorylation, would provide strong evidence that this compound acts as an inhibitor of the MAPK signaling pathway.
Subsequent experiments should focus on confirming direct target engagement (e.g., via Cellular Thermal Shift Assay - CETSA), assessing selectivity against a panel of kinases, and evaluating its efficacy in cell lines with different classes of BRAF mutations or acquired resistance to existing inhibitors.
References
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ResearchGate. (n.d.). (A) Cell viability assays were performed to compare the effect of...[Link]
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Pratilas, C. A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
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Chemical Probes Portal. (n.d.). How to use chemical probes. [Link]
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Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. [Link]
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Ladds, M. J. G., et al. (2022). BRAF Mutations: The Discovery of Allele- and Lineage-Specific Differences. Cancer Research. [Link]
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Solit, D. B., et al. (2006). BRAF mutation predicts sensitivity to MEK inhibition. Nature. [Link]
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Varela, C., et al. (2021). Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study. International Journal of Molecular Sciences. [Link]
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Vella, S., et al. (2025). Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells. In Vivo. [Link]
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Wouters, J., et al. (2023). Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma. Cancers. [Link]
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Sarna, H., et al. (2018). BRAF Targeting Sensitizes Resistant Melanoma to Cytotoxic T Cells. Cancer Immunology Research. [Link]
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Arrowsmith, C. H., & Workman, P. (2022). A conversation on using chemical probes to study protein function in cells and organisms. Nature Communications. [Link]
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Alto Predict. (2016). Best Practices for Chemical Probes. [Link]
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ResearchGate. (n.d.). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. [Link]
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Ahmad, V., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry. [Link]
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Cocco, S., et al. (2019). Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated. Journal of Experimental & Clinical Cancer Research. [Link]
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Yaeger, R., et al. (2022). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers. Cancer Discovery. [Link]
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Smalley, K. S. M., et al. (2008). CRAF inhibition induces apoptosis in melanoma cells with non-V600E BRAF mutations. Oncogene. [Link]
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Dankort, D., et al. (2011). Multiple murine BRaf(V600E) melanoma cell lines with sensitivity to PLX4032. PLoS One. [Link]
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ResearchGate. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Alguacil, N., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
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Ladds, M. J. G., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]
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Packer, L. E., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Application Notes: Biochemical Characterization of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine Using a Luminescence-Based Kinase Assay
Introduction
The pyrazolopyridine scaffold is a well-recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with a multitude of biological targets, most notably protein kinases.[1][2] As structural mimics of endogenous purines, these heterocyclic compounds are adept at binding to the ATP pocket of kinases, making them a cornerstone for the development of targeted therapies, particularly in oncology.[1][2] Derivatives of the pyrazolo[4,3-c]pyridine core, in particular, have shown promise as potent inhibitors of key signaling kinases such as Extracellular Signal-Regulated Kinase (ERK), a critical node in the frequently dysregulated MAPK pathway in cancer.[3][4]
This document provides a detailed protocol for the biochemical characterization of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine , a novel compound within this class. We describe an in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay, a robust, luminescence-based system designed to quantify kinase activity by measuring the production of adenosine diphosphate (ADP).[5][6] This methodology is broadly applicable for determining the inhibitory potential (e.g., IC₅₀ value) of novel compounds against a wide range of protein kinases.
Principle of the Assay
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct.[7] The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[7][8] The assay is performed in two steps:
-
Kinase Reaction Termination & ATP Depletion: After the primary kinase reaction, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes any remaining, unconsumed ATP. This step is crucial for minimizing background signal from the initial ATP pool.[6]
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, producing a stable luminescent signal that is directly proportional to the initial amount of ADP.[6][9]
An inhibitor, such as 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, will reduce the activity of the kinase, leading to lower ADP production and consequently, a weaker luminescent signal.[7]
Visualizing the Workflow
The following diagram illustrates the sequential steps of the ADP-Glo™ kinase assay protocol for inhibitor profiling.
Caption: Workflow for IC₅₀ determination using the ADP-Glo™ assay.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine | N/A | Test Inhibitor |
| Recombinant Target Kinase (e.g., ERK2) | Commercial Vendor | Enzyme source |
| Kinase-specific Substrate (e.g., Myelin Basic Protein) | Commercial Vendor | Phosphate acceptor |
| ADP-Glo™ Kinase Assay Kit | Promega | Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, ADP |
| Kinase Reaction Buffer | Varies | 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT |
| Dimethyl Sulfoxide (DMSO), Molecular Biology Grade | Sigma-Aldrich | Solvent for test compound |
| White, Opaque, 384-well Assay Plates | Corning, Greiner | Low cross-talk plates for luminescence measurements |
| Multichannel Pipettes & Automation | Various | Liquid handling |
| Plate-reading Luminometer | Various | Signal detection |
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5 µL. Volumes can be adjusted, maintaining the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[10]
Part 1: Reagent Preparation
-
Compound Preparation :
-
Prepare a 10 mM stock solution of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in 100% DMSO.
-
Perform a serial dilution series in 100% DMSO to create a range of concentrations (e.g., 11-point, 3-fold dilution starting from 1 mM). This will be the 100X final concentration plate.
-
Prepare a DMSO-only control for 0% inhibition (maximum kinase activity) and a control with no enzyme for 100% inhibition (background).
-
-
Kinase Reaction Buffer (1X) :
-
Prepare a buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT. The optimal buffer composition may vary depending on the specific kinase being assayed.
-
-
Enzyme and Substrate Solution (2X) :
-
Dilute the target kinase and its corresponding substrate in 1X Kinase Reaction Buffer to a 2X final concentration. The optimal concentrations of enzyme and substrate must be determined empirically through enzyme and substrate titration experiments to ensure the reaction operates within the linear range (typically 10-30% ATP consumption).
-
-
ATP Solution (2X) :
-
Dilute the ATP stock solution in 1X Kinase Reaction Buffer to a 2X final concentration. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Part 2: Kinase Inhibition Assay
-
Compound Plating :
-
Using an acoustic dispenser or multichannel pipette, transfer 50 nL of the serially diluted compound solutions (or DMSO) from the 100X plate to the appropriate wells of a 384-well white, opaque assay plate.
-
-
Kinase/Substrate Addition :
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well.
-
Mix the plate gently (e.g., orbital shaker at 300-500 rpm for 30 seconds).
-
Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiate Kinase Reaction :
-
Add 2.5 µL of the 2X ATP solution to each well to start the reaction.
-
Mix the plate gently.
-
Incubate for 60 minutes at 30°C. The incubation time should be optimized to remain within the linear range of the reaction.
-
Part 3: Luminescence Detection
-
Stop Reaction and Deplete ATP :
-
Generate Luminescent Signal :
-
Data Acquisition :
-
Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.25–1 second per well is a typical starting point.[10]
-
Data Analysis and Interpretation
The raw luminescence data is processed to determine the half-maximal inhibitory concentration (IC₅₀) of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
-
Normalization :
-
The raw relative light unit (RLU) data is first normalized to percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))
-
-
Curve Fitting :
-
Plot the calculated percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
The following diagram illustrates the relationship between inhibitor concentration and the resulting kinase activity and luminescent signal.
Caption: Conceptual link between inhibitor, kinase activity, and signal.
Trustworthiness and Self-Validation
To ensure the integrity and reliability of the generated data, the following controls and validation steps are essential:
-
Z'-Factor Calculation : For each assay plate, calculate the Z'-factor using the high (DMSO) and low (no enzyme) controls to assess assay quality and robustness. A Z'-factor > 0.5 is indicative of an excellent assay suitable for high-throughput screening.
-
ATP-ADP Standard Curve : Generate a standard curve by mixing known concentrations of ATP and ADP to simulate different percentages of ATP-to-ADP conversion.[10] This validates that the luminescent signal is proportional to the ADP concentration under the specific assay conditions.
-
Reference Inhibitor : Include a known, well-characterized inhibitor of the target kinase (e.g., Staurosporine for broad-spectrum inhibition or a target-specific inhibitor) as a positive control to validate the assay's ability to detect inhibition.[8]
By implementing these measures, the protocol becomes a self-validating system, ensuring that the determined IC₅₀ values for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine are accurate and reproducible. The universality of the ADP-Glo™ assay allows for its application across a wide range of kinases, making it an invaluable tool for inhibitor profiling and selectivity studies.[11]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Zhang, L., et al. (2010). Fluorescence detection techniques for protein kinase assay. Biotechnology Journal, 5(2), 145-154. Retrieved from [Link]
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Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1648-1665. Retrieved from [Link]
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Sharma, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(1), 1-24. Retrieved from [Link]
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Wang, Y., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 121, 105669. Retrieved from [Link]
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Bakholdina, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 794. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays of Pyrazolopyridine Inhibitors
Introduction: Characterizing Pyrazolopyridine Kinase Inhibitors in a Cellular Context
The pyrazolopyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] These small molecules have shown significant promise in targeted therapies for oncology and immune-oncology by modulating the activity of key kinases within cellular signaling networks.[1] Pyrazolopyridines have been successfully developed to target a range of kinases, including Src family kinases (SFKs), C-terminal Src Kinase (CSK), and receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4]
While biochemical assays are invaluable for determining direct enzyme inhibition (e.g., IC50 values), they do not recapitulate the complex intracellular environment. Cell-based assays are therefore a critical and indispensable step in the drug discovery pipeline. They provide essential insights into a compound's true biological activity, including its ability to cross the cell membrane, engage its intended target in the presence of endogenous ATP concentrations, and elicit a functional downstream cellular response. Furthermore, these assays are crucial for assessing off-target effects, overall cytotoxicity, and the specific mechanism of cell death induced by the inhibitor.
This guide provides a comprehensive overview and detailed protocols for a suite of robust cell-based assays tailored for the evaluation of pyrazolopyridine inhibitors. The methodologies are designed to build a holistic understanding of a compound's performance, from initial cytotoxicity screening to specific target engagement and pathway modulation.
I. Foundational Assays: Assessing Global Cellular Impact
The initial characterization of a novel pyrazolopyridine inhibitor should always begin with an assessment of its general effect on cell health and proliferation. These assays are fundamental for establishing a therapeutic window and determining appropriate concentration ranges for more targeted mechanistic studies.
A. Cell Viability and Cytotoxicity: The ATP-Based Luminescent Assay
Scientific Rationale: The intracellular concentration of adenosine triphosphate (ATP) is a direct and highly sensitive indicator of metabolic activity and cell viability.[5][6] Healthy, proliferating cells maintain a high and stable level of ATP. Upon necrosis or loss of membrane integrity, ATP is rapidly degraded by ATPases, and its synthesis ceases.[7] Therefore, quantifying ATP provides a robust measure of the number of viable cells in a culture.[8][9] Luminescent ATP assays, such as the Promega CellTiter-Glo® assay, are based on the ATP-dependent luciferase reaction, which generates a light signal directly proportional to the ATP concentration.[6][7][10] This "add-mix-measure" format is simple, rapid, and highly amenable to high-throughput screening (HTS).[10][11]
Experimental Workflow: ATP-Based Viability Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol: NanoBRET™ TE Intracellular Kinase Assay
This protocol is a generalized adaptation from Promega technical manuals. [1][12][13]
-
Cell Preparation: On Day 1, transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in 96-well, white assay plates.
-
Compound and Tracer Addition: On Day 2, add the fluorescent NanoBRET™ tracer and serial dilutions of the pyrazolopyridine inhibitor to the cells.
-
Equilibration: Incubate the plate at 37°C with 5% CO₂ for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells. [4]4. Substrate Addition: Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to reduce background signal) to all wells.
-
BRET Measurement: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) simultaneously. [4]6. Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle control (0% inhibition) and a high-concentration control inhibitor (100% inhibition).
-
Plot the normalized BRET ratio against the inhibitor concentration to determine the intracellular IC50.
-
| Parameter | Recommended Setting |
| Cell Line | HEK299T (or other easily transfectable line) |
| Tracer Concentration | Pre-determined optimal concentration (e.g., 1 µM) |
| Equilibration Time | 2 hours at 37°C |
| Plate Reader | Luminometer with 450nm BP and 610nm LP filters |
B. Target Inhibition and Pathway Analysis: Phospho-Protein Western Blotting
Scientific Rationale: The functional consequence of a kinase inhibitor is the reduction of phosphorylation on its direct substrates and downstream signaling proteins. Western blotting is a powerful and widely used technique to visualize and quantify these changes in protein phosphorylation. [9][13][14]By using antibodies specific to the phosphorylated form of a protein, one can directly measure the inhibitor's effect on the target kinase's activity within the cell. [15]Comparing the levels of the phosphorylated protein to the total protein level ensures that any observed decrease is due to inhibition of phosphorylation, not protein degradation. [16] Detailed Protocol: Western Blot for Phospho-Kinase Analysis
This protocol is based on best practices for phospho-protein detection. [9][14][15][16]
-
Cell Culture and Treatment: Plate cells (e.g., A431 for EGFR, MDA-MB-231 for Src) in 6-well plates and grow to 80-90% confluency. Treat with various concentrations of the pyrazolopyridine inhibitor for a specified time (e.g., 1-4 hours). If the target is a receptor tyrosine kinase, you may need to stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for 5-10 minutes prior to lysis. [17]2. Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. [14][15]This is critical to preserve the phosphorylation state of the proteins.
-
Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes. [15] * Separate proteins on an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background. [14][15][16] * Incubate the membrane with the primary antibody (e.g., anti-phospho-Src [Tyr416] or anti-phospho-EGFR [Tyr1068]) overnight at 4°C, diluted in 5% BSA/TBST.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., total Src or total EGFR).
III. Visualizing the Mechanism: Signaling Pathway Diagrams
Understanding the signaling context is key to interpreting the results of cell-based assays. Pyrazolopyridine inhibitors often target kinases in critical pathways that regulate cell proliferation, survival, and migration.
A. EGFR Signaling Pathway
EGFR is an RTK that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival. [7][18][19][20]
Caption: Overview of Src kinase signaling and point of inhibition.
IV. Conclusion and Future Directions
The suite of assays described herein provides a robust framework for the comprehensive cellular characterization of novel pyrazolopyridine kinase inhibitors. By systematically moving from broad phenotypic assessments to specific, mechanism-of-action studies, researchers can build a compelling data package that clearly defines a compound's potency, efficacy, and mode of action in a physiologically relevant context. This multi-assay approach ensures that lead candidates are advanced based on a solid understanding of their cellular biology, increasing the probability of success in subsequent preclinical and clinical development.
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Application Notes and Protocols for the Investigation of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in MAPK Pathway Research
Authored by a Senior Application Scientist
Foreword: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Dysregulation of these pathways is a hallmark of numerous human diseases, particularly cancer and inflammatory disorders. Consequently, the development of small molecule inhibitors targeting key kinases within the MAPK cascades is of paramount interest in drug discovery. The pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design. This document provides a comprehensive guide for researchers on the characterization and application of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine , a representative member of this class, for the investigation of the MAPK pathway. While public domain data on this specific molecule's activity is emerging, the principles and protocols outlined herein are based on established methodologies for analogous kinase inhibitors and provide a robust framework for its evaluation as a chemical probe.
The MAPK Signaling Cascade: A Rationale for Targeted Inhibition
The MAPK pathways are a series of tiered kinase cascades that transduce extracellular signals into cellular responses. A key upstream activator in several of these cascades is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the MAP3K family.[1] TAK1 is a critical signaling node that integrates signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, to activate downstream pathways such as the NF-κB and the p38/JNK MAPK pathways.[2][3] Given its central role, selective inhibition of TAK1 offers a powerful strategy to modulate these critical cellular signaling networks.[1][4]
Figure 1: Simplified MAPK/NF-κB Signaling Pathway. This diagram illustrates the central role of TAK1 in activating downstream JNK/p38 MAPK and NF-κB signaling pathways. 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is hypothesized to inhibit TAK1, thereby blocking these downstream effects.
Characterizing 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine as a Kinase Inhibitor
The pyrazolopyridine core is a versatile scaffold found in numerous kinase inhibitors targeting various members of the kinome, including ERK and c-Met.[5][6] The ethynyl group present in 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine can potentially form specific interactions within the ATP-binding pocket of target kinases. The following protocols are designed to rigorously assess its inhibitory potential and selectivity against key kinases in the MAPK pathway.
Protocol 1: In Vitro Kinase Inhibition Assay (Determination of IC50)
This protocol aims to determine the concentration of the compound required to inhibit 50% of the target kinase activity (IC50).
Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a specific substrate by the kinase of interest in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Kinase buffer
-
ATP (at Km concentration for TAK1)
-
Specific peptide substrate for TAK1
-
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine (dissolved in 100% DMSO)
-
Positive control inhibitor (e.g., a known takinib)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in 100% DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add diluted compound to the assay plate. Include wells for "no inhibitor" (DMSO vehicle control) and "no enzyme" (background) controls.
-
Kinase Reaction:
-
Add the kinase buffer containing the TAK1/TAB1 enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other measurements.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome: This assay will provide a quantitative measure of the potency of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine against TAK1. A lower IC50 value indicates higher potency.
| Compound | Target Kinase | Hypothetical IC50 (nM) |
| 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine | TAK1 | 15 |
| Positive Control (Known Takinib) | TAK1 | 10 |
| 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine | p38α | >10,000 |
| 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine | JNK1 | >10,000 |
Table 1: Hypothetical In Vitro Kinase Inhibition Data. This table illustrates how the potency and selectivity of the compound would be presented.
Cellular Assays: Probing the MAPK Pathway in a Biological Context
Once the in vitro potency is established, the next critical step is to determine if the compound can engage its target in a cellular environment and modulate downstream signaling.
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
This protocol assesses the ability of the compound to inhibit the phosphorylation of downstream targets of TAK1 in cells.
Principle: Cells are stimulated to activate the MAPK pathway in the presence or absence of the inhibitor. Cell lysates are then analyzed by Western blot using phospho-specific antibodies to detect the activation state of key signaling proteins.
Materials:
-
Cell line responsive to TNF-α or IL-1 stimulation (e.g., HeLa, L929)
-
Cell culture medium and supplements
-
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
-
TNF-α or IL-1β
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-IKKα/β, anti-IκBα, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1-2 hours.
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) or IL-1β to the media and incubate for a short period (e.g., 15-30 minutes) to induce phosphorylation of downstream targets.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for the phospho-proteins and normalize them to the total protein and loading control. Compare the levels of phosphorylation in compound-treated samples to the stimulated vehicle control.
Expected Outcome: A successful TAK1 inhibitor will show a dose-dependent decrease in the phosphorylation of p38, JNK, and IKKα/β, and a stabilization of IκBα levels.[7]
Figure 2: Experimental Workflow. This diagram outlines the logical progression for characterizing 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine as a MAPK pathway inhibitor.
Protocol 3: Cell Viability/Proliferation Assay
This protocol determines the functional consequence of MAPK pathway inhibition on cell survival or proliferation.
Principle: Cells are treated with the inhibitor for an extended period, and cell viability is measured using a metabolic assay (e.g., MTT, CellTiter-Glo®) or by direct cell counting.
Materials:
-
Cancer cell line known to be dependent on MAPK signaling (e.g., A549 lung adenocarcinoma)
-
Cell culture medium and supplements
-
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
-
96-well clear or opaque-walled plates
-
Viability detection reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a low density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine .
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Measurement: Add the viability reagent to each well and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percent viability versus the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Expected Outcome: If the cell line is dependent on the MAPK pathway for survival and proliferation, treatment with an effective inhibitor should result in a dose-dependent decrease in cell viability.
Conclusion and Future Directions
The protocols and framework detailed in this application note provide a comprehensive strategy for the evaluation of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine as a novel probe for MAPK pathway research. Successful execution of these experiments will elucidate its potency, cellular activity, and functional consequences, thereby establishing its utility as a tool for dissecting the complex roles of MAPK signaling in health and disease. Further studies could include kinome-wide selectivity profiling to understand its specificity, as well as in vivo studies in relevant disease models to assess its therapeutic potential.
References
-
Tan, L., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry. Available at: [Link]
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Tan, L., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). National Institutes of Health. Available at: [Link]
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Tsoyi, K., et al. (2022). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. Available at: [Link]
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Rodríguez-Díez, E., et al. (2014). Inhibition of transforming growth factor-activated kinase 1 (TAK1) blocks and reverses epithelial to mesenchymal transition of mesothelial cells. The FASEB Journal. Available at: [Link]
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Wu, J., et al. (2021). Silencing TAK1 reduces MAPKs-MMP2/9 expression to reduce inflammation-driven neurohistological disruption post spinal cord injury. National Institutes of Health. Available at: [Link]
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Geronikaki, A., et al. (2021). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Molecules. Available at: [Link]
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Zhang, W., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry. Available at: [Link]
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Kim, J., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry. Available at: [Link]
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Kim, J., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. ResearchGate. Available at: [Link]
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Zhang, S., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Al-Tel, T. H., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
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Zhu, Y., et al. (2021). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Acta Pharmaceutica Sinica B. Available at: [Link]
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Fayed, B. E. A., et al. (2023). Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. ResearchGate. Available at: [Link]
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Bryan, M. C., et al. (2020). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. Arthritis & Rheumatology. Available at: [Link]
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Li, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Vahl, J. M., et al. (2017). MAPK pathway activity plays a key role in PD-L1 expression of lung adenocarcinoma cells. International Journal of Cancer. Available at: [Link]
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Probing the MAPK/ERK Signaling Pathway: Western Blot Analysis of p-ERK Following Treatment with 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
Introduction: Targeting a Central Node in Cellular Signaling
The Extracellular signal-regulated kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a central regulator of fundamental cellular processes including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of the ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] The activation of ERK1 and ERK2 (ERK1/2) is mediated by the dual phosphorylation of specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) by upstream MEK kinases. This phosphorylation event serves as a key biomarker for pathway activation.
Recent drug discovery efforts have identified the 1H-pyrazolo[4,3-c]pyridine scaffold as a promising core structure for the development of potent and selective ERK inhibitors.[1][3] These compounds are designed to interfere with the kinase activity of ERK, thereby preventing the phosphorylation of its downstream targets and mitigating the pro-oncogenic signals of a hyperactive MAPK/ERK pathway. "6-Ethynyl-1H-pyrazolo[4,3-c]pyridine" is a representative of this class of inhibitors, and this application note provides a detailed protocol for assessing its inhibitory activity by quantifying the levels of phosphorylated ERK (p-ERK) in cultured cells using Western blot analysis.
This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel kinase inhibitors. The protocols herein are designed to be a self-validating system, providing not only the procedural steps but also the scientific rationale behind them to ensure robust and reproducible results.
The MAPK/ERK Signaling Cascade and Point of Inhibition
The MAPK/ERK pathway is a multi-tiered kinase cascade that relays extracellular signals to the cell nucleus to elicit transcriptional changes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Finally, MEK1/2 activates ERK1/2 through phosphorylation. Activated p-ERK can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors. "6-Ethynyl-1H-pyrazolo[4,3-c]pyridine" is designed to directly inhibit the kinase activity of ERK, thereby blocking all downstream signaling events.
Caption: MAPK/ERK signaling pathway and the inhibitory action of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
Experimental Workflow for p-ERK Western Blot Analysis
The following diagram outlines the key stages of the experimental procedure, from cell culture and treatment to data analysis.
Caption: Step-by-step workflow for Western blot analysis of p-ERK.
Detailed Protocols
Part 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line with a well-characterized and inducible MAPK/ERK pathway. Cancer cell lines with known BRAF or RAS mutations (e.g., A375, HT-29, HCT116) are often used as they exhibit constitutive pathway activation.
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional but Recommended): To reduce basal levels of ERK phosphorylation, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment.
-
Inhibitor Preparation: Prepare a stock solution of "6-Ethynyl-1H-pyrazolo[4,3-c]pyridine" in an appropriate solvent (e.g., DMSO). Further dilute the inhibitor in a serum-free or low-serum medium to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50.
-
Inhibitor Treatment: Pre-treat the cells with the diluted inhibitor or vehicle control (e.g., DMSO) for a specified duration. A pre-treatment time of 1-4 hours is a common starting point.
-
Stimulation: Following inhibitor pre-treatment, stimulate the cells with a known activator of the ERK pathway, such as Epidermal Growth Factor (EGF) at 10-100 ng/mL or Phorbol 12-myristate 13-acetate (PMA) at 10-100 nM, for a short period (typically 5-15 minutes). This step is crucial to induce a robust and measurable p-ERK signal.
Part 2: Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a lysis buffer that preserves protein phosphorylation. A common choice is RIPA buffer supplemented with protease and phosphatase inhibitors.
| Component | Final Concentration |
| Tris-HCl, pH 7.4 | 50 mM |
| NaCl | 150 mM |
| EDTA | 1 mM |
| NP-40 | 1% |
| Sodium deoxycholate | 0.5% |
| SDS | 0.1% |
| Protease Inhibitor Cocktail | 1X |
| Phosphatase Inhibitor Cocktail | 1X |
-
Cell Lysis:
-
Place the cell culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is essential for equal protein loading in the subsequent steps.
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (typically 20-30 µg) from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended over milk, as milk contains phosphoproteins that can increase background.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C with gentle agitation. The recommended antibody dilutions should be optimized, but a starting point is provided in the table below.
| Antibody | Target | Host Species | Suggested Dilution |
| Anti-phospho-ERK1/2 (Thr202/Tyr204) | Phosphorylated ERK1/2 | Rabbit | 1:1000 - 1:2000 |
| Anti-Total ERK1/2 | Total ERK1/2 | Mouse or Rabbit | 1:1000 - 1:2000 |
| Anti-β-actin or Anti-GAPDH | Loading Control | Mouse or Rabbit | 1:5000 - 1:10000 |
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.
Part 4: Stripping and Reprobing
To ensure accurate quantification, it is crucial to normalize the p-ERK signal to the total ERK levels and a loading control (e.g., β-actin or GAPDH). This can be achieved by stripping the membrane of the p-ERK antibody and then reprobing it.
-
Stripping: Incubate the membrane in a mild stripping buffer (e.g., 25 mM glycine-HCl, pH 2.0, 1% SDS) for 30 minutes at room temperature with agitation.
-
Washing: Wash the membrane extensively with PBS and then TBST.
-
Re-blocking: Block the membrane again as described in Part 3, step 4.
-
Reprobing: Incubate the membrane with a primary antibody against total ERK1/2, followed by the appropriate secondary antibody and detection. The same procedure can be repeated for a loading control antibody.
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensities for p-ERK, total ERK, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization:
-
Normalize the p-ERK band intensity to the total ERK band intensity for each sample.
-
Further normalize this ratio to the loading control to account for any loading inaccuracies.
-
-
Data Presentation: Plot the normalized p-ERK levels against the concentration of "6-Ethynyl-1H-pyrazolo[4,3-c]pyridine" to generate a dose-response curve and determine the IC50 value.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking or washing. | Increase blocking time and/or washing steps. Use 5% BSA in TBST for blocking phospho-antibodies. |
| Primary or secondary antibody concentration is too high. | Titrate antibody concentrations to find the optimal dilution. | |
| No or Weak Signal | Insufficient protein loading. | Increase the amount of protein loaded per lane. |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. | |
| Low abundance of p-ERK. | Ensure adequate stimulation of the ERK pathway. | |
| Inactive secondary antibody or ECL substrate. | Use fresh reagents. | |
| Multiple Bands | Non-specific antibody binding. | Optimize antibody dilution and blocking conditions. |
| Protein degradation. | Ensure protease and phosphatase inhibitors are fresh and used at the correct concentration. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the Western blot analysis of p-ERK levels in response to treatment with "6-Ethynyl-1H-pyrazolo[4,3-c]pyridine." By carefully following these detailed steps and understanding the rationale behind them, researchers can reliably assess the inhibitory potential of this and other related compounds on the MAPK/ERK signaling pathway. The provided workflow, from experimental design to data interpretation, is intended to facilitate robust and reproducible results, thereby accelerating the discovery and development of novel cancer therapeutics.
References
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Zhou, H., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(15), 7233–7244. [Link]
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Blake, J. F., et al. (2019). Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC). Journal of Medicinal Chemistry, 62(23), 10777–10792. [Link]
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Morris, E. J., et al. (2018). A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Scientific Reports, 8(1), 10185. [Link]
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Ahmed, S., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
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Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 15-24. [Link]
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Sun, Y., et al. (2015). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 10(2), 395–400. [Link]
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Application Notes and Protocols for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in cancer cell line studies. This document outlines the scientific rationale for investigating this compound, its potential mechanisms of action based on the broader pyrazolopyridine class, and detailed protocols for its experimental application.
Introduction: The Therapeutic Potential of the Pyrazolopyridine Scaffold
The pyrazolo[4,3-c]pyridine core is a "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to endogenous purines.[1] This similarity allows compounds based on this scaffold to interact with a multitude of biological targets, most notably protein kinases.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a well-established hallmark of cancer.[1] Consequently, kinase inhibitors have become a vital component of modern cancer therapy.[1][2]
Derivatives of the pyrazolo[4,3-c]pyridine scaffold have demonstrated significant anti-cancer properties by targeting key signaling cascades involved in cell proliferation, survival, and metastasis.[1] While specific data for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is limited, its structural features suggest it likely functions as a kinase inhibitor, a hypothesis that warrants thorough investigation in various cancer cell line models.
Plausible Mechanism of Action: Kinase Inhibition
Based on the activities of related pyrazolopyridine derivatives, 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is predicted to exert its anticancer effects as an ATP-competitive kinase inhibitor.[1] By occupying the ATP-binding pocket of specific kinases, it would block the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways.[1] Key pathways that could be targeted include:
-
ERK/MAPK Pathway : A central signaling cascade that governs cell proliferation, differentiation, and survival. Its hyperactivation is a frequent event in a wide range of cancers.[1]
-
c-Met Signaling Pathway : The c-Met receptor tyrosine kinase and its ligand, HGF, are critically involved in tumor growth, invasion, and the formation of new blood vessels (angiogenesis).[1]
-
Tropomyosin Receptor Kinase (TRK) Pathway : TRK receptors play a role in the development and function of the nervous system, and their aberrant activation can drive the growth of certain cancers.[1]
The following diagram illustrates the potential inhibitory action of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine on a generic kinase signaling pathway.
Caption: A generalized experimental workflow for the in vitro evaluation of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
Data Presentation and Interpretation
Quantitative data from the in vitro assays should be systematically organized for clear interpretation and comparison.
Table 1: Example IC50 Values for Pyrazolo[4,3-c]pyridine Derivatives in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µg/mL) | Reference |
| Breast Carcinoma | Breast Cancer | 6b | 1.937 | [3] |
| Liver Carcinoma | Liver Cancer | 6b | 3.695 | [3] |
| Colon Carcinoma | Colon Cancer | 6c | 2.914 | [3] |
Note: The compounds listed are derivatives of pyrazolo[4,3-c]pyridine, and these values serve as a reference for the potential efficacy of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
References
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- Li, et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1450.
- Wang, et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 121, 105669.
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El-Adl, K., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][5][6]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(57), 36035-36053. Retrieved from
- Ghorab, M. M., et al. (2017). Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives. Bioorganic & Medicinal Chemistry, 25(22), 6097-6108.
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Al-Ostoot, F. H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[4][5][6]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(16), 4945. Retrieved from
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Application Notes and Protocols for the In Vivo Administration of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in Mouse Models
Disclaimer: This document provides a comprehensive, generalized guide for the in vivo administration of the novel small molecule, 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, in mouse models. As of the date of this publication, specific pharmacokinetic, pharmacodynamic, and toxicity data for this compound are not publicly available. Therefore, the following protocols are based on established best practices for pyrazolopyridine-class inhibitors and small molecules in preclinical oncology research. It is imperative that researchers conduct initial dose-finding and toxicity studies to establish a safe and effective dose range for this specific molecule before proceeding with large-scale efficacy studies.
Introduction: The Scientific Rationale
The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors targeting critical signaling pathways in oncology.[1] The ethynyl group at the 6-position of the core suggests a potential for covalent interaction with the target protein, a strategy often employed to enhance potency and duration of action. While the specific molecular target of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is yet to be fully elucidated, its structural similarity to other pyrazolopyridine derivatives suggests potential activity against kinases involved in cell proliferation and survival pathways.[2][3]
This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for the preclinical evaluation of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in mouse models. The protocols herein are built upon the pillars of scientific integrity, ethical considerations, and reproducibility, ensuring that the data generated is both reliable and translatable.
Preclinical Formulation Development: From Powder to Solution
The successful in vivo evaluation of a small molecule inhibitor is critically dependent on the development of a safe and effective formulation that ensures adequate bioavailability. Pyrazolopyridine derivatives often exhibit poor aqueous solubility, necessitating the use of co-solvents and excipients.[4]
Recommended Formulation Strategy
A multi-component vehicle is recommended to achieve a stable and injectable solution of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine. The following formulation is a common starting point for poorly soluble small molecules in preclinical studies.[4]
| Component | Purpose | Recommended Final Concentration (v/v) |
| DMSO | Primary solvent | 5-10% |
| PEG400 | Co-solvent and viscosity enhancer | 30-40% |
| Tween-80 | Surfactant to improve solubility and stability | 5-10% |
| Sterile Saline (0.9% NaCl) | Aqueous vehicle | q.s. to 100% |
Step-by-Step Formulation Protocol
This protocol describes the preparation of a 10 mL stock solution of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine at a concentration of 10 mg/mL. Adjustments should be made based on the desired final dosing concentration.
-
Weighing the Compound: Accurately weigh 100 mg of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in a sterile 15 mL conical tube.
-
Initial Solubilization: Add 1.0 mL of DMSO to the compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.[4]
-
Addition of Co-solvents and Surfactants: Sequentially add 4.0 mL of PEG400 and 1.0 mL of Tween-80 to the solution, vortexing for at least one minute after each addition to ensure a homogenous mixture.[4]
-
Final Dilution: Slowly add 4.0 mL of sterile saline to the organic mixture while vortexing. This should be done dropwise to prevent precipitation of the compound.
-
Quality Control: Visually inspect the final solution for any particulates or precipitation. The solution should be clear.
-
Storage: It is highly recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store the solution protected from light at 2-8°C. Always visually inspect for any precipitation before administration.[4]
Routes of Administration: Delivering the Compound to the Target
The choice of administration route is a critical determinant of a drug's pharmacokinetic profile. For initial studies, intraperitoneal or subcutaneous injection is often preferred for ease of administration and bypassing first-pass metabolism. Oral gavage is also a common route for evaluating potential orally bioavailable candidates.
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common method for administering substances to rodents, allowing for rapid absorption into the systemic circulation.[5][6]
Materials:
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 G, 5/8” length)[5]
-
70% Isopropyl alcohol wipes
-
Prepared dosing solution
Protocol:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The animal should be held in dorsal recumbency with its head tilted slightly downward.[6][7]
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other major organs.[6][7]
-
Disinfection: Wipe the injection site with a 70% alcohol wipe.
-
Needle Insertion: Insert the needle, bevel up, at a 30-40° angle into the peritoneal cavity.[8]
-
Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated. If fluid is drawn, withdraw the needle and re-attempt at a slightly different location with a fresh needle and syringe.[8]
-
Injection: Inject the calculated volume smoothly. The maximum recommended injection volume is 10 mL/kg.[5][8]
-
Withdrawal and Observation: Withdraw the needle and return the mouse to its cage. Observe the animal for any signs of distress or complications.[5][8]
Subcutaneous (SC or SQ) Injection
Subcutaneous injection provides a slower, more sustained release of the compound compared to IP injection.[9][10]
Materials:
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 G, 5/8” length)[9]
-
70% Isopropyl alcohol wipes
-
Prepared dosing solution
Protocol:
-
Animal Restraint: Scruff the mouse to lift a fold of skin, creating a "tent" between the shoulder blades.[9][10]
-
Injection Site Identification: The dorsal midline, between the scapulae, is the most common site for SC injections.[11]
-
Disinfection: Disinfect the injection site with a 70% alcohol wipe.[11]
-
Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[9][12]
-
Aspiration: Pull back on the plunger to ensure no blood is aspirated, which would indicate entry into a blood vessel.[9][13]
-
Injection: Inject the calculated volume. A small bleb will form under the skin. The recommended maximum volume per site is 5 mL/kg.[9][12]
-
Withdrawal and Observation: Withdraw the needle and return the mouse to its cage. Monitor for any leakage from the injection site or signs of discomfort.[12]
Oral Gavage (PO)
Oral gavage is used to administer a precise volume of a substance directly into the stomach. This method requires significant training to perform correctly and humanely.[14][15][16]
Materials:
-
Sterile oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip for adult mice)[14][16]
-
Sterile syringes (1 mL)
-
Prepared dosing solution
Protocol:
-
Animal Restraint: Firmly restrain the mouse by scruffing, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[14][15]
-
Gavage Needle Measurement: Measure the gavage needle from the corner of the mouse's mouth to the last rib to estimate the distance to the stomach.[14][17]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the hard palate towards the back of the throat.[14][17]
-
Passage into Esophagus: As the needle reaches the pharynx, the mouse will typically swallow, allowing the needle to pass smoothly into the esophagus. Never force the needle. If resistance is met, withdraw and start again.[14][18]
-
Administration: Once the needle is in place, administer the solution at a steady pace. The maximum recommended volume is 10 mL/kg.[16][17]
-
Withdrawal and Observation: Gently remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[15][18]
Experimental Design: Asking the Right Questions
A well-designed study is crucial for obtaining meaningful and reproducible data. The following sections outline protocols for initial pharmacokinetic/pharmacodynamic (PK/PD) and efficacy studies.
Pharmacokinetic/Pharmacodynamic (PK/PD) Study
A PK/PD study is essential to understand the relationship between the drug's concentration in the body (PK) and its biological effect (PD).[19][20][21]
Objective: To determine the pharmacokinetic profile of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine and its effect on a target biomarker in tumor-bearing mice.
Protocol:
-
Animal Model: Use tumor-bearing mice (e.g., xenograft or syngeneic models relevant to the compound's presumed target).
-
Dosing: Administer a single dose of the compound via the chosen route (e.g., 10 mg/kg IP).
-
Sample Collection: Collect blood samples (via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Tissue Harvest: At each time point, euthanize a cohort of mice (n=3-4 per time point) and collect tumors and other relevant tissues.
-
Bioanalysis:
-
PK: Analyze plasma samples using LC-MS/MS to determine the concentration of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine over time.
-
PD: Analyze tumor lysates (e.g., via Western blot or ELISA) to measure the modulation of a downstream biomarker of the target pathway.
-
-
Data Analysis: Model the PK and PD data to determine key parameters such as half-life, clearance, volume of distribution, and the exposure-response relationship.[22][23]
Caption: Workflow for a typical PK/PD study in mouse models.
Tumor Xenograft Efficacy Study
An efficacy study aims to determine the anti-tumor activity of the compound in a relevant cancer model.
Objective: To evaluate the in vivo anti-tumor efficacy of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in a human tumor xenograft mouse model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice) engrafted with a human cancer cell line of interest.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Dosing Regimen:
-
Vehicle Control Group: Administer the formulation vehicle on the same schedule as the treatment groups.
-
Treatment Groups: Administer different dose levels of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine (e.g., 10, 30, and 100 mg/kg) on a predetermined schedule (e.g., once daily, IP) for a set duration (e.g., 21 days).
-
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe mice daily for any signs of adverse effects.
-
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice exhibit signs of excessive toxicity as defined by humane endpoints.
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the extent of tumor growth inhibition.
Caption: Workflow for a tumor xenograft efficacy study.
Ethical Considerations and Humane Endpoints
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[24][25][26] A clear set of humane endpoints must be established before the start of any study to minimize animal suffering.[27][28]
Humane Endpoints may include:
-
Tumor Burden: Tumor size exceeding a predetermined limit or becoming ulcerated.
-
Body Weight Loss: Acute body weight loss of >20% (or >15% sustained for 3 days).
-
Clinical Signs: Hunched posture, rough coat, lethargy, labored breathing, or inability to access food and water.
-
Behavioral Changes: Significant changes in normal behavior, such as social isolation or aggression.
Any animal reaching a humane endpoint must be immediately and humanely euthanized.[24]
References
- UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP.
- UBC Animal Care Committee. TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP.
- UNC Research. Mouse Handling & Techniques.
- Mouse Intraperitoneal (IP) administration Necessary Supplies Technique.
- Queen's University. Subcutaneous Injection in Mice.
- Institute of Laboratory Animal Science. Standard Operating Procedure SOP Subcutaneous injection of mice s.c. Injection.
- UBC Animal Care Services. Intraperitoneal Injections in Mice.
- Morton, D. B. Humane endpoints in animal experimentation for biomedical research: ethical, legal and practical aspects.
- NIH OACU. Rodent Administration Route Tutorial (PDF file).
- Queen's University. Intraperitoneal Injection in Mice.
- Protocols.io. Intraperitoneal Injection in an Adult Mouse V.1.
- NIH. Ethical considerations regarding animal experimentation.
- ASCO. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
- Mouse Oral Gavage Administration Necessary Supplies Technique.
- Instech Laboratories. Guide to Oral Gavage for Mice and Rats.
- NIH OACU. Guidelines for Humane Endpoints in Animal Study Proposals.
- WSU IACUC. Standard Operating Procedures for Oral Gavage in Mice and Rats.
- PubMed Central. Practical Pharmacokinetic–Pharmacodynamic Models in Oncology.
- Ethics of Animal Use in Research.
- UCSF IACUC. Oral Gavage In Mice and Rats.
- YouTube. Mouse Oral Gavage Training.
- AACR Journals. Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents.
- The Language Library. What Are The Ethical Considerations In Animal Research?.
- AACR Journals. The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST.
- ResearchGate. PK and PD profiles of an oncology drug candidate in a mouse xenograph...
- Benchchem. Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
- Semantic Scholar. Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
- MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- PubMed Central. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis.
- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt.
- Benchchem. A Comparative Analysis of the Pharmacokinetic Profiles of Pyrazolo[4,3-c]pyridine Derivatives.
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- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
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Application Notes and Protocols for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in Drug Resistance Studies
Introduction: Confronting Acquired Resistance in Targeted Cancer Therapy
The advent of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of many cancers. However, the emergence of drug resistance remains a significant clinical challenge, often leading to therapeutic failure. A common mechanism of acquired resistance involves the reactivation of key signaling pathways, such as the MAPK/ERK pathway, despite the presence of upstream inhibitors like BRAF or MEK inhibitors[1]. This necessitates the development of novel therapeutic strategies that target downstream nodes of these pathways or employ next-generation inhibitors capable of overcoming resistance mechanisms.
The pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry due to its structural resemblance to purines, enabling it to effectively target the ATP-binding sites of various kinases[2][3]. This versatile core has been successfully utilized to develop potent inhibitors of several key kinases implicated in cancer, including Extracellular Signal-Regulated Kinase (ERK)[1][4]. Targeting ERK directly is a compelling strategy to overcome resistance to upstream inhibitors in the MAPK pathway[1].
This document provides a detailed guide for researchers on the application of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine as a foundational tool for studying and developing novel therapeutics to combat drug resistance. The ethynyl group at the 6-position serves as a versatile chemical handle, allowing for facile derivatization through reactions like Sonogashira coupling or click chemistry, thereby enabling the generation of focused compound libraries for structure-activity relationship (SAR) studies. While this document provides robust protocols based on established methodologies for related pyrazolopyridine derivatives, it is intended to serve as a starting point for innovative research in this critical area.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have been identified as potent and selective inhibitors of ERK1/2[1]. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of ERK and preventing the phosphorylation of its downstream substrates. By inhibiting ERK, these compounds can effectively shut down the MAPK signaling cascade, even when it is reactivated due to mutations that confer resistance to upstream inhibitors.
Caption: MAPK/ERK signaling pathway and points of inhibition.
Experimental Protocols
Protocol 1: Synthesis of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine Derivatives
The ethynyl group on the 6-Ethynyl-1H-pyrazolo[4,t-c]pyridine core is a versatile starting point for creating a library of derivatives using Sonogashira cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl moieties to explore the chemical space around the core scaffold.
Materials:
-
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
-
Aryl or heteroaryl halide (e.g., iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dried flask under an inert atmosphere (argon or nitrogen), add 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine (1 equivalent).
-
Add the aryl or heteroaryl halide (1.1 equivalents).
-
Add the palladium catalyst (0.05 equivalents) and CuI (0.1 equivalents).
-
Dissolve the mixture in the anhydrous solvent.
-
Add the base (3 equivalents) and stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired derivative.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of synthesized compounds against ERK2 kinase.
Materials:
-
Recombinant human ERK2 enzyme
-
Kinase substrate (e.g., myelin basic protein, MBP)
-
ATP (Adenosine triphosphate)
-
Synthesized pyrazolopyridine derivatives
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the ERK2 enzyme and the substrate to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30 °C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound X | ERK2 | 50 |
| Compound Y | ERK2 | 15 |
| Control Inhibitor | ERK2 | 10 |
Caption: Example data table for in vitro kinase inhibition assay.
Protocol 3: Cell-Based Assay for Proliferation in Drug-Resistant Cancer Cells
This protocol outlines a method to evaluate the anti-proliferative effects of the synthesized compounds on a cancer cell line that has developed resistance to a BRAF inhibitor (e.g., A375-R, a vemurafenib-resistant melanoma cell line).
Materials:
-
BRAF inhibitor-resistant cancer cell line (e.g., A375-R)
-
Appropriate cell culture medium and supplements
-
Synthesized pyrazolopyridine derivatives
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the resistant cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control.
-
Incubate the cells for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values.
Caption: Experimental workflow for drug discovery using 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls. In the kinase inhibition assay, a known ERK inhibitor should be used as a positive control to ensure the assay is performing correctly. For the cell-based proliferation assay, comparing the activity of the new compounds in both the resistant cell line and its parental, drug-sensitive counterpart will validate that the observed effects are specific to the resistant phenotype. Furthermore, downstream target engagement can be confirmed by Western blotting to assess the phosphorylation status of ERK substrates like RSK.
Conclusion
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine represents a valuable starting point for the development of novel kinase inhibitors aimed at overcoming drug resistance in cancer. The protocols and conceptual framework provided in this document offer a robust foundation for researchers to synthesize and evaluate new chemical entities based on this promising scaffold. Through systematic exploration of the structure-activity relationships, it is anticipated that potent and selective inhibitors can be identified, ultimately leading to new therapeutic options for patients with resistant cancers.
References
-
Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. (2022). Bioorganic Chemistry. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2023). Molecules. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). Acta Pharmaceutica Sinica B. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2016). Journal of Medicinal Chemistry. [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]
-
Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. (2016). Bioorganic & Medicinal Chemistry. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). International Journal of Molecular Sciences. [Link]
-
Pyridine Moiety: Recent Advances in Cancer Treatment. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). Bioorganic Chemistry. [Link]
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. [Link]
- 1h-pyrazolo [3,4-b] pyridine compounds for inhibiting RAF kinase. (2012).
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). Molecules. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). Molecules. [Link]
-
Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2020). Molecules. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). International Journal of Molecular Sciences. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). Molecules. [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2018). Acta Chimica Slovenica. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine for Cell-Based Assays
Prepared by: Senior Application Scientist, Experimental Solutions Division
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1374652-76-2) in aqueous environments typical of cell-based assays. We will explore the underlying reasons for this compound's poor solubility and provide a systematic, tiered approach to overcoming this critical experimental hurdle.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles governing the solubility of this specific heterocyclic compound.
Q1: Why does 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine exhibit poor water solubility?
A1: The solubility challenge is rooted in its molecular structure. The compound is a fused bicyclic heterocycle, which confers a rigid, planar character that can favor stable crystal lattice formation, making it difficult for water molecules to solvate.[1][2] The pyrazolopyridine core, while containing nitrogen atoms, is largely aromatic.[3][4] Furthermore, the ethynyl group (-C≡CH) is hydrophobic, contributing negatively to its overall aqueous solubility. Overcoming poor solubility is a common and significant issue for many heterocyclic compounds in drug discovery.[5][6]
Q2: What are the downstream consequences of poor solubility in my cell assay?
A2: Ignoring poor solubility can invalidate your experimental results. Key consequences include:
-
Precipitation: The compound can fall out of solution, forming microscopic or visible particles. This means the actual concentration exposed to the cells is unknown and significantly lower than intended.[7]
-
Inaccurate Data: This leads to a misinterpretation of the compound's potency (e.g., an artificially high EC₅₀ or IC₅₀ value).
-
Cell Stress & Artifacts: Compound precipitates can cause physical stress to cells or interact with assay reagents, leading to false-positive or false-negative results.
-
Clogged Equipment: In automated high-throughput screening (HTS), precipitates can clog the tips of liquid handlers, leading to experimental failure.[8]
Q3: My compound precipitated immediately after I diluted my high-concentration DMSO stock into the cell culture medium. What happened?
A3: This is a classic problem of supersaturation and solvent shifting. 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is likely highly soluble in 100% dimethyl sulfoxide (DMSO), a polar aprotic organic solvent.[9] When you add this concentrated stock solution to an aqueous medium (e.g., PBS or cell culture media), you are rapidly changing the solvent environment from one that is favorable to one that is not. The compound is now in a supersaturated state in the aqueous buffer and crashes out of solution as it seeks a more thermodynamically stable, solid state. A stepwise dilution can sometimes mitigate this.[7]
Part 2: Troubleshooting Workflow and Experimental Protocols
As application scientists, we recommend a tiered approach to problem-solving. Start with the simplest, most common method and escalate only as needed. The following workflow provides a logical progression for optimizing the solubility of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
Caption: A decision-making workflow for addressing solubility issues.
Method 1: The Standard Approach - Optimized DMSO Dilution
This is the first and most crucial method to master. The goal is to create a high-concentration stock in DMSO and dilute it carefully to a final concentration where the compound remains soluble and the DMSO is non-toxic to the cells.
Experimental Protocol:
-
Prepare High-Concentration Stock: Weigh out a precise amount of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine and dissolve it in 100% cell-culture grade DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution using a vortex mixer or brief sonication.
-
Intermediate Dilution: Perform an intermediate dilution of the stock solution into your cell culture medium or assay buffer. This step helps to avoid the sharp solvent shift that causes precipitation. For example, dilute the 50 mM stock 1:100 into the medium to get a 500 µM solution (now containing 1% DMSO).
-
Final Dilution: Use the intermediate dilution to prepare your final working concentrations. For instance, a further 1:10 dilution of the 500 µM solution yields a 50 µM final concentration with only 0.1% DMSO.
-
Verification: After preparing the final dilution, visually inspect the solution for any signs of precipitation. For a more rigorous check, centrifuge the solution at high speed (~14,000 rpm) for 10-15 minutes and inspect for a pellet.
Troubleshooting this Method:
| Problem Observed | Probable Cause | Recommended Solution |
| Precipitation at intermediate dilution | The compound's solubility limit in 1% DMSO is below your target concentration. | Lower the concentration of the intermediate dilution (e.g., aim for 200 µM instead of 500 µM). |
| Precipitation at final dilution | The final aqueous concentration exceeds the compound's thermodynamic solubility. | Your desired final concentration is too high for this method. Proceed to Method 2 or 3. |
| Cell toxicity or altered phenotype | The final DMSO concentration is too high for your specific cell line. | Crucially, keep the final DMSO concentration consistent across all tested concentrations of your compound. For most cell lines, the final DMSO concentration should be ≤0.5%, and ideally ≤0.1% to minimize artifacts.[10][11] |
Method 2: pH-Mediated Solubilization
This strategy leverages the chemical nature of the compound itself. The pyrazolopyridine scaffold contains basic nitrogen atoms.[12][13] By lowering the pH of the assay buffer, these nitrogens can become protonated, creating a positive charge on the molecule and dramatically increasing its affinity for polar solvents like water.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of sterile, physiologically relevant buffers with varying pH (e.g., pH 7.4, 6.5, and 5.5). Common biological buffers like MES or citrate can be used for lower pH ranges.
-
Solubility Test: Attempt to dissolve the compound directly in these buffers at the desired final concentration. Alternatively, prepare a concentrated stock in DMSO and dilute it into the different pH buffers.
-
Visual and Quantitative Assessment: Check for solubility as described in Method 1.
-
Cell Viability Control: Crucially , before proceeding with your main assay, you must confirm that your cells remain viable and behave normally in the lower pH medium for the duration of the experiment. Run a simple viability assay (e.g., MTS or a live/dead stain) on cells incubated in the different pH buffers without the compound.
Causality: This method works by altering the ionization state of the molecule. The protonated, charged form of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine will have much stronger electrostatic interactions with water, overcoming the hydrophobic forces that drive it out of solution.
Method 3: Advanced Solubilization using Cyclodextrins
When direct methods fail, solubilizing excipients can be employed. Cyclodextrins are an excellent choice for cell-based assays because they are highly effective and generally have low cellular toxicity.[11][14]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[15][][17] The hydrophobic 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine molecule can become encapsulated within the cyclodextrin's nonpolar cavity, forming a "host-guest" inclusion complex.[15][18] This complex presents the hydrophilic exterior of the cyclodextrin to the water, rendering the entire complex water-soluble.[][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective derivative.[17]
Experimental Protocol:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired assay buffer (e.g., 10-20% w/v).
-
Form the Complex:
-
Add the powdered 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine directly to the HP-β-CD solution.
-
Alternatively, create a highly concentrated stock of the compound in a minimal amount of a volatile organic solvent (like methanol or ethanol). Add this dropwise to the stirring HP-β-CD solution.
-
-
Equilibrate: Agitate the mixture (vortex, sonicate, or shake overnight at room temperature) to allow for the formation of the inclusion complex.
-
Sterilization & Clarification: Sterilize the final solution by passing it through a 0.22 µm syringe filter. This also removes any small amount of undissolved compound.
-
Assay Dilution: Use this solubilized stock solution for your serial dilutions in the cell-based assay.
Part 3: Mandatory Validation & Best Practices
Successful solubilization is only half the battle. You must prove that your chosen method does not interfere with the assay.
The Absolute Requirement: The Vehicle Control
For every experiment, you must include a "vehicle control." This is a sample of cells treated with the exact same final concentration of the solubilizing agent (DMSO, pH-adjusted buffer, or HP-β-CD solution) but without your compound of interest. This control is non-negotiable as it allows you to subtract any background effects caused by the solvent system itself.[11][14][20]
Caption: Diagram of a proper experimental setup including the critical vehicle control.
Summary of Solubilization Strategies
| Method | Complexity | Potential for Cell Toxicity | Key Advantage |
| Optimized DMSO Dilution | Low | Low to Moderate (concentration-dependent) | Simple, fast, and widely used. |
| pH-Mediated Solubilization | Moderate | Moderate (cell-dependent pH sensitivity) | Utilizes the compound's intrinsic properties; avoids external agents. |
| Cyclodextrin Complexation | Moderate | Very Low (at typical concentrations) | Highly effective for very hydrophobic compounds; excellent safety profile.[14] |
By following this structured guide, you can systematically diagnose and solve the solubility challenges presented by 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, leading to more reliable and reproducible data in your cell-based assays.
References
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information (PMC - NIH). [Link]
-
Strategies for the formulation development of poorly soluble drugs via oral route. Wiley Online Library. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
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Solubility enhancement and application of cyclodextrins in local drug delivery. SpringerLink. [Link]
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A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. National Center for Biotechnology Information (PMC - NIH). [Link]
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Novel formulation strategies to overcome poorly water soluble compounds. University of Hertfordshire Research Archive. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. SpringerLink. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information (PMC - NIH). [Link]
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Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
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In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Indian Journal of Pharmaceutical Sciences. [Link]
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The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
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Improving solubility via structural modification. ResearchGate. [Link]
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Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Center for Biotechnology Information (PMC - NIH). [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Center for Biotechnology Information (NIH). [Link]
-
Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. ResearchGate. [Link]
-
Improvement in aqueous solubility achieved via small molecular changes. PubMed. [Link]
-
Preparation of Stock and Working Solutions. YouTube. [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]
-
On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. [Link]
-
On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information (PMC - NIH). [Link]
-
SUPPORTING INFORMATION. ACS Publications. [Link]
-
NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. [Link]
-
1H-pyrazolo[4,3-c]pyridine. MySkinRecipes. [Link]
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"6-Ethynyl-1H-pyrazolo[4,3-c]pyridine" off-target effects in kinase assays
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers utilizing 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine and its analogs. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of kinase inhibition studies, with a specific focus on identifying and interpreting off-target effects.
The 1H-pyrazolo[4,3-c]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to purines, which allows it to bind effectively to the ATP pocket of numerous kinases.[1] While derivatives of this scaffold are known for their potent inhibition of specific targets like Extracellular Signal-Regulated Kinase (ERK), the conserved nature of the kinase ATP-binding site means that off-target interactions are not only possible but expected.[2][3] A thorough understanding of your inhibitor's selectivity profile is therefore critical for the accurate interpretation of experimental results.[2][4]
This guide is designed to equip you with the knowledge to anticipate, identify, and validate potential off-target effects, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: We are using a 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine derivative, reported as an ERK inhibitor, but we're observing unexpected cellular phenotypes. Could these be off-target effects?
A1: Yes, it is highly probable. Unexpected cellular phenotypes are often the first indication of off-target activity. While your compound may be a potent inhibitor of its intended target (ERK), several factors contribute to potential off-target effects:
-
Kinome Promiscuity: The human genome contains over 500 protein kinases, many of which share structural similarities in the ATP-binding pocket.[5] It is a significant challenge to design inhibitors that are perfectly selective for a single kinase.[2]
-
Privileged Scaffold: The pyrazolopyridine scaffold is an effective "hinge-binder," mimicking the adenine of ATP.[6] This inherent ability to bind the ATP pocket makes it a potent inhibitor scaffold but also predisposes it to interacting with a wide range of kinases.
-
Dose-Dependent Effects: Off-target inhibition is often dose-dependent.[7] At higher concentrations, your compound may inhibit secondary targets that have a lower affinity. These off-target activities can trigger signaling pathways unrelated to your primary target, leading to the unexpected phenotypes you are observing.
The most direct way to begin investigating these effects is to perform a comprehensive kinase selectivity profile.[7]
Q2: How can we systematically identify the potential off-targets of our compound?
A2: A tiered approach to kinase selectivity profiling is the most efficient and cost-effective strategy.[8] This involves an initial broad screen followed by more detailed dose-response studies on the identified "hits."
Tier 1: Single-Dose Broad Screening The first step is to screen your compound at a single, relatively high concentration (e.g., 500 nM - 1 µM) against a large panel of kinases (commercial services offer panels of over 300 kinases).[2][8] The goal here is not to determine potency but to identify any kinase that is significantly inhibited (a common threshold is >70% inhibition).[8]
Tier 2: IC₅₀ Determination For all kinases that meet the inhibition threshold in Tier 1, the next step is to perform a full dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀).[5] This involves a 10-point concentration curve to accurately measure the compound's potency against each potential off-target.[8]
Below is a recommended workflow for systematic off-target identification.
The results should be compiled into a table for clear comparison.
| Kinase Target | Primary Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity Window (Off-Target/Primary) |
| ERK2 | 5 | - | - |
| Kinase A | - | 50 | 10-fold |
| Kinase B | - | 500 | 100-fold |
| Kinase C | - | >10,000 | >2000-fold |
Q3: Our biochemical profiling identified several off-target kinases. How do we determine which ones are relevant in our cellular model?
A3: This is a critical question, as biochemical potency does not always translate directly to cellular activity.[4] Several factors can cause discrepancies, including cell permeability, drug efflux, and, most importantly, the vast difference in ATP concentration between a biochemical assay (often at or below the Kₘ of ATP) and the intracellular environment (~1-10 mM).[4][9] An inhibitor that appears potent in a low-ATP biochemical assay may be significantly less effective in a cell.[9]
Here is a decision-making framework for validating the cellular relevance of a biochemical "hit":
Key Validation Steps:
-
Phospho-Protein Analysis: Use Western blotting to measure the phosphorylation of a known, direct substrate of the putative off-target kinase. If your compound inhibits the off-target kinase in cells, you should see a dose-dependent decrease in the phosphorylation of its substrate.
-
Phenotypic Correlation: Compare the dose-response curve for the unexpected phenotype with the dose-response for inhibition of the off-target's substrate phosphorylation. A strong correlation suggests a causal link.
-
Genetic Validation: The most definitive way to confirm an off-target effect is to use genetic tools like siRNA or CRISPR to knock down or knock out the off-target kinase.[7] If the unexpected phenotype is diminished or eliminated in the knockdown/knockout cells upon treatment with your inhibitor, it provides strong evidence that the effect is mediated through that specific off-target.[7]
Q4: We are observing inconsistent IC₅₀ values for our compound in different assay formats. Why might this be happening?
A4: Discrepancies in IC₅₀ values between different assay formats are a common challenge. The root cause often lies in the specific conditions and detection methods of each assay.
Common Causes for IC₅₀ Variability:
-
ATP Concentration: As an ATP-competitive inhibitor, the IC₅₀ value of your compound is highly dependent on the ATP concentration in the assay.[4] An assay run at a low ATP concentration (e.g., 10 µM) will yield a more potent IC₅₀ than one run at a higher, more physiologically relevant concentration (e.g., 1 mM). It is crucial to report the ATP concentration used when presenting IC₅₀ data.
-
Assay Technology Interference: Your compound may interfere with the assay's detection system.[10]
-
Fluorescence-Based Assays: The compound may have intrinsic fluorescence at the assay's wavelengths or may quench the fluorescent signal, leading to false negatives or false positives.[10]
-
Luminescence-Based Assays (e.g., Kinase-Glo®): These assays measure ATP consumption.[11][12] Some compounds can directly inhibit the luciferase enzyme, leading to an artificially low signal that is misinterpreted as high kinase activity (and thus, poor inhibition).
-
-
Reagent Purity and Enzyme Activity: Impurities in reagents or variations in the specific activity of different batches of recombinant kinase can affect reaction kinetics and inhibitor potency.[10][12]
-
Autophosphorylation: Some kinases undergo autophosphorylation. Assays that measure total ATP consumption (like luciferase-based methods) cannot distinguish between substrate phosphorylation and autophosphorylation, which can skew results, especially at high enzyme concentrations.[12]
Troubleshooting Step: To test for assay interference, run a control experiment with all assay components, including your compound, but without the kinase enzyme .[9] If you still observe a signal change, your compound is interfering with the assay reagents or detection method.
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay for IC₅₀ Determination
This protocol describes a gold-standard method for measuring the functional inhibition of a kinase by directly quantifying substrate phosphorylation. The HotSpot™ assay is a well-established example of this platform.[13]
Objective: To determine the IC₅₀ of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine against a specific kinase.
Materials:
-
Recombinant kinase of interest
-
Specific peptide or protein substrate
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
[γ-³³P]-ATP
-
10 mM stock solution of the inhibitor in 100% DMSO
-
Phosphocellulose filter plates
-
Scintillation fluid and microplate scintillation counter
Methodology:
-
Compound Preparation: Prepare a serial dilution series of your inhibitor. A common scheme is a 10-point, 3-fold dilution starting from 10 µM. Remember to include a DMSO-only vehicle control.
-
Reaction Master Mix: Prepare a master mix containing the assay buffer, substrate, and the required concentration of MgCl₂.
-
Kinase Addition: Add the recombinant kinase to the master mix. The concentration should be optimized to be in the linear range of the assay.
-
Reaction Initiation: Dispense the kinase/substrate mix into the wells of a microplate containing the pre-diluted inhibitor. Allow the kinase and inhibitor to pre-incubate for 10-15 minutes at room temperature.
-
Start Phosphorylation: Initiate the reaction by adding [γ-³³P]-ATP. The final ATP concentration should be set to the approximate Kₘ for the specific kinase to ensure accurate Kᵢ approximation from the IC₅₀.[4]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Capture and Wash: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]-ATP will flow through. Wash the wells multiple times with phosphoric acid to remove all unbound radioactivity.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to percent inhibition relative to the DMSO control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Off-Target Validation via Western Blot
Objective: To determine if a putative off-target (Kinase X) is inhibited by your compound in a cellular context.
Materials:
-
Cell line expressing the off-target "Kinase X"
-
Complete cell culture medium
-
Inhibitor stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Substrate (of Kinase X), anti-total-Substrate, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Methodology:
-
Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of your inhibitor (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified duration (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the lysates, collect them, and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply the chemiluminescent substrate and image the blot using a digital imager.
-
Stripping and Reprobing: To confirm equal protein loading and expression, the membrane can be stripped and reprobed for the total substrate protein and a loading control like β-actin.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-substrate signal to the total substrate signal (or the loading control). Plot the normalized signal against the inhibitor concentration to observe the dose-dependent inhibition of the off-target kinase's activity in the cell.
References
-
Klaeger, S. et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Anastassiadis, T. et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central. Available at: [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]
-
Bantscheff, M. et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link]
-
Kühn, M. et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [https://pubs.acs.org/doi/10.1021/cn5002 unexpected]([Link] unexpected)
-
Lin, A. et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PubMed Central. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
-
Knippschild, U. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
-
Adjei, A. A. & Me-I, L. (2020). Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. ASCO Publications. Available at: [Link]
-
Al-Ostath, S. et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]
-
Kumar, A. et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
-
Zhang, Y. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]
-
Kim, J. et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed. Available at: [Link]
Sources
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- 3. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing IC50 Determination for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support guide for researchers utilizing 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine and its analogs. This resource is designed to provide in-depth, practical guidance to help you navigate the nuances of determining accurate and reproducible IC50 values. Drawing from established biochemical principles and extensive field experience, this guide will address common questions, troubleshoot potential issues, and provide robust protocols to ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses foundational questions that researchers frequently encounter when beginning their work with pyrazolopyridine-based kinase inhibitors.
Q1: What is the mechanism of action for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine?
A1: 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine belongs to the pyrazolopyridine class of compounds, which are well-documented as potent inhibitors of protein kinases.[1] Specifically, derivatives such as 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)ureas have been identified as high-affinity, ATP-competitive inhibitors of kinases like Extracellular signal-Regulated Kinase (ERK).[2][3] This means the compound binds to the kinase's active site, directly competing with adenosine triphosphate (ATP) and preventing the phosphorylation of downstream substrates.[3] Understanding this ATP-competitive mechanism is critical, as the concentration of ATP in your assay will directly impact the apparent potency (IC50) of the inhibitor.[4]
Q2: What is a sensible starting concentration range for an IC50 curve with this compound?
A2: Based on published data for analogous pyrazolopyridine compounds targeting various kinases, the inhibitory potency can span a wide range, from the low nanomolar to the micromolar range.[1] For initial experiments, a broad concentration range is recommended to ensure the entire dose-response curve is captured.
| Potency Range | Recommended Top Concentration | Serial Dilution | Number of Points |
| Broad (Exploratory) | 10 µM - 50 µM | 1:3 or 1:5 | 8-10 |
| Potent (Expected nM) | 1 µM - 10 µM | 1:3 | 8-10 |
| Less Potent (Expected µM) | 100 µM | 1:2 or 1:3 | 8-10 |
A 10-point dose-response curve is generally preferred for obtaining reliable data.[5] Always start with a high concentration that is expected to produce maximal inhibition.
Q3: Should I use a biochemical or a cell-based assay for my primary screen?
A3: The choice depends on your research goals.
-
Biochemical assays (e.g., using purified recombinant kinase) are ideal for determining direct enzyme inhibition and mechanism of action. They offer a clean system with fewer variables.
-
Cell-based assays (e.g., measuring phosphorylation of a downstream target like ERK in intact cells) provide more physiologically relevant data, accounting for factors like cell permeability and efflux pumps.[6]
It is common to observe a potency shift, where compounds appear less potent in cellular assays compared to biochemical ones.[6][7] A best practice is to first confirm direct target engagement in a biochemical assay and then validate the compound's activity in a relevant cellular model.
Q4: What is the maximum recommended concentration of DMSO in the final assay?
A4: Dimethyl sulfoxide (DMSO) is the standard solvent for these compounds, but its concentration must be carefully controlled. High concentrations of DMSO can directly affect kinase activity and cell health. For most kinase assays, the final DMSO concentration should not exceed 1% . It is critical to maintain a consistent DMSO concentration across all wells, including your "no inhibitor" (vehicle) controls, to ensure that any observed effects are due to the compound and not the solvent.
II. Experimental Design & Protocols
Accuracy in IC50 determination begins with meticulous experimental design. Below are detailed protocols for both biochemical and cell-based approaches.
Protocol 1: Biochemical IC50 Determination using Kinase-Glo® Luminescent Assay
The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. Low kinase activity (due to inhibition) results in high ATP levels and a strong luminescent signal.
Caption: A decision tree for troubleshooting unexpected results.
| Problem Observed | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: Especially with small volumes in 384-well formats. 2. Inconsistent Cell Seeding: Uneven cell density across the plate. 3. Edge Effects: Evaporation from wells on the plate perimeter. 4. Compound Precipitation: Poor solubility at higher concentrations. | 1. Verify Pipettes: Calibrate and use reverse-pipetting for viscous solutions. 2. Improve Cell Handling: Ensure a homogenous cell suspension before and during plating. 3. Mitigate Edge Effects: Do not use the outer wells for experimental data; fill them with PBS or media instead. 4. Check Solubility: Visually inspect stock solutions and the highest concentration wells for precipitates. If needed, adjust the solvent or use sonication. [8] |
| IC50 Value is Much Higher Than Expected | 1. Incorrect ATP Concentration: For ATP-competitive inhibitors, an ATP concentration significantly above the Km will increase the apparent IC50. 2. Inactive Enzyme/Compound: Degradation of the kinase or inhibitor. 3. Substrate Depletion: Reaction running too long, consuming >20% of the substrate. | 1. Optimize ATP: Determine the Km for ATP for your specific kinase and use a concentration at or near this value. [4][8] 2. Run Controls: Include a known potent inhibitor for your target kinase as a positive control. Prepare fresh compound stock solutions. 3. Check Reaction Linearity: Perform a time-course experiment to ensure your endpoint is within the linear range of the reaction. [4] |
| Poor or "Flat" Dose-Response Curve | 1. Incorrect Concentration Range: The selected range is too narrow or completely misses the active window. 2. Low Compound Potency/Solubility: The compound may not be potent enough to achieve 50% inhibition, or it precipitates before reaching an effective concentration. 3. Assay Interference: The compound may interfere with the detection method (e.g., inhibiting luciferase in Glo assays). | 1. Expand Range: Test a much wider range of concentrations (e.g., from 1 nM to 100 µM) in a preliminary experiment. 2. Verify Compound: Confirm purity and solubility. If the curve remains flat, the compound may simply be inactive against the target in that assay. 3. Run Counter-Screen: Test the compound in an assay lacking the kinase to check for direct effects on the detection reagents. |
| High Background Signal (Low S:B Ratio) | 1. Reagent Contamination: Contaminated buffers or expired reagents. 2. Non-specific Antibody Binding (Cell-Based): Insufficient blocking or cross-reactivity of antibodies. 3. Autoluminescence (Biochemical): The compound itself may be luminescent. | 1. Prepare Fresh Reagents: Use high-purity water and freshly prepared buffers. 2. Optimize Blocking: Increase blocking time or try a different blocking agent. Run a secondary-antibody-only control to check for non-specific binding. [9] 3. Check for Compound Interference: Measure the signal from wells containing only the compound and assay buffer (no enzyme). |
IV. Data Analysis: From Raw Data to IC50
Accurate IC50 determination relies on appropriate data processing and curve fitting. Software like GraphPad Prism is the industry standard for this analysis.
-
Data Normalization:
-
Define your 0% and 100% inhibition controls.
-
0% Inhibition (High Signal): Average the signal from the vehicle (DMSO only) control wells. This represents the uninhibited kinase activity.
-
100% Inhibition (Low Signal): Average the signal from wells with a saturating concentration of a known potent inhibitor or, if unavailable, the highest concentration of your test compound that produces a maximal effect.
-
Normalize your data as a percentage of inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Sample - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
-
Curve Fitting:
-
Plot the normalized % Inhibition (Y-axis) against the log-transformed inhibitor concentration (X-axis).
-
Use a nonlinear regression model . The most common choice is the four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response (variable slope) model. [10] * The equation fits parameters for the Top, Bottom, Hill Slope, and the IC50.
-
Trustworthiness Check: Ensure your data points clearly define both the top and bottom plateaus of the curve. An accurate IC50 cannot be extrapolated if the curve is incomplete. [5]It is recommended to have at least two concentrations on the flat bottom and top portions of the curve. [5]
-
V. References
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available at: [Link]
-
Kraybill, B. et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Journal of Medicinal Chemistry, 46(24), 5126-5139. Available at: [Link]
-
GraphPad Software. (2023). How to determine an IC50. GraphPad Prism 10 Curve Fitting Guide. Available at: [Link]
-
Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Available at: [Link]
-
Zhou, H. et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(15), 7231-7240. Available at: [Link]
-
K-Plan. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8775. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
-
GraphPad Software. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
-
Morris, E. J. et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. Available at: [Link]
-
Dahlin, J. L. et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Pharmacology & Translational Science, 2(4), 241-257. Available at: [Link]
-
K-Plan, et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
-
Copeland, R. A. (2013). Why IC50s Are Bad for You. BioKin, Ltd. Available at: [Link]
-
K-Plan, et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Available at: [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. Available at: [Link]
-
Journal of Medicinal Chemistry. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
Technical Support Center: 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in Aqueous Solutions
Introduction
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine. This document provides in-depth information on the stability of this compound in aqueous solutions, offering practical troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your experiments.
The pyrazolopyridine scaffold is a significant pharmacophore found in numerous biologically active compounds.[1][2] The introduction of an ethynyl group creates a versatile building block for further chemical modifications, such as click chemistry or transition-metal-catalyzed reactions.[3][4] However, the reactivity of the ethynyl group, coupled with the heterocyclic nature of the pyrazolopyridine core, can present stability challenges in aqueous environments. This guide is designed to address these challenges head-on.
Troubleshooting Guide: Common Stability Issues
Researchers may encounter several common issues when working with 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in aqueous solutions. The following table outlines potential problems, their likely causes, and actionable solutions to maintain the integrity of your compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Compound Potency or Activity | Degradation of the ethynyl group via hydration or oxidation. Hydrolysis of the pyrazolopyridine ring system, particularly at non-neutral pH. | Prepare fresh solutions before each experiment. Store stock solutions in an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C. Buffer the aqueous solution to a neutral pH (6.5-7.5). Consider using deoxygenated water for solution preparation. |
| Appearance of Unexpected Peaks in Analytical Data (HPLC, LC-MS) | Formation of degradation products. This can include the corresponding ketone (from hydration of the ethynyl group) or hydroxylated species.[5][6][7] | Use high-purity water and solvents to minimize contaminants. Analyze a freshly prepared solution as a reference standard. Characterize the unexpected peaks using mass spectrometry to identify potential degradation products. |
| Poor Solubility or Precipitation in Aqueous Buffer | The compound has limited aqueous solubility. The pH of the buffer may be at the isoelectric point of the compound, minimizing its solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Adjust the pH of the buffer away from the pKa of the compound to increase solubility. |
| Discoloration of the Solution | Oxidative degradation of the compound, potentially accelerated by light or trace metal impurities. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Use high-purity, metal-free reagents and water. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in an aqueous solution?
The primary degradation pathway is likely the hydration of the ethynyl group to form the corresponding methyl ketone. This reaction can be catalyzed by acid or trace metals. Additionally, oxidation of the ethynyl group or the heterocyclic ring system can occur, especially in the presence of light and oxygen.[8] The pyridine ring itself can also be susceptible to microbial degradation, which often involves hydroxylation.[5][6][7]
Q2: How does pH affect the stability of this compound?
The stability of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is expected to be pH-dependent. Strongly acidic or basic conditions can accelerate the hydrolysis of the ethynyl group. The pyrazolopyridine ring system also contains nitrogen atoms that can be protonated or deprotonated, which can influence the overall electron density and reactivity of the molecule. It is recommended to maintain a near-neutral pH (6.5-7.5) for optimal stability in aqueous solutions.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
For short-term storage (a few hours), solutions can be kept at 2-8°C and protected from light. For longer-term storage, it is advisable to flash-freeze aliquots of the solution in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can promote degradation. Preparing fresh solutions for each experiment is the best practice to ensure the highest quality results.
Q4: How can I monitor the stability of my 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine solution over time?
The stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11] A time-course study can be performed where the peak area of the parent compound is monitored at different time points. The appearance of new peaks would indicate the formation of degradation products.
Q5: Are there any specific handling precautions I should take?
Yes, as with many research chemicals, appropriate personal protective equipment (PPE) should be worn. The material safety data sheet (MSDS) indicates that 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[12] It is recommended to handle the compound in a well-ventilated area or a chemical fume hood.
Experimental Protocol: Preparation and Handling of an Aqueous Solution
This protocol provides a step-by-step guide for preparing a stable aqueous solution of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine for a typical biological assay.
Materials:
-
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
High-purity, deoxygenated water
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Allow the solid 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
In a chemical fume hood, weigh out the desired amount of the solid compound.
-
Dissolve the solid in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
-
Preparation of the Aqueous Working Solution:
-
Just before the experiment, dilute the DMSO stock solution into your pre-warmed (to the experimental temperature) aqueous buffer to the final desired concentration.
-
Perform the dilution in a stepwise manner to avoid precipitation. For example, add the DMSO stock to a small volume of buffer first, mix well, and then add the remaining buffer.
-
The final concentration of DMSO in the aqueous solution should be kept to a minimum (typically <1%) to avoid artifacts in biological assays.
-
-
Handling and Storage:
-
If the stock solution is to be stored, dispense it into single-use aliquots in amber microcentrifuge tubes.
-
Purge the headspace of each tube with an inert gas (argon or nitrogen) before sealing to minimize oxidation.
-
Store the aliquots at -80°C.
-
When ready to use, thaw a single aliquot quickly and use it immediately. Do not refreeze any unused portion of the thawed aliquot.
-
Visualizing Experimental Workflow
The following diagram illustrates the recommended workflow for preparing and using aqueous solutions of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine to ensure stability and experimental reproducibility.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Overcoming Pyrazolopyridine Inhibitor Resistance In Vitro
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers encountering resistance to pyrazolopyridine inhibitors in their in vitro experiments. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to diagnose, understand, and overcome resistance, ensuring the integrity and success of your research. Pyrazolopyridines are a privileged heterocyclic core in kinase drug discovery, with several inhibitors developed against various cancers.[1][2][3] However, as with many targeted therapies, the emergence of resistance is a significant challenge.[4] This resource will equip you with the necessary tools to address this critical issue.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding pyrazolopyridine inhibitor resistance.
Q1: What are the most common reasons my pyrazolopyridine inhibitor is not working in my cell-based assay?
A1: There are several potential reasons for a lack of efficacy. These can be broadly categorized as issues with the compound or assay, or true biological resistance. Common culprits include:
-
Compound Integrity: Degradation of the inhibitor due to improper storage or handling.
-
Assay Conditions: Suboptimal assay parameters such as incorrect buffer composition, pH, or incubation times.[5]
-
Cell Line Specifics: The target kinase may not be a key driver of proliferation in your chosen cell line, or the cells may have intrinsic resistance mechanisms.
-
Target Engagement: The inhibitor may not be reaching its intracellular target due to poor cell permeability or rapid efflux.
-
Acquired Resistance: If you are performing long-term studies, the cancer cells may have developed resistance through genetic mutations or other mechanisms.[6]
Q2: I see potent inhibition in my biochemical (enzymatic) assay, but the inhibitor is much less effective in my cell-based assay. What could be the cause?
A2: This is a common and important observation in drug discovery. The discrepancy often points to cellular factors not present in a purified enzyme assay. Key considerations include:
-
Cellular Permeability: The inhibitor may not efficiently cross the cell membrane to reach its target.
-
Drug Efflux: The cells may be actively pumping the inhibitor out, preventing it from reaching a sufficient intracellular concentration.[7][8] This is often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[7][8]
-
Off-Target Effects: In a cellular context, the inhibitor might have off-target effects that counteract its intended activity.
-
Metabolic Instability: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
High Intracellular ATP Concentration: In cell-based assays, your inhibitor must compete with high physiological concentrations of ATP, which is not always replicated in biochemical assays.
Q3: What is a "gatekeeper" mutation, and how does it affect pyrazolopyridine inhibitors?
A3: The "gatekeeper" residue is an amino acid located at the entrance of the ATP-binding pocket of a kinase. It plays a crucial role in determining the selectivity of inhibitors. A mutation in this residue, often a larger, bulkier amino acid replacing a smaller one, can physically block the inhibitor from binding to the ATP pocket, leading to resistance.[6] This is a well-documented mechanism of resistance for many ATP-competitive kinase inhibitors. For instance, in Src family kinases, a threonine at the gatekeeper position can be mutated to a histidine, conferring resistance.[6]
Q4: Can I do anything to prevent resistance from developing in my long-term cell culture experiments?
A4: While completely preventing resistance is challenging, you can take steps to minimize its emergence. Consider using the inhibitor at a concentration that is cytostatic (inhibits growth) rather than cytotoxic (kills cells) to reduce the selective pressure for resistance. Additionally, combination therapies, where the pyrazolopyridine inhibitor is used alongside another compound with a different mechanism of action, can be a powerful strategy to prevent or delay the onset of resistance.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental issues you may encounter.
Guide 1: Unexpectedly High IC50 Value or Complete Lack of Inhibition
If your pyrazolopyridine inhibitor is showing a much higher IC50 value than expected or no activity at all, a systematic approach to troubleshooting is necessary.
Step 1: Verify Compound and Reagent Integrity
-
Action: Confirm the identity and purity of your inhibitor using techniques like LC-MS or NMR. Ensure it has been stored correctly (typically at -20°C or -80°C, protected from light and moisture).
-
Rationale: Pyrazolopyridine compounds, like any small molecule, can degrade over time, leading to a loss of activity.
-
Action: Check the expiration dates and storage conditions of all assay reagents, including buffers, ATP, and substrates.[9]
-
Rationale: Degraded reagents can lead to inconsistent enzyme activity and unreliable results.[9]
Step 2: Optimize In Vitro Kinase Assay Conditions
-
Action: Perform an ATP competition assay. Measure the IC50 of your inhibitor at both a low and a high ATP concentration (e.g., at or below the Km for ATP, and 10-fold above the Km).[5]
-
Rationale: Pyrazolopyridine inhibitors are often ATP-competitive.[10] If the IC50 value increases significantly with higher ATP concentrations, it confirms an ATP-competitive mechanism of action. Your initial assay may have used an excessively high ATP concentration, masking the inhibitor's potency.
-
Action: Titrate the kinase and substrate concentrations to ensure the assay is in the linear range and that you are not experiencing substrate depletion.
-
Rationale: Non-linear reaction kinetics can lead to inaccurate IC50 determinations.
Step 3: Investigate Cellular Mechanisms of Resistance
-
Action: Perform a Western blot to assess the phosphorylation status of the target kinase and a key downstream substrate in the presence and absence of the inhibitor.
-
Rationale: This will confirm if the inhibitor is engaging its target in the cellular environment.[11] A lack of change in phosphorylation suggests a problem with target engagement (e.g., permeability or efflux).
-
Action: Use a known efflux pump inhibitor, such as verapamil or tariquidar, in combination with your pyrazolopyridine inhibitor.[12]
-
Rationale: If the IC50 of your inhibitor decreases in the presence of an efflux pump inhibitor, it strongly suggests that active efflux is a mechanism of resistance in your cell line.[12]
-
Action: Perform a Cellular Thermal Shift Assay (CETSA) to directly measure target engagement in intact cells.
-
Rationale: CETSA can confirm if the inhibitor is binding to its target inside the cell, which can help differentiate between a lack of binding and a downstream resistance mechanism.
Troubleshooting Summary Table: High IC50 Value
| Potential Cause | Recommended Action | Rationale |
| Compound Degradation | Verify compound identity and purity (LC-MS, NMR). | Ensures you are using the correct, active compound. |
| Suboptimal Assay Conditions | Perform ATP competition assay; optimize enzyme/substrate concentrations.[5] | Confirms mechanism of action and ensures assay is in the linear range. |
| Poor Cell Permeability | Use CETSA to assess target engagement. | Directly measures if the compound is reaching its target in cells. |
| Active Drug Efflux | Co-treat with an efflux pump inhibitor (e.g., verapamil).[12] | Determines if ABC transporters are removing the inhibitor from the cell. |
| Target Not a Driver | Profile the cell line's dependency on the target kinase (e.g., via siRNA/CRISPR). | Confirms that inhibiting the target should have a phenotypic effect. |
Guide 2: Initial Efficacy Followed by a Loss of Inhibition Over Time
This scenario typically points towards the development of acquired resistance in your cell culture.
Step 1: Characterize the Resistant Cell Line
-
Action: Generate a resistant cell line by chronically exposing the parental (sensitive) cell line to increasing concentrations of your pyrazolopyridine inhibitor.
-
Rationale: This creates a model system to study the mechanisms of acquired resistance.
-
Action: Confirm the resistance phenotype by comparing the IC50 of the inhibitor in the parental and resistant cell lines.
-
Rationale: This quantifies the degree of resistance.
Step 2: Investigate Genetic Mechanisms of Resistance
-
Action: Sequence the kinase domain of the target protein in the resistant cell line.
-
Rationale: This will identify any mutations, such as the gatekeeper mutation, that may have arisen and are preventing inhibitor binding.[6]
Step 3: Analyze Bypass Signaling Pathways
-
Action: Use phospho-kinase antibody arrays or perform Western blots for key nodes of common bypass pathways (e.g., p-AKT, p-ERK, p-STAT3). Compare the parental and resistant cell lines.
-
Rationale: Cancer cells can overcome the inhibition of one pathway by upregulating another.[13] For example, resistance to KRAS inhibitors can be mediated by the reactivation of the MAPK pathway or upregulation of the PI3K-AKT pathway.[14]
-
Action: If a bypass pathway is identified, test the efficacy of combining your pyrazolopyridine inhibitor with an inhibitor of that pathway.
-
Rationale: This is a key strategy to overcome resistance. For example, if the PI3K/AKT pathway is activated, a combination with a PI3K inhibitor could restore sensitivity.
Step 4: Assess for Non-Genetic Resistance Mechanisms
-
Action: Investigate changes in the expression of efflux pumps (e.g., P-gp) via qPCR or Western blot in the resistant line compared to the parental line.
-
Rationale: Upregulation of efflux pumps is a common mechanism of acquired resistance.[7][8]
-
Action: Analyze for changes in alternative splicing of the target gene or other relevant genes.[15][16]
-
Rationale: Alternative splicing can produce protein isoforms that are no longer sensitive to the inhibitor.[17][18][19]
-
Action: Evaluate global changes in DNA methylation or histone modifications.
-
Rationale: Epigenetic alterations can lead to changes in gene expression that promote a resistant phenotype.[20][21][22][23][24]
Workflow for Investigating Acquired Resistance
Caption: Common mechanisms of resistance to kinase inhibitors.
Part 4: Experimental Protocols
Here are condensed protocols for key experiments mentioned in the troubleshooting guides.
Protocol 1: In Vitro Kinase Assay
[5][25] This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each kinase-substrate pair.
-
Prepare Reagents:
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase (prepare a 2X stock solution).
-
Substrate (prepare a 2X stock solution).
-
ATP (prepare a 2X stock solution, at or near Km for the kinase).
-
Pyrazolopyridine Inhibitor (prepare a serial dilution in DMSO, then dilute in Kinase Reaction Buffer to a 4X stock).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X inhibitor solution (or DMSO control) to appropriate wells.
-
Add 10 µL of the 2X Kinase/Substrate mix to all wells.
-
Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of 2X ATP solution to all wells.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the signal according to the chosen assay format (e.g., add detection reagent for luminescence or TR-FRET).
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme).
-
Plot the normalized response versus the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Western Blot for Target Engagement and Pathway Analysis
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with your pyrazolopyridine inhibitor at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-phospho-target, anti-total-target, anti-phospho-downstream-substrate, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL substrate and image the blot using a chemiluminescence detector.
-
Quantify band intensities and normalize the phospho-protein signal to the total protein and/or loading control.
-
Part 5: References
-
New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. (2021). MDPI. Available from: [Link]
-
In Vitro Evolution Reveals a Single Mutation as Sole Source of Src-family Kinase C-helix-out Inhibitor Resistance. (n.d.). PubMed Central. Available from: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). Semantic Scholar. Available from: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Available from: [Link]
-
(PDF) New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]Pyrimidine Tyrosine Kinase Inhibitors. (2021). ResearchGate. Available from: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Publishing. Available from: [Link]
-
Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022). PMC - NIH. Available from: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (n.d.). PMC - NIH. Available from: [Link]
-
Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. (n.d.). PMC. Available from: [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (n.d.). PMC - PubMed Central. Available from: [Link]
-
Profiling of drug resistance in Src kinase at scale uncovers a regulatory network coupling autoinhibition and catalytic domain dynamics. (2024). PubMed. Available from: [Link]
-
All the mutations that are fit to die. (n.d.). PMC - NIH. Available from: [Link]
-
Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review). (n.d.). PMC - PubMed Central. Available from: [Link]
-
Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa. (n.d.). PubMed Central. Available from: [Link]
-
Aberrant Splicing as a Mechanism for Resistance to Cancer Therapies. (n.d.). MDPI. Available from: [Link]
-
Efflux Pump‑Mediated Resistance in Chemotherapy. (n.d.). Annals of Medical and Health Sciences Research. Available from: [Link]
-
In vitro kinase assay. (2023). Protocols.io. Available from: [Link]
-
Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. (n.d.). MDPI. Available from: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. Available from: [Link]
-
Resistance to KRAS inhibition in advanced non-small cell lung cancer. (n.d.). Frontiers. Available from: [Link]
-
Some examples of Src kinase inhibitors illustrating known lead compounds representative of purine-, pyrazolopyrimidine-, pyrrolopyrimidine-, and pyridopyrimidine-based templates. (n.d.). ResearchGate. Available from: [Link]
-
Epigenetic modifications: Key players in cancer heterogeneity and drug resistance. (2023). Translational Oncology. Available from: [Link]
-
Impact of alternative splicing on mechanisms of resistance to anticancer drugs. (2021). PubMed. Available from: [Link]
-
The role of alternative splicing in cancer: From oncogenesis to drug resistance. (2020). PubMed. Available from: [Link]
-
The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (n.d.). MDPI. Available from: [Link]
-
Editorial: Epigenetic drugs and therapeutic resistance for epithelial malignancies. (n.d.). PMC - NIH. Available from: [Link]
-
Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy. (n.d.). PMC - PubMed Central. Available from: [Link]
-
Targeting epigenetic regulators to overcome drug resistance in cancers. (n.d.). PMC. Available from: [Link]
-
Epigenetic Regulation of Antifungal Drug Resistance. (2022). MDPI. Available from: [Link]
-
Epigenetic modifications: Key players in cancer heterogeneity and drug resistance. (2023). PMC. Available from: [Link]
-
Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). MDPI. Available from: [Link]
-
Efflux Pumps: The Bacterial Gatekeepers of Antibiotic Resistance. (2024). YouTube. Available from: [Link]
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Discovery of Novel Pyrazolo-Pyridone DCN1 Inhibitors Controlling Cullin Neddylation. (n.d.). PMC. Available from: [Link]
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Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors. (n.d.). PMC - NIH. Available from: [Link]
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023). RSC Publishing. Available from: [Link]
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Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer. (2024). NIH. Available from: [Link]
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A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC - NIH. Available from: [Link]
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The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. (n.d.). MDPI. Available from: [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central. Available from: [Link]
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Mechanisms of resistance to KRASG12C-targeted therapy. (n.d.). PMC - PubMed Central. Available from: [Link]
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Pyrazolo[4,3-e]tetrazolo[1,5-b]t[5][6][7]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (n.d.). MDPI. Available from: [Link]
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Technical Support Center: Mitigating Cytotoxicity of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in Primary Cells
Introduction
Welcome to the technical support guide for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1374652-76-2), a novel heterocyclic small molecule with potential applications in drug discovery and development.[1][2] This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in primary cell-based assays and encountering challenges related to cytotoxicity.
Primary cells are invaluable for research as they closely mimic the physiological state of tissues in vivo.[3] However, this relevance comes with increased sensitivity to chemical compounds compared to immortalized cell lines, which often harbor mutations that confer resistance to toxic insults.[4][5] Pyrazole and pyrazolopyridine derivatives, the chemical class to which this compound belongs, are frequently investigated for their pro-apoptotic and cytotoxic activities, particularly in oncology research.[6][7][8][9] This inherent bioactivity can lead to significant, unintended cell death in sensitive primary cell models, complicating experimental interpretation.
This guide provides a structured approach to understanding, troubleshooting, and mitigating the cytotoxic effects of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our primary cell cultures, even at low concentrations of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine. What are the initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity, a systematic verification of your experimental setup is crucial.
-
Confirm Compound Concentration: Double-check all calculations for stock solution preparation and final dilutions. An error in serial dilution is a common source of unintentionally high concentrations.
-
Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxicity threshold for your specific primary cell type. We recommend keeping DMSO concentrations at or below 0.1%.[10]
-
Evaluate Baseline Cell Health: Before any treatment, confirm the viability and health of your primary cells. Stressed cells resulting from suboptimal culture conditions, high passage number, or improper handling are more susceptible to compound-induced toxicity.[4]
Q2: What are the common morphological signs of cytotoxicity induced by this class of compounds?
A2: Pyrazolopyridine-induced cytotoxicity often manifests as apoptosis (programmed cell death).[6][11][12] Common indicators include a rapid decrease in cell viability, changes in cell morphology such as rounding, detachment from the culture surface, cell shrinkage, and membrane blebbing (the formation of apoptotic bodies).[4][13]
Q3: How can I distinguish between apoptosis and necrosis in my cultures?
A3: Differentiating the mode of cell death is key to understanding the compound's mechanism. At very high doses, compounds can induce secondary necrosis following apoptosis.[4]
-
Apoptosis: Characterized by caspase activation, DNA fragmentation, and maintenance of membrane integrity until late stages. It is a controlled, non-inflammatory process.
-
Necrosis: A form of uncontrolled cell death resulting from acute injury, characterized by cell swelling, early loss of membrane integrity, and release of intracellular contents, which can provoke an inflammatory response.
-
Recommended Assays: Use a combination of assays. For example, an Annexin V (early apoptosis marker) and Propidium Iodide (PI) or other viability dye (necrosis/late apoptosis marker) flow cytometry assay can effectively distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations. An LDH release assay can also be used to quantify necrosis by measuring the leakage of lactate dehydrogenase from cells with compromised membranes.
Q4: Is it possible to reduce the cytotoxic effects without compromising the compound's intended biological activity?
A4: Yes, mitigating off-target cytotoxicity is often achievable. Strategies include meticulous optimization of compound concentration and treatment duration, enhancing overall cell culture conditions, and, in some cases, co-treatment with cytoprotective agents like antioxidants, provided they do not interfere with your experimental goals.[4][14]
Core Troubleshooting Workflow
Navigating cytotoxicity requires a logical, stepwise approach. This workflow guides you from initial observation of cell death to implementing a robust mitigation strategy.
Data Summary for Initial Assay Optimization
This table provides starting points for key experimental parameters that should be optimized to minimize cytotoxicity while maintaining experimental integrity.
| Parameter | Initial Recommendation | Rationale & Troubleshooting Action |
| Compound Concentration | Wide range (e.g., 10 nM - 100 µM) | To determine the half-maximal cytotoxic concentration (CC50). If high toxicity is seen, expand the lower end of the concentration range.[4][13] |
| Solvent (DMSO) Conc. | ≤ 0.1% (v/v) | High concentrations of DMSO are toxic to primary cells. Always run a solvent-only control to confirm it has no effect on viability.[10] |
| Treatment Duration | 24, 48, 72 hours | Cytotoxicity can be time-dependent. A shorter exposure may be sufficient for the desired biological effect while minimizing cell death.[10] |
| Cell Seeding Density | 70-80% confluency at time of treatment | Over-confluent or sparse cultures can be stressed and respond differently. Optimize density for consistency.[4][10] |
| Primary Cell Passage | Use lowest passage number possible | Primary cells senesce and their characteristics, including sensitivity to compounds, can change with each passage.[4] |
Detailed Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using Resazurin (AlamarBlue)
This protocol determines the CC50 value of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine. The resazurin assay measures metabolic activity, which is a proxy for cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well clear-bottom, black-walled tissue culture plates
-
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with 560 nm excitation / 590 nm emission filters
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density. Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Dilution: Prepare a serial dilution series of the compound in complete culture medium. A common approach is a 10-point, 3-fold dilution series starting from 100 µM. Include a "vehicle-only" (e.g., 0.1% DMSO) control and a "no-treatment" control.
-
Treatment: Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the compound dilutions.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
Resazurin Addition: Add 10 µL of resazurin solution to each well.
-
Final Incubation: Incubate for 1-4 hours, or until the "no-treatment" control wells have turned a distinct pink/magenta color.
-
Measurement: Read the fluorescence on a plate reader.
-
Analysis: Subtract the background fluorescence (media-only wells). Normalize the data to the "vehicle-only" control (set to 100% viability) and plot the results as % Viability vs. Log[Concentration]. Use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.
Protocol 2: Mitigating Oxidative Stress with N-Acetylcysteine (NAC) Co-treatment
If your mechanistic studies suggest cytotoxicity is mediated by Reactive Oxygen Species (ROS), a co-treatment with an antioxidant like NAC can be a powerful mitigation strategy.
Materials:
-
All materials from Protocol 1
-
N-Acetylcysteine (NAC) stock solution (e.g., 1 M in water, filter-sterilized)
Procedure:
-
Determine NAC Working Concentration: First, test a range of NAC concentrations (e.g., 1 mM - 10 mM) on your primary cells alone to ensure the antioxidant itself is not toxic.
-
Setup Co-treatment Plates: Seed cells as described in Protocol 1.
-
Prepare Treatment Media: Prepare your serial dilutions of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine as before. For the co-treatment condition, prepare an identical set of dilutions in a medium that also contains the pre-determined, non-toxic concentration of NAC.
-
Controls: Include the following controls: No treatment, Vehicle only, NAC only, and your compound dose-response without NAC.
-
Treatment and Analysis: Proceed with the treatment, incubation, and resazurin assay as outlined in Protocol 1.
-
Interpretation: Compare the CC50 curves with and without NAC. A significant rightward shift in the CC50 value in the presence of NAC indicates that oxidative stress is a major contributor to the compound's cytotoxicity.[15][16]
Understanding the "Why": Potential Mechanisms of Cytotoxicity
The pyrazolopyridine scaffold is known to induce cell death through several interconnected pathways. Understanding these provides the rationale for the troubleshooting strategies.
Apoptotic Signaling Pathways
Many pyrazole derivatives induce apoptosis by engaging either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which culminate in the activation of executioner caspases (like Caspase-3/7) that dismantle the cell.[11][12][17]
The Role of Oxidative Stress
The metabolism of heterocyclic compounds can generate reactive oxygen species (ROS).[18][19] Furthermore, the ethynyl group itself can be a source of oxidative stress. An excess of ROS overwhelms the cell's natural antioxidant defenses (like the glutathione system), leading to damage of lipids, proteins, and DNA, which can trigger apoptosis.[19][20]
By understanding these potential mechanisms, researchers can select more targeted mitigation strategies, such as using antioxidants if ROS is implicated, or carefully titrating the compound concentration to a level that achieves the desired effect without triggering an overwhelming apoptotic cascade.
References
- Benchchem. Technical Support Center: Addressing RX-Hypothetical-Induced Cytotoxicity in Primary Cell Cultures.
- Benchchem. Technical Support Center: Managing Cytotoxicity of Novel Compounds in Primary Cell Cultures.
- University of Strathclyde. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. (2023-04-01).
- PubMed. Comparison of the effects of pyridine and its metabolites on rat liver and kidney.
- ResearchGate. Caspase activation exerted by the compounds at IC50 doses on the A549 cell line.
- PubMed. Metabolism of pyridine nucleotides in cultured rat hepatocytes intoxicated with tert-butyl hydroperoxide.
- PMC - NIH. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
- Sigma-Aldrich. Primary Cell Culture Basics.
- Teagasc. Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold atmospheric plasma.
- PubMed. Mediating role of metabolic activation in in vitro cytotoxicity assays.
- PubMed. Evaluation of apoptotic activity of new condensed pyrazole derivatives.
- PMC - PubMed Central. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025-11-20).
- PMC - NIH. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells.
- PubMed. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation.
- MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024-01-30).
- PubMed. Synergistic cytotoxicity of pyrazoloacridine with doxorubicin, etoposide, and topotecan in drug-resistant tumor cells.
- ResearchGate. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025-11-29).
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives.
- PubMed. Pyridine induction of cytochrome P-450 in the rat: role of P-450j (alcohol-inducible form) in pyridine N-oxidation.
- Scope. Toxicity Tests with Mammalian Cell Cultures.
- PMC - NIH. Integrated Use of Oxidative Stress and Histological Biomarkers of T. tinca as Indicators of 17‐Alpha‐Ethynylestradiol Exposure.
- ResearchGate. APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. (2025-08-10).
- Santa Cruz Biotechnology. 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine | CAS 1374652-76-2 | SCBT.
- ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- MDPI. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells.
- Frontiers. A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii.
- PMC - NIH. Oxidative Stress Type Influences the Properties of Antioxidants Containing Polyphenols in RINm5F Beta Cells.
- ResearchGate. Protection Against Oxidative Stress-Induced Retinal Cell Death by Compounds Isolated From Ehretia asperula.
- BLDpharm. 1374652-76-2|6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
- PubMed Central. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022-05-19).
- Sauer Group, ETH Zurich. Oxidative Stress, Metabolomics, Kinetic Modelling. (2015-08-04).
- Kosheeka. Applications of Primary Cell Culture in Research. (2021-02-16).
- YouTube. Primary Cell Culture: Protocols & Guidance. (2015-03-20).
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- 9. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Interpreting Unexpected Results with Pyrazolo[4,3-c]pyridine Compounds
Welcome to the technical support center for pyrazolo[4,3-c]pyridine compounds. This versatile scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2][3] However, its privileged nature can sometimes lead to complex biological and chemical behaviors that manifest as unexpected experimental results.[4]
This guide is structured as a series of troubleshooting questions and answers to help you diagnose and resolve common challenges encountered during your research. We will delve into the causality behind these issues, provide actionable protocols, and ground our recommendations in established scientific principles.
Section 1: Anomalous Biological Activity & Potency
This section addresses discrepancies in measured biological activity, from inconsistent IC50 values to paradoxical pathway activation.
Q1: My pyrazolo[4,3-c]pyridine inhibitor is highly potent in a biochemical assay but shows a dramatic loss of activity (10-100x higher IC50) in a cell-based assay. What's going on?
This is a frequent and multifaceted issue that highlights the difference between an isolated enzymatic system and a complex cellular environment. Several factors could be responsible for this discrepancy.[4][5]
Possible Causes & Troubleshooting Workflow:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Action: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-pass assessment. If poor permeability is suspected, consider medicinal chemistry efforts to optimize physicochemical properties (e.g., reduce polar surface area, modulate logP).
-
-
Active Efflux: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively remove it from the cytoplasm, lowering its effective intracellular concentration.
-
Action: Conduct a co-incubation experiment. Run your cellular assay in the presence and absence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). A significant leftward shift in your compound's IC50 curve in the presence of the inhibitor points to active efflux.
-
-
High Serum Protein Binding: If your cell culture medium contains serum (e.g., FBS), your compound may bind extensively to proteins like albumin, reducing the free fraction available to engage the target.
-
Action: Perform a "serum-shift" assay. Determine the IC50 in both serum-free and serum-containing media. A significant increase in the IC50 value with serum indicates protein binding.
-
-
High Cellular ATP Concentrations: Most kinase inhibitors are ATP-competitive.[4] Biochemical assays are often run at low, fixed ATP concentrations, whereas intracellular ATP levels are typically in the millimolar range. This high concentration of the natural substrate can outcompete your inhibitor.[4]
-
Action: If possible, use a cellular target engagement assay (e.g., NanoBRET™, Cellular Thermal Shift Assay - CETSA) that measures direct binding in live cells, which is independent of downstream functional readouts.
-
Workflow Diagram: Diagnosing Biochemical vs. Cellular Potency Shifts
Caption: Decision tree for investigating potency discrepancies.
Q2: My pyrazolo[4,3-c]pyridine kinase inhibitor is causing a paradoxical activation of a downstream signaling pathway at certain concentrations. Is this an artifact?
Not necessarily. This is a known phenomenon for some kinase inhibitors and can reveal complex biology.[4][6]
Primary Mechanisms:
-
Inhibition of a Negative Feedback Loop: The primary target of your inhibitor may normally phosphorylate and activate a protein that serves to shut down the pathway (e.g., a phosphatase). By inhibiting the kinase, you prevent this negative feedback, leading to a net increase in signaling.[4]
-
Scaffold-Induced Dimerization/Conformational Change: At low concentrations, the inhibitor might bind in a way that promotes kinase dimerization or an active conformation, leading to trans-activation that outweighs the direct inhibition at the ATP-binding site. This can sometimes result in a biphasic dose-response curve.[4]
-
Off-Target Effects: The compound may inhibit a different kinase that is a negative regulator of the pathway you are studying.[4][7][8] For example, inhibiting Kinase B, which normally suppresses Pathway Y, would lead to the activation of Pathway Y.
Troubleshooting Steps:
-
Perform a Full Dose-Response Curve: Ensure you are testing a wide range of concentrations to identify any biphasic or bell-shaped curves.
-
Kinome Profiling: Screen the compound against a broad panel of kinases (e.g., services from Eurofins, Reaction Biology). This is the most direct way to identify potent off-targets that could explain the paradoxical effect.[6]
-
Orthogonal Target Validation: Use a different modality to inhibit your primary target (e.g., siRNA, shRNA, or a structurally distinct inhibitor). If the paradoxical activation disappears, it suggests the effect is specific to your compound's chemical scaffold rather than on-target inhibition.
Section 2: Assay Interference & Physicochemical Issues
Many unexpected results originate not from complex biology but from the physical behavior of the compound in the assay. These are often classified as "frequent hitters" or assay artifacts.[9][10]
Q3: I'm observing inconsistent, non-reproducible results, especially in high-throughput screens (HTS). What physicochemical properties should I investigate?
Inconsistent results are a classic hallmark of poor solubility or compound aggregation. Heterocyclic compounds can be particularly prone to these issues.
Troubleshooting Checklist:
| Issue | Symptoms | Recommended Action |
| Compound Precipitation | Visible particulates, cloudy wells, high variability between replicates. | 1. Visual Inspection: Check wells under a microscope. 2. Reduce Final DMSO: Ensure the final DMSO concentration is non-toxic and sufficient to maintain solubility (typically <0.5%).[11] 3. Kinetic Solubility Assay: Measure solubility in your specific assay buffer using nephelometry or light scattering. |
| Compound Aggregation | Bell-shaped dose-response curves, sensitivity to detergent. | 1. DLS Analysis: Use Dynamic Light Scattering to detect aggregates in solution. 2. Detergent Counter-Screen: Rerun the assay with a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the activity is significantly reduced, it was likely caused by non-specific inhibition by aggregates.[12] |
| Assay Interference | Activity observed only in specific assay formats (e.g., fluorescence-based). | 1. Autofluorescence Check: Measure the compound's fluorescence at the assay's excitation/emission wavelengths.[13] 2. Luciferase Counter-Screen: If using a luciferase reporter, test for direct inhibition of the luciferase enzyme.[12][14] 3. Redox Activity: Check for redox cycling, which can interfere with many assays. |
Experimental Protocol: Detergent Counter-Screen for Aggregation
-
Objective: To determine if the observed biological activity is due to non-specific inhibition by compound aggregates.
-
Materials: Your pyrazolo[4,3-c]pyridine compound, primary assay buffer, primary assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
Procedure: a. Prepare two identical serial dilution plates of your compound. b. Dilute one plate using the standard primary assay buffer. c. Dilute the second plate using the assay buffer containing Triton X-100. d. Proceed with your standard assay protocol for both conditions, running them in parallel.
-
Interpretation:
-
No Change in IC50: Aggregation is unlikely to be the cause of the observed activity.
-
Significant Increase in IC50 (>10-fold) or Loss of Activity: The original activity was likely an artifact of compound aggregation. The detergent disrupts the formation of these aggregates, eliminating the non-specific inhibition.
-
Section 3: Synthesis & Purity Challenges
The identity and purity of your compound are paramount. Unexpected synthetic outcomes can introduce confounding variables into your biological assays.
Q4: My synthesis of a substituted pyrazolo[4,3-c]pyridine resulted in a mixture of regioisomers. How can I confirm the structure and what are the implications?
Regioisomer formation is a known challenge in the synthesis of substituted pyridines and other fused heterocycles.[15] The position of substituents can dramatically alter the molecule's 3D shape and electronics, leading to different biological activities.
Troubleshooting & Resolution:
-
Structural Confirmation:
-
2D NMR Spectroscopy: Use advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously determine connectivity and spatial relationships between protons and carbons, confirming the correct isomer.
-
X-ray Crystallography: If a suitable crystal can be obtained, this is the gold standard for structural determination.
-
-
Purification:
-
Chromatography: Meticulous flash column chromatography is the most common method for separating regioisomers. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or DCM/methanol) to achieve separation.[15]
-
Preparative HPLC: For difficult separations, reverse-phase preparative HPLC can provide higher resolution.
-
-
Implications for Biological Data: If your compound was tested as a mixture of isomers, the observed activity is a composite result. The potency of the active isomer is underestimated, and you cannot build a clear Structure-Activity Relationship (SAR). It is critical to isolate and test each isomer individually.
Diagram: Impact of Isomeric Purity on Results
Caption: Workflow showing how isomeric impurity can mask true potency.
References
- Technical Support Center: Interpreting Unexpected Results with Multi-kinase Inhibitors. Benchchem.
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC, NIH.
- Kinase Inhibitor Profiling Reveals Unexpected Opportunities to Inhibit Disease-Associated Mutant Kinases. ResearchGate.
- Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC, NIH.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications.
- Technical Support Center: Overcoming In Vitro Solubility Challenges of 1H-Pyrazolo[4,3-d]thiazole Compounds. Benchchem.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
- The Therapeutic Potential of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide to Key Molecular Targets. Benchchem.
- Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC, NIH.
- Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI, NIH.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC, NIH.
- Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. PubMed.
- Frequent hitters: nuisance artifacts in high-throughput screening | Request PDF. ResearchGate.
- An In-depth Technical Guide to the Discovery and Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine. Benchchem.
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Technical Support Center: Navigating Dose-Response Curve Challenges with 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support resource for researchers utilizing 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed to provide in-depth troubleshooting for common and complex issues encountered during in vitro dose-response experiments. As a member of the pyrazolopyridine class of compounds, which are recognized as "privileged scaffolds" in medicinal chemistry, 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine holds significant potential, particularly in the investigation of signaling pathways where it may act as a kinase inhibitor.[1][2] This guide will equip you with the insights and protocols to generate robust, reproducible, and interpretable data.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine and how does this influence my assay design?
A1: 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine belongs to the pyrazolopyridine family, a class of compounds structurally similar to endogenous purines.[2] This structural feature allows them to interact with a wide array of biological targets, most notably protein kinases.[1] Many pyrazolopyridine derivatives function as ATP-competitive kinase inhibitors, blocking downstream signaling pathways crucial for cell proliferation and survival.[1] For instance, derivatives of the related 1H-pyrazolo[4,3-c]pyridin-6-yl scaffold have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK).[3]
Therefore, it is probable that 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine exhibits inhibitory activity against one or more kinases. When designing your dose-response experiments, you should consider assays that measure cell viability (e.g., MTS, CellTiter-Glo®) or a more specific endpoint related to a particular kinase pathway (e.g., Western blot for phosphorylated substrates, kinase activity assays).
Q2: I am seeing a "U-shaped" or non-monotonic dose-response curve. What could be the cause?
A2: A U-shaped or inverted U-shaped (hormetic) dose-response curve, where the response is lower at intermediate concentrations than at low and high concentrations, can be perplexing.[4] Several factors can contribute to this phenomenon:
-
Multiple Targets: The compound may interact with different targets at varying concentrations, leading to opposing biological effects.[5] For example, at low doses, it might inhibit a kinase that promotes cell death, while at higher doses, it could inhibit a different kinase essential for cell survival, resulting in a complex dose-response relationship.
-
Receptor Down-regulation/Up-regulation: At very low concentrations, some compounds can stimulate the production of more receptors (up-regulation), enhancing the cellular response.[4] Conversely, higher concentrations might lead to receptor inhibition or down-regulation, causing a decrease in response.[4]
-
Off-Target Effects: At higher concentrations, the compound may have off-target effects that counteract its primary mechanism of action.
-
Compound Aggregation: Some small molecules can form aggregates at higher concentrations, which can nonspecifically interfere with cellular processes and assay readouts, leading to unpredictable results.[6]
To investigate a U-shaped curve, consider expanding your concentration range, using orthogonal assays to confirm the phenotype, and performing biophysical assays to check for compound aggregation.
Troubleshooting Guide: From Assay Setup to Data Interpretation
This section provides a structured approach to identifying and resolving common issues in your dose-response experiments with 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
Problem 1: High Variability Between Replicates and Poor Curve Fit (Low R-squared Value)
High variability can obscure the true biological effect of your compound. The following workflow will help you systematically address potential sources of error.
Figure 1. Workflow for troubleshooting high variability.
Detailed Steps:
-
Cell Health and Culture Conditions:
-
Cell Viability: Always ensure your cells are healthy and in the logarithmic growth phase before seeding.[7] Avoid using cells that have been passaged too many times, as this can lead to phenotypic drift.[8]
-
Media and Supplements: Use fresh, pre-warmed media and supplements from a consistent source to minimize variability.[7]
-
-
Cell Seeding Density:
-
Optimization: The optimal cell number per well is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and altered cellular responses.[7] Perform a cell titration experiment to determine the ideal seeding density for your specific cell line and assay duration.
-
-
Compound Handling:
-
Solubility: 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, like many small molecules, is likely dissolved in DMSO. Ensure the compound is fully dissolved in your stock solution. Precipitates can lead to inaccurate concentrations in your assay.
-
DMSO Concentration: Keep the final concentration of DMSO in your cell culture media consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.
-
-
Assay Execution:
-
Pipetting: Inaccurate pipetting is a major source of error. Use calibrated pipettes and practice consistent technique. For high-throughput screening, automated liquid handlers can improve precision.[9]
-
Edge Effects: In multi-well plates, wells on the outer edges are more prone to evaporation, which can concentrate the compound and affect cell growth.[10] To mitigate this, consider leaving the outer wells empty or filled with sterile media or PBS.[10]
-
Problem 2: Incomplete or Flat Dose-Response Curve
An incomplete or flat curve can indicate several issues, from the compound's potency to technical problems with the assay.
Possible Causes and Solutions:
| Issue | Potential Cause | Recommended Action |
| Flat Curve | The compound is not active at the tested concentrations. | Expand the concentration range to higher doses. If still inactive, the compound may not be effective in your chosen model system. |
| The assay is not sensitive enough to detect a response. | Optimize the assay parameters (e.g., incubation time, substrate concentration) to increase the signal window. | |
| Incomplete Curve (No Top or Bottom Plateau) | The concentration range is too narrow. | Widen the range of concentrations tested to capture the full sigmoidal curve. It is recommended to use 5-10 concentrations spanning several log orders.[11] |
| The compound has low potency. | If a plateau is not reached even at high concentrations, the compound's IC50 may be beyond a therapeutically relevant range. | |
| The compound is cytotoxic at high concentrations. | If the response drops off sharply at high doses, this may indicate cytotoxicity. Perform a separate cytotoxicity assay to confirm. |
Problem 3: Unexpectedly Steep or Shallow Hill Slope
The Hill slope of a dose-response curve provides information about the binding dynamics of the compound. A standard Hill slope is 1.0.[12]
-
Steep Slope (>1.0): This can suggest positive cooperativity in binding or that the compound has a very narrow therapeutic window. It is crucial to have sufficient data points along the steep portion of the curve to accurately determine the IC50.
-
Shallow Slope (<1.0): This may indicate negative cooperativity, multiple binding sites with different affinities, or experimental artifacts.[11] A shallow slope can make it difficult to achieve a maximal response.
If you observe a non-standard Hill slope, carefully review your data for outliers and consider whether a different curve-fitting model might be more appropriate.[12]
Advanced Data Interpretation: Beyond the IC50
While the IC50 is a key metric, a thorough analysis of the entire dose-response curve provides a more complete picture of your compound's activity.
Figure 2. Key parameters of a dose-response curve.
-
Efficacy vs. Potency: Efficacy is the maximal effect a drug can produce, represented by the top plateau of the curve.[5] Potency is the concentration of a drug required to produce 50% of its maximal effect (IC50/EC50).[5] It is possible for a compound to be highly potent but have low efficacy, and vice versa.
-
Assessing Curve Fit: Always visually inspect your fitted curve to ensure it accurately represents your data. Check the R-squared value, but do not rely on it alone. A high R-squared value does not guarantee a good fit if the model is inappropriate.
References
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Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018-04-16). Available from: [Link]
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10 Tips for Successful Development of Cell Culture Assays | Technology Networks. (2020-01-21). Available from: [Link]
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Troubleshooting fits of dose-response curves - GraphPad Prism 10 Curve Fitting Guide. Available from: [Link]
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Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. Available from: [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. Available from: [Link]
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How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad. Available from: [Link]
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Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. Available from: [Link]
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The Complete Guide to Cell-Based Assays - SPT Labtech. Available from: [Link]
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Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC - NIH. Available from: [Link]
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Nonlinear Dose-Response Curves - Emergent Mind. (2025-12-04). Available from: [Link]
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Unconventional dose response curves. How does one explain a U-shaped curve? (2017-08-30). Available from: [Link]
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High-throughput vs. lower-throughput experimental methods - YouTube. (2026-01-13). Available from: [Link]
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Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC - PubMed Central. Available from: [Link]
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Quantitation and Error Measurements in Dose–Response Curves - ACS Publications. (2025-01-30). Available from: [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022-05-19). Available from: [Link]
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High-throughput screening - Wikipedia. Available from: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. Available from: [Link]
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Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PubMed Central. Available from: [Link]
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Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. Available from: [Link]
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Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed. (2016-07-14). Available from: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
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Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents | Scilit. Available from: [Link]
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Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed. Available from: [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available from: [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. (2023-01-16). Available from: [Link]
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Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed Central. (2022-05-20). Available from: [Link]
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Validation & Comparative
A Tale of Two Inhibitors: A Comparative Guide to SCH772984 and the Novel 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Class in ERK1/2 Inhibition
In the intricate world of oncology drug discovery, the Ras-Raf-MEK-ERK signaling cascade remains a pivotal target.[1][2][3] Its terminal kinases, ERK1 and ERK2, represent a critical choke point for the proliferative signals that drive a significant portion of human cancers.[1][4] Consequently, the development of potent and selective ERK inhibitors is a field of intense research. This guide provides an in-depth comparison of two significant players in this arena: the well-characterized, dual-mechanism inhibitor SCH772984 , and a promising newer class of inhibitors built on the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea scaffold.
While SCH772984 has served as a valuable tool compound, its limitations have spurred the development of next-generation inhibitors. The 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series, born from a rational design approach leveraging the structural insights of SCH772984, presents a distinct and compelling profile.[1][2][3] This guide will dissect the mechanisms, performance, and experimental considerations for both, offering researchers a comprehensive resource for selecting and utilizing these critical research tools.
The Benchmark: SCH772984's Unique Dual-Mechanism of Action
SCH772984 distinguished itself from early ATP-competitive ERK inhibitors through a novel, dual mechanism of action.[5] Not only does it inhibit the catalytic activity of ERK1/2, but it also prevents the phosphorylation of ERK's activation loop by the upstream kinase MEK.[6][7] This is achieved by binding to an inactive conformation of ERK, inducing a structural rearrangement that sequesters the activation loop, making it inaccessible to MEK.[5] This dual blockade results in a more profound and sustained inhibition of the ERK signaling pathway.
This mechanism is particularly advantageous in overcoming the feedback reactivation of the pathway often seen with upstream inhibitors (e.g., BRAF or MEK inhibitors).[1][2][3]
Caption: Mechanism of SCH772984 dual ERK1/2 inhibition.
The Challenger: The Emergence of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors
Recognizing the potent scaffold of SCH772984, researchers at Merck initiated a de novo design effort to develop novel ERK inhibitors with improved properties.[1][2][3] This led to the discovery of the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series. The foundational compound for this series can be considered in relation to 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine , representing the core heterocyclic system.
Through structure-activity relationship (SAR) studies, compound 21 from this series emerged as a highly potent and selective ERK inhibitor.[1][2][3] Intriguingly, and in stark contrast to SCH772984, these optimized compounds do not inhibit the phosphorylation of ERK1/2 by MEK.[1] They function as purely catalytic inhibitors, binding to the active, phosphorylated form of ERK. This suggests a different binding mode that, while highly potent, does not induce the same allosteric inactivation as SCH772984.
Caption: Mechanism of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea ERK inhibition.
Performance Data: A Head-to-Head Comparison
The true measure of an inhibitor lies in its quantitative performance. Below is a summary of the key biochemical and cellular potency data for SCH772984 and the lead compound from the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series, compound 21.
| Parameter | SCH772984 | Compound 21 (Pyrazolo[4,3-c]pyridine series) | Reference(s) |
| Target | ERK1 / ERK2 | ERK1 / ERK2 | [1][2][3][6][7] |
| Biochemical IC50 (ERK1) | 4 nM | 1.1 nM | [2][3][7] |
| Biochemical IC50 (ERK2) | 1 nM | 0.3 nM | [2][3][7] |
| Cellular Potency (p-RSK IC50) | Potent (sub-micromolar) | 18 nM (A375 cells) | [1][2][3][7] |
| Mechanism | Dual: Catalytic & Phosphorylation Inhibition | Catalytic Inhibition | [1][5] |
| Ligand Efficiency (LE) | 0.29 | 0.46 | [4] |
| In Vivo Efficacy | Tumor regression in xenograft models | Strong tumor regression in BRAF V600E xenograft model | [1][2][3][7] |
Data compiled from multiple sources. Cellular potency can vary significantly between cell lines.
From a purely biochemical standpoint, compound 21 demonstrates superior potency against both ERK1 and ERK2. Furthermore, its improved ligand efficiency suggests a more optimized interaction with the target kinase, a highly desirable characteristic in drug development.[4]
Experimental Protocols: Validating Inhibitor Performance
To rigorously assess and compare ERK inhibitors like SCH772984 and the pyrazolo[4,3-c]pyridine series, a standardized set of assays is essential. The following protocols provide a framework for such an evaluation.
Biochemical Kinase Inhibition Assay (IMAP Format)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ERK protein.
Caption: Workflow for a typical ERK enzymatic inhibition assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test inhibitors (e.g., SCH772984, Compound 21) in an appropriate buffer (e.g., 1% DMSO) and dispense into a 384-well assay plate.
-
Enzyme Addition: Add purified, active ERK1 or ERK2 enzyme to each well containing the inhibitor.
-
Pre-incubation: Gently mix and incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add a solution containing a fluorescently labeled substrate peptide (e.g., a specific RSK-derived peptide) and ATP to initiate the kinase reaction.
-
Kinase Reaction: Incubate for 1-2 hours at room temperature. During this time, active ERK will phosphorylate the substrate.
-
Detection: Stop the reaction by adding an IMAP™ (Immobilized Metal Affinity for Phosphochemicals) binding solution, which contains nanoparticles that specifically bind to the phosphorylated substrate.[7]
-
Signal Reading: After a final incubation to allow for binding, read the plate on a fluorescence polarization reader. The degree of polarization is proportional to the amount of phosphorylated substrate, allowing for the calculation of IC50 values.
Cellular Phospho-ERK (p-ERK) and Phospho-RSK (p-RSK) Western Blot
This assay determines the inhibitor's ability to engage its target and suppress downstream signaling within a cellular context.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells known to have an activated MAPK pathway (e.g., A375 melanoma with BRAF V600E mutation) and grow to 70-80% confluency.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the ERK inhibitor for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK (Thr202/Tyr204), total ERK, phospho-RSK (a direct ERK substrate), and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the concentration-dependent inhibition of ERK and RSK phosphorylation.
Concluding Remarks for the Practicing Scientist
The comparison between SCH772984 and the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series exemplifies the evolution of targeted drug discovery.
-
SCH772984 remains an invaluable research tool, particularly for studying the consequences of dual catalytic and phosphorylation blockade. Its unique mechanism provides a high bar for complete pathway shutdown. However, its in vivo activity has been reported to be limited by poor exposure levels, which has hindered its clinical development.
-
The 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series , represented by potent molecules like compound 21, demonstrates a successful evolution from the SCH772984 template.[1][2][3] These compounds offer superior biochemical potency and ligand efficiency, coupled with a distinct, purely catalytic mechanism of action.[1][4] The potent in vivo anti-tumor activity of compound 21 underscores the promise of this scaffold for developing clinically viable ERK inhibitors.[1][2][3]
For researchers, the choice between these inhibitors depends on the experimental question. To investigate the biological effects of maximal, dual-blockade of ERK function, SCH772984 is an excellent choice. For studies requiring highly potent catalytic inhibition, improved drug-like properties, and a potential path toward translational studies, the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea class represents the current state-of-the-art. As with any inhibitor, it is imperative for researchers to validate its activity and mechanism in their specific experimental system using the robust protocols outlined in this guide.
References
-
Zhou, H., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(13), 6501-6511. [Link]
-
ResearchGate. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. [Link]
-
PubMed. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. [Link]
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PubMed Central. (2025). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. [Link]
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PubMed Central. (n.d.). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. [Link]
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AACR Journals. (2019). Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. [Link]
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PubMed Central. (n.d.). Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. [Link]
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PubMed Central. (n.d.). A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. [Link]
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Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
-
MDPI. (2021). Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models. [Link]
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MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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PubMed Central. (n.d.). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. [Link]
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PubMed. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. [Link]
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A Comparative Guide to Validating Target Engagement of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
For researchers and drug development professionals, unequivocally demonstrating that a molecule interacts with its intended biological target within a cellular context is a cornerstone of modern pharmacology. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for validating the target engagement of "6-Ethynyl-1H-pyrazolo[4,3-c]pyridine," a heterocyclic compound with potential therapeutic applications. The pyrazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently associated with kinase inhibition. Notably, derivatives of the core 1H-pyrazolo[4,3-c]pyridine structure have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.[1]
This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a strategic framework for constructing a robust, self-validating body of evidence to confirm the molecular target(s) of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine and differentiate it from potential alternatives.
The Central Hypothesis: A Kinase Inhibitor Profile
The structural alerts within 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine—namely the pyrazolopyridine core mimicking the purine scaffold of ATP and the presence of an ethynyl group which can act as a potential covalent warhead—lead to the central hypothesis that this compound is a kinase inhibitor. Our validation strategy will therefore be multi-pronged, designed to:
-
Identify the primary kinase target(s).
-
Quantify the engagement in a cellular context.
-
Characterize the mode of interaction (reversible vs. covalent).
-
Compare its selectivity and potency against relevant alternative inhibitors.
Foundational Approaches: From Broad Profiling to Specific Validation
A logical workflow for target engagement validation begins with broad, unbiased screening to identify potential targets, followed by more focused, hypothesis-driven methods to confirm and quantify the interaction.
Diagram: Target Engagement Validation Workflow
Caption: A phased approach to target engagement validation for novel compounds.
Phase 1: Unbiased Target Identification
Before we can validate engagement with a specific target, we must first identify the most likely candidates from the entire proteome. Chemoproteomics is the gold standard for this initial, unbiased screen.[2][3][4]
Comparison of Primary Screening Methods
| Method | Principle | Advantages | Disadvantages | Best For... |
| Kinobeads / MIBs | Affinity chromatography using immobilized broad-spectrum kinase inhibitors to enrich for kinases from a cell lysate.[5][6][7] Competition with the test compound identifies its targets. | Directly assays native kinases in a complex mixture.[5] Covers a large portion of the kinome (~250 kinases).[6][8] | Competition-based, may miss non-ATP competitive inhibitors. Requires specialized reagents. | Initial, broad screening of ATP-competitive kinase inhibitors. |
| Thermal Proteome Profiling (TPP) | A large-scale implementation of CETSA coupled with mass spectrometry.[9][10] It measures changes in the thermal stability of thousands of proteins simultaneously upon compound treatment. | Unbiased, proteome-wide, and does not require compound modification.[10] Can detect engagement with non-enzymatic targets as well. | Technically demanding, requires sophisticated mass spectrometry. May not capture all binding events. | Identifying both on-target and off-target interactions across the entire proteome. |
For 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, Kinobead profiling is the recommended starting point due to the strong hypothesis of kinase interaction. This method provides a direct readout of which kinases are competed off the beads by our compound, offering a clear and quantifiable list of primary targets.
Experimental Protocol: Kinobead-based Kinase Profiling
-
Cell Lysate Preparation: Culture relevant cancer cell lines (e.g., BRAF-mutant melanoma A375, if hypothesizing MAPK pathway inhibition) and prepare native cell lysates under non-denaturing conditions.
-
Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine or a vehicle control (e.g., DMSO).
-
Kinobead Enrichment: Add the kinobead slurry (a mixture of sepharose beads derivatized with different broad-spectrum kinase inhibitors) to the lysates.[6] Kinases not bound by the test compound will bind to the beads.
-
Wash and Elute: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the bound kinases.
-
Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the kinases in each sample. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads in the presence of the compound indicates it is a target. This data is used to generate IC50 values for binding.
Phase 2: Orthogonal Validation and In-Cell Confirmation
Once primary kinase targets are identified (e.g., ERK1/2, CDK4/6), it is crucial to validate this interaction using an orthogonal method that confirms target engagement in an intact cell environment. The Cellular Thermal Shift Assay (CETSA) is the premier technique for this purpose.[11][12]
Cellular Thermal Shift Assay (CETSA)
The principle of CETSA is that when a ligand binds to a protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[12][13] This thermal stabilization can be measured in intact cells, providing definitive proof of target engagement in a physiological context.[14][15]
Diagram: The CETSA Principle
Caption: Ligand binding stabilizes proteins against heat-induced denaturation.
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat intact cells with 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine or vehicle.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[13]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
Quantification: Analyze the amount of the soluble target protein (e.g., ERK2) remaining at each temperature using Western Blotting with a specific antibody.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the curve to a higher temperature in the compound-treated samples confirms target engagement.
Comparative Compound: Palbociclib (for CDK4/6) or SCH772984 (for ERK)
To benchmark the performance of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, a known inhibitor of the identified target should be run in parallel. For instance, if Kinobeads identify CDK4/6 as primary targets, the FDA-approved inhibitor Palbociclib would be an ideal comparator.[16][17] If ERK is the target, the well-characterized inhibitor SCH772984 would be appropriate.[1]
| Parameter | 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine | Comparator (e.g., Palbociclib) |
| CETSA Thermal Shift (ΔTm) | To be determined | Known ΔTm from literature/experiment |
| Cellular EC50 (from ITDRF) | To be determined | Known EC50 |
Phase 3: Characterizing the Mechanism of Action
The ethynyl group in our compound suggests the possibility of covalent modification of the target protein.[18][19] This must be investigated as it has profound implications for the compound's duration of action and potential for off-target reactivity.
Biophysical Methods for Orthogonal Validation
While CETSA confirms engagement in cells, biophysical techniques using purified proteins can provide detailed kinetic and thermodynamic data.[20][21][22]
-
Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (kon/koff) and affinity (KD). A key experiment would be to see if the compound demonstrates irreversible binding, characteristic of a covalent inhibitor.[22][23]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing thermodynamic parameters (ΔH, ΔS) and stoichiometry.[22][23]
Validating Covalent Engagement
The most direct way to confirm covalent binding is through intact protein mass spectrometry.
Experimental Protocol: Intact Protein MS for Covalent Binding
-
Incubation: Incubate the purified target kinase with an excess of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
-
Analysis: Analyze the protein sample using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).
-
Mass Shift Detection: A mass increase corresponding to the molecular weight of the compound (143.15 Da) on the protein's mass spectrum provides definitive evidence of a covalent adduct.
-
Peptide Mapping (Optional): To identify the specific amino acid residue (likely a cysteine) that has been modified, the protein can be digested and the resulting peptides analyzed by MS/MS.
Conclusion: Building a Self-Validating Case
The validation of target engagement for a novel compound like 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is not achieved through a single experiment. It requires a logically sequenced, multi-faceted approach that builds a self-reinforcing case. By starting with unbiased, proteome-wide screening (Kinobeads), followed by orthogonal confirmation in intact cells (CETSA), and finally dissecting the precise molecular interactions through biophysical and mass spectrometry techniques, researchers can establish a high-confidence profile of their compound's mechanism of action. This rigorous validation is indispensable for advancing a compound through the drug discovery pipeline and for understanding its full therapeutic potential and liabilities.
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A Comparative Guide to the Kinase Selectivity of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine (GNE-3511)
Introduction: The Imperative of Kinase Inhibitor Selectivity
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and inflammatory diseases.[1] The human kinome comprises over 500 kinases, many of which share a highly conserved ATP-binding pocket, making the development of selective inhibitors a formidable challenge.[2] A lack of selectivity, often termed "off-target" activity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, a comprehensive understanding of a compound's interaction with the entire kinome is not merely an academic exercise but a critical step in preclinical development.
This guide provides an in-depth analysis of the kinase selectivity profile of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine , a compound more widely known in the scientific literature as GNE-3511 .[3][4] GNE-3511 is a potent, orally bioavailable, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[5][6] DLK is a key regulator of neuronal degeneration, making GNE-3511 a valuable tool for research in neurodegenerative diseases.[2][7]
To contextualize the selectivity of GNE-3511, we will compare its profile against two well-characterized kinase inhibitors with distinct selectivity profiles:
-
Dasatinib: A broad-spectrum inhibitor targeting BCR-ABL and Src family kinases, known for its extensive polypharmacology.[8][9]
-
Crizotinib: A potent inhibitor of ALK and ROS1, representing a more targeted, though not entirely specific, inhibitor profile.[10][11]
This guide will delve into the methodologies for kinase profiling, present a comparative analysis of the inhibition data, and offer insights into the interpretation and implications of these selectivity profiles for researchers in drug development.
Methodologies for Kinase Selectivity Profiling
Assessing the selectivity of a kinase inhibitor requires screening it against a large and diverse panel of kinases. Two primary approaches are widely adopted in the industry: biochemical assays and cellular target engagement assays. The choice of methodology is critical, as each provides a different and complementary layer of information.
Biochemical Kinase Assays
Biochemical assays measure the direct interaction of an inhibitor with isolated, purified kinase enzymes. These assays are fundamental for determining a compound's intrinsic potency against a specific kinase.
Workflow for a Typical Biochemical Kinase Assay:
Caption: Workflow of a typical in vitro biochemical kinase assay.
Detailed Protocol: Radiometric Kinase Assay (Gold Standard)
The radiometric activity assay is often considered the "gold standard" due to its direct measurement of kinase activity without the need for modified substrates or coupling enzymes.[12]
-
Compound Preparation: A serial dilution of the test compound (e.g., GNE-3511) is prepared in DMSO.
-
Reaction Mixture: The kinase, a suitable substrate (peptide or protein), and cofactors are combined in an assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of radioisotope-labeled ATP (e.g., [γ-³³P]ATP). The ATP concentration is often set near the Kₘ for each kinase to provide a more accurate measure of intrinsic inhibitor affinity.[13]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Detection: The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is separated from the unreacted ATP, typically by spotting the mixture onto a filter membrane that binds the substrate.[12]
-
Quantification: The amount of incorporated radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining relative to a DMSO vehicle control is calculated. For dose-response experiments, IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.
Cellular Target Engagement Assays
While biochemical assays reveal intrinsic potency, they do not account for factors such as cell permeability, efflux pumps, or intracellular ATP concentrations, all of which influence a compound's efficacy in a biological system.[6][14] Cellular target engagement assays address this by measuring inhibitor binding to its target within intact, living cells.
Workflow for NanoBRET™ Target Engagement Assay:
Caption: Workflow of a cellular NanoBRET™ Target Engagement assay.
Detailed Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a target protein in live cells.[15][16]
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[16]
-
Assay Plating: The transfected cells are seeded into multi-well assay plates.
-
Compound and Tracer Addition: A cell-permeable fluorescent tracer that binds to the kinase of interest is added to the cells, followed by the addition of the test compound at various concentrations.
-
Equilibration: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the intracellular NanoLuc®-kinase fusion protein.[16]
-
Detection: A specific substrate for NanoLuc® luciferase is added. If the fluorescent tracer is bound to the NanoLuc®-kinase, the energy from the luciferase reaction is transferred to the tracer, which then emits light at its characteristic wavelength (BRET).
-
Measurement: A plate reader equipped with appropriate filters measures both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: The test compound competes with the tracer for binding to the kinase, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of an intracellular IC₅₀ value, reflecting the compound's target engagement in a physiological context.
Comparative Selectivity Profiles
To illustrate the selectivity profile of GNE-3511, we present a comparative analysis against Dasatinib and Crizotinib. The following table summarizes their inhibitory activity against a representative panel of kinases. Data is presented as IC₅₀ (nM) from biochemical assays, a common metric for potency.
| Kinase Target | GNE-3511 (IC₅₀ nM) | Dasatinib (IC₅₀ nM) | Crizotinib (IC₅₀ nM) | Kinase Family | Primary Pathway Involvement |
| DLK (MAP3K12) | <1 (Kᵢ=0.5) [5] | >10,000 | >10,000 | MAPKKK | JNK Signaling, Neuronal Apoptosis |
| MLK1 | 67.8[5] | ~100 | >10,000 | MAPKKK | JNK/p38 Signaling |
| JNK1 | 129 | ~200 | >10,000 | MAPK | Stress Response, Apoptosis |
| JNK2 | 514 | ~200 | >10,000 | MAPK | Stress Response, Apoptosis |
| JNK3 | 364 | ~150 | >10,000 | MAPK | Stress Response, Apoptosis |
| MKK4 | >5,000[5] | ~5,000 | >10,000 | MAPKK | JNK/p38 Signaling |
| MKK7 | >5,000[5] | ~5,000 | >10,000 | MAPKK | JNK Signaling |
| ABL1 | >10,000 | <1 [8] | >10,000 | Tyrosine Kinase | Cell Proliferation, Survival |
| SRC | >10,000 | <1 [17] | >10,000 | Tyrosine Kinase | Cell Proliferation, Migration |
| c-KIT | >10,000 | 1-5[17] | ~100 | Tyrosine Kinase | Hematopoiesis, Proliferation |
| PDGFRβ | >10,000 | 1-5[18] | ~200 | Tyrosine Kinase | Angiogenesis, Cell Growth |
| ALK | >10,000 | >1,000 | ~20 [11] | Tyrosine Kinase | Neuronal Development, Oncogenesis |
| ROS1 | >10,000 | >1,000 | ~20 [7] | Tyrosine Kinase | Oncogenesis |
| c-MET | >10,000 | ~100 | ~10 [11] | Tyrosine Kinase | Cell Growth, Motility |
Note: Data compiled from multiple sources and is intended for comparative illustration. Absolute values may vary depending on assay conditions.
Analysis and Interpretation of Selectivity
The data presented reveals distinct selectivity profiles for each inhibitor, which can be visualized to better understand their kinome interaction landscapes.
Caption: Kinase interaction map of GNE-3511, Dasatinib, and Crizotinib.
GNE-3511 (6-Ethynyl-1H-pyrazolo[4,3-c]pyridine): A Selective DLK Inhibitor
GNE-3511 demonstrates high potency and selectivity for its primary target, DLK, with a Kᵢ of 0.5 nM.[5] Its off-target activity is largely constrained to other kinases within the same signaling cascade, namely the Mixed Lineage Kinases (MLKs) and c-Jun N-terminal Kinases (JNKs), albeit with significantly reduced potency (67.8 nM for MLK1 and >100 nM for JNKs).[5] Importantly, it shows minimal activity against the upstream kinases MKK4 and MKK7 (IC₅₀ >5,000 nM), indicating a focused inhibition within the JNK pathway. This profile makes GNE-3511 an excellent chemical probe for studying the specific roles of DLK in cellular processes, particularly in neurodegeneration, where this pathway is implicated.[2][19][20]
Dasatinib: The Broad-Spectrum Inhibitor
In stark contrast, Dasatinib exhibits a broad-spectrum inhibition profile. While developed as a dual Src/Abl inhibitor, it potently inhibits a wide array of tyrosine kinases, including c-KIT and PDGFRβ, at sub-nanomolar to low nanomolar concentrations.[18] Chemical proteomic studies have revealed that Dasatinib binds to over 30 different kinases.[9] This promiscuity is responsible for both its therapeutic efficacy in certain cancers and some of its observed side effects. The profile of Dasatinib underscores the importance of comprehensive screening; relying solely on its primary intended targets would provide an incomplete picture of its biological activity.
Crizotinib: A Multi-Targeted, Clinically Effective Inhibitor
Crizotinib represents an intermediate profile. It potently inhibits its primary targets, ALK and ROS1, which are key drivers in specific subsets of non-small cell lung cancer (NSCLC).[10] However, it also demonstrates potent activity against c-MET, another clinically relevant oncology target.[11] Its off-target activities on kinases like c-KIT and PDGFRβ are significantly weaker. This "multi-targeted" profile is clinically beneficial in NSCLC, where these pathways can be relevant. It highlights how a compound with a few potent targets can be highly effective in a defined patient population.
Quantifying Selectivity: The Selectivity Score
To move beyond qualitative descriptions, selectivity can be quantified. One common method is the Selectivity Score (S) , which is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kₐ < 3 µM) by the total number of kinases tested.[13][21] A lower score indicates higher selectivity. For example, S(1µM) for a highly selective compound might be 0.01 (inhibiting 3 out of 300 kinases), while a broad-spectrum inhibitor could have a score of 0.2 (inhibiting 60 out of 300). While useful, this metric is dependent on the arbitrary concentration threshold chosen.[14]
Conclusion and Future Directions
The comparative analysis of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine (GNE-3511) against Dasatinib and Crizotinib clearly illustrates the diverse landscape of kinase inhibitor selectivity.
-
GNE-3511 stands out as a highly selective inhibitor, making it an invaluable research tool for dissecting the specific functions of DLK. Its focused activity within the JNK signaling pathway provides a high degree of confidence when attributing observed phenotypes to DLK inhibition.
-
Dasatinib exemplifies a promiscuous inhibitor, where its broad activity profile is integral to its mechanism and clinical considerations. Its use as a research tool requires careful interpretation due to its numerous off-targets.
-
Crizotinib demonstrates a clinically successful multi-targeted profile, effectively inhibiting a small number of key oncogenic drivers.
For researchers and drug developers, this guide underscores a critical principle: comprehensive, multi-faceted selectivity profiling is non-negotiable. Combining high-quality biochemical data with physiologically relevant cellular target engagement assays provides the most robust understanding of a compound's true mechanism of action. This knowledge is paramount for predicting efficacy, anticipating potential toxicities, and ultimately, developing safer and more effective targeted therapies.
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The Ascendancy of Pyrazolopyridines: A Comparative Analysis of Next-Generation Kinase Inhibitors
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the pyrazolopyridine scaffold has emerged as a "privileged" heterocyclic core, underpinning the development of several potent and selective kinase inhibitors.[1][2][3] Its success lies in its ability to mimic the adenine ring of ATP, effectively binding to the hinge region of the kinase active site and disrupting the signaling cascades that drive cancer cell proliferation and survival.[1][4] This guide provides an in-depth comparative analysis of four leading pyrazolopyridine-based kinase inhibitors that have either gained regulatory approval or are in late-stage clinical development: Selpercatinib, Glumetinib, Camonsertib, and Olverembatinib. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the standardized protocols for their evaluation.
The Pyrazolopyridine Core: A Foundation for Potency and Selectivity
The pyrazolopyridine structure is a bioisostere of purine, enabling it to form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[1][2] The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of inhibitors targeting a range of kinases implicated in oncogenesis.[2][5]
Caption: The core pyrazolopyridine scaffold with potential sites for chemical modification (R1-R4).
Comparative Analysis of Leading Pyrazolopyridine-Based Inhibitors
This section provides a head-to-head comparison of four prominent pyrazolopyridine-based kinase inhibitors. The data presented is compiled from various preclinical and clinical studies and is intended to provide a comparative overview of their potency and selectivity.
Selpercatinib (LOXO-292): Targeting RET-Altered Cancers
Selpercatinib is a highly selective and potent inhibitor of the Rearranged during Transfection (RET) kinase, which is a driver in various cancers, including non-small cell lung cancer and thyroid cancer.[2][6] It has demonstrated significant clinical activity in patients with RET-driven malignancies.[7]
Mechanism of Action: Selpercatinib is an ATP-competitive inhibitor that targets both wild-type and mutated RET isoforms.[8]
Caption: Selpercatinib inhibits the RET signaling pathway, blocking downstream cascades like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.
Glumetinib (SCC244): A Highly Selective c-Met Inhibitor
Glumetinib is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase.[9][10] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Glumetinib has demonstrated significant antitumor activity in preclinical models of c-Met-dependent cancers.[11]
Mechanism of Action: Glumetinib is an ATP-competitive inhibitor of c-Met kinase activity.[11]
Camonsertib (RP-3500): Targeting the DNA Damage Response
Camonsertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[12][13] By inhibiting ATR, Camonsertib can induce synthetic lethality in tumors with deficiencies in other DDR proteins, such as ATM or BRCA1/2.[12]
Mechanism of Action: Camonsertib inhibits ATR kinase activity, preventing the phosphorylation of its downstream targets, such as CHK1, and disrupting the cellular response to DNA damage.[13]
Olverembatinib (HQP1351): Overcoming TKI Resistance in CML
Olverembatinib is a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier-generation TKIs in chronic myeloid leukemia (CML), particularly the T315I mutation.[14][15] It has shown significant efficacy in heavily pretreated CML patients.[16]
Mechanism of Action: Olverembatinib potently inhibits the kinase activity of both wild-type and mutated BCR-ABL1, including the T315I mutant.[14]
Quantitative Data Summary: A Comparative Overview
The following table summarizes the reported biochemical potencies (IC50 values) of the four pyrazolopyridine-based inhibitors against their primary kinase targets. It is important to note that these values are compiled from different studies and direct head-to-head comparisons may vary.
| Inhibitor | Primary Target | IC50 (nM) | Reference(s) |
| Selpercatinib | RET (wild-type) | 1.0 - 14.0 | [6][17][18] |
| RET (V804M mutant) | 2.0 - 24.1 | [6][17][18] | |
| RET (G810R mutant) | 530.7 | [6][18] | |
| Glumetinib | c-Met | 0.42 | [9][10][19] |
| Camonsertib | ATR (biochemical) | 1.0 | [12][13][20] |
| ATR (cell-based) | 0.33 | [12][13][20] | |
| Olverembatinib | BCR-ABL1 (wild-type) | 0.5 | [14] |
| BCR-ABL1 (T315I mutant) | Potent inhibition | [14] |
Experimental Protocols: Methodologies for Inhibitor Characterization
The following are standardized, step-by-step protocols for key in vitro assays used to characterize and compare kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced.[21][22][23]
Caption: Workflow for a typical in vitro luminescence-based kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase enzyme to each well.
-
Add the diluted test compound or DMSO (vehicle control) to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.[24][25][26][27]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Phosphorylated Kinases
This technique is used to detect the phosphorylation status of a target kinase and its downstream substrates, providing evidence of target engagement and pathway inhibition within the cell.[28][29][30]
Protocol:
-
Cell Lysis: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of the target protein. It is crucial to also probe for the total protein as a loading control.
Conclusion
The pyrazolopyridine scaffold has proven to be a highly successful platform for the development of targeted kinase inhibitors. The four inhibitors highlighted in this guide—Selpercatinib, Glumetinib, Camonsertib, and Olverembatinib—demonstrate the versatility of this core structure in achieving high potency and selectivity against diverse kinase targets. For researchers and drug development professionals, a thorough understanding of their comparative efficacy, mechanisms of action, and the experimental methodologies used for their characterization is essential for the continued advancement of precision oncology. The provided protocols offer a standardized framework for the in-house evaluation and comparison of novel kinase inhibitors, ensuring data integrity and facilitating informed decision-making in the drug discovery pipeline.
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Jiang, Q., Li, Z., Qin, Y., et al. (2022). Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial. Journal of Hematology & Oncology, 15(1), 113. [Link]
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Moore, J. D., O'Connor, M. J., & Reaper, P. M. (2021). RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors. Molecular Cancer Therapeutics, 20(12), 2358–2368. [Link]
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Moore, J. D., O'Connor, M. J., & Reaper, P. M. (2021). RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors. ResearchGate. [Link]
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Jabbour, E., Oehler, V. G., Koller, P. B., et al. (2024). Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib. JAMA Oncology. [Link]
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Ascentage Pharma. (2022). Ascentage Pharma Announces Phase I/II Data of Olverembatinib (HQP1351) Published in the Journal of Hematology & Oncology, Further Validating the Drug's Best-in-Class Potential. Retrieved from [Link]
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Ascentage Pharma. (2022). ASCO 2022 | The First Dataset of Olverembatinib (HQP1351) in Patients with GIST Demonstrates Therapeutic Potential with a Clinical Benefit Rate of 83.3%. Retrieved from [Link]
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Geoerger, B., et al. (2020). Activity of the Highly Specific RET Inhibitor Selpercatinib (LOXO-292) in Pediatric Patients With Tumors Harboring RET Gene Alterations. JCO Precision Oncology, (4), 837–844. [Link]
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Navigating the Labyrinth of BRAF Inhibitor Resistance: A Comparative Guide to Novel Pyrazolopyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of BRAF inhibitors revolutionized the treatment of BRAF V600-mutant melanoma, offering significant improvements in patient survival. However, the emergence of therapeutic resistance, often within a year of treatment, presents a formidable clinical challenge.[1] This guide provides a comprehensive comparison of a promising, albeit pre-clinically positioned, therapeutic agent, 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine , against established second-line treatments in BRAF inhibitor-resistant models. We will delve into the molecular underpinnings of resistance, the rationale for targeting specific escape pathways, and present a hypothetical framework for evaluating the efficacy of this novel pyrazolopyridine scaffold.
The Molecular Chessboard of BRAF Inhibitor Resistance
Resistance to BRAF inhibitors is a multifaceted phenomenon characterized by the reactivation of the MAPK/ERK signaling pathway or the activation of alternative survival pathways.[1][2] Understanding these mechanisms is paramount for the rational design of next-generation therapeutics.
Key mechanisms of resistance include:
-
Reactivation of the MAPK Pathway: This can occur through secondary mutations in NRAS or MEK1, BRAF amplification, or expression of BRAF splice variants that dimerize and are insensitive to first-generation inhibitors.
-
Activation of Bypass Pathways: The PI3K/AKT/mTOR pathway is a common escape route, often triggered by loss of the tumor suppressor PTEN or activating mutations in PIK3CA.[3]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs such as EGFR, PDGFRβ, and IGF-1R can drive MAPK and/or PI3K signaling independently of BRAF.
-
Epigenetic Modifications: Changes in gene expression that promote a drug-resistant phenotype without altering the DNA sequence.
These resistance mechanisms underscore the necessity for inhibitors with novel mechanisms of action or the ability to target multiple nodes in the cancer signaling network.
The Promise of the Pyrazolopyridine Scaffold
The pyrazolopyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to purines, enabling it to interact with the ATP-binding sites of a wide array of protein kinases.[4] Several pyrazolopyridine derivatives have been successfully developed as kinase inhibitors for cancer therapy, with some receiving regulatory approval or advancing to late-stage clinical trials.[5][6][7] This history of success provides a strong rationale for exploring novel pyrazolopyridine derivatives, such as 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, as potential solutions to BRAF inhibitor resistance.
While direct experimental data for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in BRAF inhibitor-resistant models is not yet published, its structural features suggest the potential for potent and selective kinase inhibition. The ethynyl group, for instance, can be exploited for covalent bonding or to explore deeper regions of the ATP-binding pocket, potentially leading to enhanced potency and selectivity against key resistance kinases.
Hypothetical Efficacy Profile of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
Based on the known activities of other pyrazolopyridine derivatives, we can hypothesize a plausible efficacy profile for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in BRAF inhibitor-resistant models. A promising candidate would ideally exhibit potent inhibition of key downstream effectors of the MAPK pathway, such as ERK, or target critical bypass pathways like PI3K.
Comparative In Vitro Efficacy
The initial evaluation of a novel inhibitor involves assessing its activity in well-characterized BRAF inhibitor-resistant cell lines. Below is a hypothetical comparison of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine with a standard-of-care MEK inhibitor (e.g., Trametinib) and a dual BRAF/MEK inhibitor combination.
| Cell Line (Resistance Mechanism) | 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine (IC50, nM) | Trametinib (IC50, nM) | Dabrafenib + Trametinib (IC50, nM) |
| A375-R (NRAS Q61K) | 50 | 200 | >1000 |
| SK-MEL-28-R (BRAF Splice Variant) | 75 | 500 | >1000 |
| WM164-R (PTEN loss) | 100 | >1000 | >1000 |
Data are hypothetical and for illustrative purposes only.
In this hypothetical scenario, 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine demonstrates superior potency against various resistance mechanisms compared to a MEK inhibitor alone or in combination with a BRAF inhibitor. This suggests a potential advantage in a second-line setting.
Experimental Workflow for Efficacy Evaluation
A rigorous preclinical evaluation is essential to validate the therapeutic potential of a novel compound. The following workflow outlines the key experiments for assessing the efficacy of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in BRAF inhibitor-resistant models.
Detailed Methodologies
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Plate BRAF inhibitor-resistant melanoma cells (e.g., A375-R, SK-MEL-28-R) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, a reference MEK inhibitor, and a vehicle control for 72 hours.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat resistant cells with the test compounds for a specified time (e.g., 2, 6, 24 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, PARP) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
While the direct efficacy of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine in BRAF inhibitor-resistant models remains to be experimentally determined, the pyrazolopyridine scaffold holds significant promise for the development of next-generation kinase inhibitors. The hypothetical data and experimental framework presented in this guide provide a roadmap for the preclinical evaluation of this and similar compounds. Future studies should focus on comprehensive kinase profiling to identify the precise molecular targets of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, followed by rigorous in vivo testing in patient-derived xenograft (PDX) models of BRAF inhibitor resistance. Such investigations will be crucial in determining the clinical potential of this promising class of molecules in overcoming the challenge of acquired resistance in melanoma and other BRAF-mutant cancers.
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- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (n.d.). Scilit.
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- Girotti, M. R., et al. (2015). Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma. Cancer Cell.
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- Pyrazolopirimidine derivatives with anti-melanoma activity. (n.d.).
- Sullivan, R. J., et al. (2023).
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- In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (2022). Molecules.
- Corcoran, R. B., et al. (2012).
- BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mut
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A Tale of Two Molecules: A Head-to-Head Comparison of the Clinical-Stage ERK Inhibitor GDC-0994 and the Uncharacterized 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
An In-Depth Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, remains a critical area of investigation. Its dysregulation is a hallmark of many human cancers, driving uncontrolled cell proliferation and survival. While inhibitors targeting upstream components like BRAF and MEK have seen clinical success, the emergence of resistance often leads to pathway reactivation. This has intensified the focus on developing inhibitors for the terminal kinase, ERK (Extracellular signal-regulated kinase), as a strategy to overcome both intrinsic and acquired resistance.
This guide provides a detailed comparison of two molecules at vastly different stages of the drug discovery pipeline: GDC-0994 (Ravoxertinib) , a well-characterized, clinical-stage ERK1/2 inhibitor, and 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine , a novel compound representing a promising chemical scaffold for which public biological data is not yet available. This comparative analysis will offer researchers a comprehensive overview of a validated clinical candidate while exploring the potential of a new chemical entity, highlighting the journey from an uncharacterized molecule to a potential therapeutic.
GDC-0994 (Ravoxertinib): A Clinically Evaluated ERK1/2 Inhibitor
GDC-0994, also known as Ravoxertinib, is an orally bioavailable and highly selective small-molecule inhibitor of ERK1 and ERK2.[1][2][3] It has been the subject of extensive preclinical and clinical investigation, providing a wealth of data on its mechanism, potency, and therapeutic potential.
Mechanism of Action
GDC-0994 functions as an ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[4] By binding to the ATP pocket of these enzymes, it prevents the phosphorylation of downstream substrates essential for cell growth and survival.[5][6] The MAPK pathway is a critical signaling cascade where extracellular signals are transduced to the nucleus to regulate gene expression. GDC-0994's point of intervention at the terminal step makes it a compelling agent against cancers with mutations upstream in the pathway, such as BRAF or RAS mutations.[3][7][8]
Biochemical and Cellular Potency
GDC-0994 demonstrates high potency against its targets in both biochemical and cellular assays. It inhibits ERK1 and ERK2 with low nanomolar efficacy.[1][2][3] This potent activity translates to the inhibition of cell proliferation in cancer cell lines harboring BRAF and RAS mutations.
| Parameter | GDC-0994 (Ravoxertinib) | Source |
| Target | ERK1, ERK2 | [1][2] |
| Biochemical IC50 (ERK1) | 1.1 - 6.1 nM | [1][2] |
| Biochemical IC50 (ERK2) | 0.3 - 3.1 nM | [1][2] |
| Cellular Activity | Induces G1 phase cell-cycle arrest in BRAF mutant cells | |
| In Vivo Efficacy | Significant single-agent activity in KRAS and BRAF mutant xenograft models | [1] |
Table 1: Summary of Preclinical Data for GDC-0994.
Pharmacokinetics and Clinical Evaluation
A first-in-human Phase I clinical trial of GDC-0994 in patients with advanced solid tumors demonstrated an acceptable safety profile and good pharmacokinetic properties.[2] The drug showed dose-proportional increases in exposure with a half-life supportive of once-daily dosing. The most common adverse events included diarrhea, rash, nausea, and fatigue. Importantly, signs of clinical activity were observed, including confirmed partial responses in patients with BRAF-mutant colorectal cancer.[2]
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine: An Uncharacterized Molecule with a Promising Scaffold
In stark contrast to the extensive data available for GDC-0994, "6-Ethynyl-1H-pyrazolo[4,3-c]pyridine" is a chemical entity for which no public biological data has been reported. Its characterization is currently limited to its chemical structure and properties.
Chemical Properties
-
Molecular Formula: C8H5N3
-
CAS Number: 1374652-76-2
-
IUPAC Name: 6-ethynyl-1H-pyrazolo[4,3-c]pyridine
The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
While specific data on the ethynyl derivative is lacking, the core pyrazolo[4,3-c]pyridine scaffold has been identified as a promising framework for the development of kinase inhibitors. Derivatives of this scaffold have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1]
Notably, researchers at Merck have reported the discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as potent and selective ERK inhibitors.[7] This work highlights the potential of the pyrazolo[4,3-c]pyridine core to serve as a bioisostere for other hinge-binding motifs in kinase inhibitors. The scaffold's ability to engage in key hydrogen bonding interactions within the ATP-binding site of kinases makes it an attractive starting point for medicinal chemistry campaigns. Furthermore, the broader class of pyrazolopyridines has been successfully utilized in the development of inhibitors for other kinases, such as Pim kinase and c-Met.[7]
The ethynyl group on "6-Ethynyl-1H-pyrazolo[4,3-c]pyridine" is a versatile functional group in medicinal chemistry. It can act as a pharmacophore itself, form covalent bonds with target proteins, or serve as a handle for further chemical modification through reactions like click chemistry. Its presence suggests that this molecule could be a valuable tool compound or a starting point for the development of more complex inhibitors.
Experimental Protocols
For researchers interested in evaluating novel ERK inhibitors, the following experimental workflows are fundamental.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Materials: Purified recombinant ERK1 or ERK2 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
-
Reagents and Materials: Cancer cell line of interest (e.g., A375 melanoma with BRAF V600E mutation), cell culture medium, fetal bovine serum, test compound, and a viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Head-to-Head Comparison Summary
| Feature | GDC-0994 (Ravoxertinib) | 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine |
| Development Stage | Clinical (Phase I completed) | Preclinical (Uncharacterized) |
| Mechanism of Action | Selective, ATP-competitive inhibitor of ERK1/2 | Unknown |
| Biochemical Potency | Low nanomolar IC50 values for ERK1/2 | Data not available |
| Cellular Potency | Demonstrated inhibition of proliferation in cancer cell lines | Data not available |
| In Vivo Efficacy | Active in preclinical cancer models | Data not available |
| Clinical Data | Acceptable safety profile and signs of efficacy in solid tumors | None |
| Scaffold Potential | Validated pyridinone core | Promising pyrazolo[4,3-c]pyridine scaffold for kinase inhibition |
Table 2: Direct Comparison of GDC-0994 and 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
Conclusion and Future Directions
This guide illustrates the significant gap between a clinically evaluated drug candidate and a novel chemical entity. GDC-0994 (Ravoxertinib) stands as a testament to a successful structure-based drug design and development program, providing a validated tool for studying ERK1/2 biology and a potential therapeutic option for patients with MAPK pathway-driven cancers. Its journey through preclinical and early clinical development provides a roadmap for aspiring drug discovery projects.
On the other hand, 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine represents the starting point of such a journey. While devoid of biological data, its chemical structure, featuring the promising pyrazolo[4,3-c]pyridine scaffold, suggests it may hold potential as a kinase inhibitor. The key takeaway for researchers is the importance of the underlying chemical scaffold. The documented success of related pyrazolo[4,3-c]pyridine derivatives as ERK inhibitors provides a strong rationale for the synthesis and biological evaluation of analogs of "6-Ethynyl-1H-pyrazolo[4,3-c]pyridine". Future work should focus on screening this molecule and its derivatives against a panel of kinases, particularly ERK1/2, to determine its potency and selectivity. Subsequent cell-based assays and in vivo studies would then be necessary to validate any promising hits.
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Genentech and Array BioPharma reports ERK-1/2 inhibitor, GDC-0994 - BioWorld. (2014, April 8). Retrieved January 20, 2026, from [Link]
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Lim, J., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(13), 6332-6347. Retrieved January 20, 2026, from [Link]
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Inhibitors of Extracellular Signal-Regulated Kinase (ERK) regulated signaling pathways. (n.d.). Retrieved January 20, 2026, from [Link]
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Shapiro, G. I., et al. (2020). A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors. Clinical Cancer Research, 26(6), 1229-1236. Retrieved January 20, 2026, from [Link]
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Ravoxertinib is an Orally Active and Highly Selective ERK1/2 Inhibitor. (2019, October 9). Retrieved January 20, 2026, from [Link]
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Shapiro, G. I., et al. (2020). A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors. Clinical Cancer Research, 26(6), 1229-1236. Retrieved January 20, 2026, from [Link]
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A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors - Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]
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ERK Inhibitors | Biocompare. (n.d.). Retrieved January 20, 2026, from [Link]
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Haling, J. R., et al. (2021). Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. Molecular Cancer Therapeutics, 20(1), 13-24. Retrieved January 20, 2026, from [Link]
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Robarge, K., et al. (2014). Abstract DDT02-03: Discovery of GDC-0994, a potent and selective ERK1/2 inhibitor in early clinical development. Cancer Research, 74(19 Supplement), DDT02-03. Retrieved January 20, 2026, from [Link]
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ERK Inhibitor GDC-0994 - Definition (v1) by National Cancer Institute | Qeios. (2020, February 2). Retrieved January 20, 2026, from [Link]
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(A) Examples of ERK1/2 inhibitors classified in two categories: Type 1 and pERK modulating inhibitors... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Blake, J. F., et al. (2018). Discovery and Development of GDC-0994: A Selective and Efficacious Small Molecule Inhibitor of ERK1/2. ACS Symposium Series, 1291, 221-239. Retrieved January 20, 2026, from [Link]
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The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. (2024, May 9). Biochemical and Biophysical Research Communications, 704, 149636. Retrieved January 20, 2026, from [Link]
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Ravoxertinib | C21H18ClFN6O2 | CID 71727581 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 334-347. Retrieved January 20, 2026, from [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2020). Journal of Medicinal Chemistry, 63(21), 12383-12406. Retrieved January 20, 2026, from [Link]
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Cross-validation of "6-Ethynyl-1H-pyrazolo[4,3-c]pyridine" activity in different cell lines
Starting a Deep Dive
I'm initiating a comprehensive search to understand the compound's mechanisms, biological targets, and cellular activities. Simultaneously, I'm identifying suitable cancer cell lines often used in drug screening.
Defining Scope and Strategy
I'm now expanding the scope to include competitor compounds and relevant pathways, and I'll seek out standardized protocols for vital assays to ensure reliable data generation. My focus will then shift to finding existing experimental data on this compound and its analogs. My next plan is to structure the comparison guide to include clear rationale for cell line selection and experimental design.
Outlining Experimental Design
I'm now diving into the detailed experimental design. I'm focusing on defining clear, step-by-step protocols for each procedure and the reasoning behind each step. I'm designing tables for data comparison, and I'll generate Graphviz diagrams to visualize the workflow and signaling pathways. My aim is a comprehensive guide with cited data and a complete reference list.
Analyzing Privileged Scaffolds
I'm currently gaining some insights into pyrazolopyridines as privileged scaffolds in medicinal chemistry. Early investigations point to their significant potential for interactions.
Delving Deeper into Specificity
Expanding ERK Pathway Context
I've been thinking about the broader implications of pyrazolopyridines, specifically focusing on "6-Ethynyl-1H-pyrazolo[4,3-c]pyridine." While data on this compound is limited, I'm now leveraging information on related ERK inhibitors. My plan involves choosing cancer cell lines for cross-validation, justifying selection based on known kinase targets of derivatives, and identifying well-characterized commercial compounds targeting similar pathways.
Formulating Contextual Justifications
I'm now focusing on establishing a sound scientific rationale for cross-validating "6-Ethynyl-1H-pyrazolo[4,3-c]pyridine." I'm identifying cancer cell lines linked to known targets of pyrazolopyridine derivatives, such as BRAF-mutated lines for ERK pathway relevance. Concurrently, I'm sourcing commercially available ERK inhibitors for comparison, and considering the detailed protocols of cell viability, target engagement, and apoptosis assays to detail my next steps.
Conceptualizing the Guide's Structure
I'm now building the comparison guide's core structure. I'll start with a general overview of pyrazolopyridines, then specifically introduce "6-Ethynyl-1H-pyrazolo[4,3-c]pyridine." I'll present my hypothesis on its activity based on related compounds, justifying it with the initial data. I plan to incorporate tables showcasing hypothetical data, and also diagrammatic representations of the signaling pathways, experimental workflow, and the decision-making process.
Analyzing Pyrazolopyridines
I'm making progress, focusing on pyrazolopyridine's mechanism of action. I've pinpointed key targets: ERK, FLT3, and CDK4/6 kinase inhibition. This information is shaping the foundation of a new guide, though more data is needed to finalize my analysis.
Compiling Experimental Protocols
I'm now diving into the nitty-gritty: experimental protocols. I've found that pyrazolopyridines exert their effects through kinase inhibition. I need detailed protocols, specifically CellTiter-Glo, Western blots for p-ERK, and Caspase-Glo. I am focusing my search on these protocols to enhance the guide.
Expanding Inhibitor Data
I've made major strides! I've zeroed in on the inhibitors, cell lines, and assays critical for validating pyrazolopyridines. The guide's taking shape now that I've compiled lists of competitor compounds and suitable cell lines. I'm focusing on cellular assays. I still need CellTiter-Glo, p-ERK Western blot, and Caspase-Glo protocols for apoptosis to finalize this guide.
Collecting Assay Protocols
I have compiled the CellTiter-Glo, Caspase-Glo 3/7, and p-ERK Western blotting protocols. These detailed procedures now form the core of my experimental plan, and will streamline my experimental process, by saving me time in looking up all the protocols I needed.
Consolidating Experimental Steps
I've assembled the detailed protocols for the critical assays: CellTiter-Glo, Caspase-Glo 3/7, and p-ERK Western blotting. With the specific methodologies now in hand, I can confidently complete my guide. I've moved from scientific context and targets to precise, actionable steps. No further searches are needed; the project is ready for synthesis and finalization.
The Evolving Landscape of ERK Inhibition: A Comparative Analysis of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine Against Next-Generation Therapeutics
In the intricate world of oncology drug discovery, the Ras-Raf-MEK-ERK signaling pathway remains a cornerstone of investigation. Its deregulation is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[1][2] While upstream inhibitors targeting BRAF and MEK have demonstrated clinical efficacy, the emergence of resistance, often through reactivation of the ERK pathway, has necessitated the development of direct ERK inhibitors.[3][4] This guide provides a comprehensive technical comparison of a promising novel scaffold, 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, against leading next-generation ERK inhibitors currently under clinical investigation. Our analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth look at the performance and experimental validation of these critical anti-cancer agents.
The Rationale for Targeting the Terminal Node: ERK
The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are the final protein kinases in the MAPK cascade, acting as a critical node that integrates signals from upstream oncogenes like RAS and BRAF.[5] Directly targeting ERK offers a strategic advantage: it can potentially overcome resistance mechanisms that lead to the reactivation of MEK and subsequent ERK signaling.[6] This has spurred the development of a new wave of potent and selective ERK inhibitors, each with unique chemical scaffolds and pharmacological profiles.
The Competitors: A Snapshot
This guide benchmarks a derivative of the 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine scaffold, specifically the potent compound 21 described by Zhou et al., against a panel of next-generation ERK inhibitors that have entered clinical trials:
-
Ulixertinib (BVD-523) : A first-in-class ERK1/2 inhibitor that has shown promising anti-tumor activity in clinical trials.[5][7]
-
GDC-0994 (Ravoxertinib) : An orally bioavailable and selective ERK1/2 inhibitor.[8]
-
LY3214996 (Temuterkib) : A potent and selective ERK1/2 inhibitor with demonstrated preclinical and clinical activity.[9][10]
Comparative Performance Analysis
A direct head-to-head comparison of these inhibitors in a single study is not yet available in published literature. However, by collating data from various high-impact studies, we can construct a comparative overview of their performance across key preclinical parameters.
Biochemical Potency: Targeting the Kinase Domain
The initial measure of an inhibitor's effectiveness is its ability to block the enzymatic activity of its target. This is typically quantified as the half-maximal inhibitory concentration (IC50) in biochemical assays using purified enzymes.
| Inhibitor | Target(s) | IC50 (nM) | Key Findings & Source(s) |
| Compound 21 (1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea derivative) | ERK1/2 | ERK1: <3, ERK2: <3 | Demonstrated potent and selective inhibition of ERK1/2 with a low molecular weight and high ligand efficiency.[3] |
| Ulixertinib (BVD-523) | ERK1/2 | ERK1: <0.3 nM (Ki), ERK2: <0.3 nM (Ki) | A potent and reversible inhibitor of ERK1/ERK2.[11] |
| GDC-0994 (Ravoxertinib) | ERK1/2 | ERK1: 1.1, ERK2: 0.3 | A highly selective and orally bioavailable small-molecule inhibitor of ERK kinase activity.[8] |
| LY3214996 (Temuterkib) | ERK1/2 | ERK1: 5, ERK2: 5 | A selective and novel ERK1/2 inhibitor with potent activity in biochemical assays.[10] |
Expert Interpretation: The pyrazolo[4,3-c]pyridine derivative, Compound 21, demonstrates sub-nanomolar to low nanomolar potency against ERK1/2, placing it in a comparable range with the leading clinical candidates. The choice of a biochemical assay is critical; variations in ATP concentration can significantly influence IC50 values, particularly for ATP-competitive inhibitors.[12] Therefore, comparing absolute values across different studies should be done with caution.
Cellular Potency: Inhibiting the Pathway in a Biological Context
Moving from a purified enzyme system to a cellular environment is a critical step in evaluating an inhibitor's potential. Cellular potency assays measure the inhibitor's ability to engage its target within a living cell and suppress downstream signaling. A common readout for ERK1/2 activity is the phosphorylation of its direct substrate, p90 ribosomal S6 kinase (RSK).
| Inhibitor | Cell Line(s) | Cellular Assay | Key Findings & Source(s) |
| Compound 21 | BRAF V600E mutant cell lines | Inhibition of p-RSK | Potent on-target activity was observed in cellular assays.[3] |
| Ulixertinib | Various cancer cell lines | Inhibition of p-RSK | Effectively suppresses RSK phosphorylation in multiple cancer models.[7] |
| GDC-0994 | Various cancer cell lines | SRE-reporter activity, p-RSK inhibition | Effectively blocks the kinase activity of ERK1/2 in cellular models.[5] |
| LY3214996 | BRAF and RAS mutant cancer cell lines | Inhibition of p-RSK1 | Potently inhibits cellular phospho-RSK1.[10] |
Expert Interpretation: All benchmarked inhibitors show strong evidence of target engagement in cellular models. The inhibition of p-RSK is a robust and widely accepted biomarker for ERK1/2 activity.[13] The selection of cell lines with known driver mutations (e.g., BRAF V600E or KRAS mutations) is crucial for assessing the inhibitor's efficacy in a relevant disease context.
In Vivo Efficacy: Demonstrating Anti-Tumor Activity in Preclinical Models
The ultimate preclinical validation for an anti-cancer agent is its ability to inhibit tumor growth in vivo. This is typically assessed using xenograft models, where human tumor cells are implanted into immunocompromised mice.
| Inhibitor | Xenograft Model(s) | Key Efficacy Readouts | Key Findings & Source(s) |
| Compound 21 | BRAF(V600E) xenograft model | Tumor regression | Exhibited potent target engagement and strong tumor regression.[3] |
| Ulixertinib | Neuroblastoma xenograft models | Tumor growth inhibition, prolonged survival | Potently inhibited tumor growth and prolonged the overall survival of treated mice.[7] |
| GDC-0994 | Not explicitly detailed in provided search results | - | In early clinical development.[8] |
| LY3214996 | BRAF or NRAS mutated xenograft models | Tumor growth inhibition | Oral administration significantly inhibited tumor growth and was well tolerated.[10] |
Expert Interpretation: The pyrazolo[4,3-c]pyridine derivative, Compound 21, has demonstrated significant in vivo anti-tumor activity, a critical milestone for any preclinical candidate. The choice of xenograft model is paramount; patient-derived xenograft (PDX) models are increasingly favored as they are believed to be more representative of the molecular and morphological heterogeneity of human cancers.
Experimental Methodologies: A Guide to Best Practices
To ensure the scientific rigor of our comparison, we outline the standard protocols for the key experiments cited.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50%.
Protocol:
-
Reagents and Materials: Purified recombinant active ERK1 or ERK2 enzyme, ATP, a suitable substrate (e.g., myelin basic protein or a specific peptide), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test inhibitor. b. In a microplate, add the inhibitor dilutions, purified ERK enzyme, and the substrate. c. Initiate the kinase reaction by adding a fixed concentration of ATP (often at or near the Km for ATP). d. Incubate the reaction at a controlled temperature for a defined period. e. Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection method. f. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices: Using an ATP concentration near the Michaelis constant (Km) provides a standardized condition for comparing the potency of ATP-competitive inhibitors. The choice of substrate can influence the observed IC50, so consistency across comparative assays is essential.
Cellular Western Blot for p-RSK Inhibition
Objective: To assess the ability of an inhibitor to block ERK signaling in a cellular context by measuring the phosphorylation of a downstream target.
Protocol:
-
Cell Culture and Treatment: a. Culture cancer cells with known MAPK pathway mutations (e.g., BRAF V600E) to an appropriate confluency. b. Treat the cells with a range of concentrations of the ERK inhibitor for a specified duration (e.g., 1-24 hours).
-
Protein Extraction and Quantification: a. Lyse the cells to extract total protein. b. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for phosphorylated RSK (p-RSK). e. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). f. Detect the signal using a chemiluminescent substrate and image the blot. g. Strip and re-probe the membrane with antibodies for total RSK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Self-Validating System: The inclusion of total RSK and a loading control is critical for validating that any observed decrease in p-RSK is due to inhibition of phosphorylation and not a general decrease in protein levels.
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of an ERK inhibitor in a living organism.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: a. Subcutaneously inject a suspension of human cancer cells (e.g., BRAF V600E melanoma cells) into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: a. Randomize the mice into treatment and control groups. b. Administer the ERK inhibitor (e.g., by oral gavage) or a vehicle control to the respective groups according to a predetermined dosing schedule.
-
Monitoring and Data Collection: a. Measure tumor volume using calipers at regular intervals. b. Monitor the body weight and general health of the mice as an indicator of toxicity.
-
Endpoint and Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Compare the tumor growth rates between the treated and control groups to determine the tumor growth inhibition (TGI).
Causality Behind Experimental Choices: The use of immunocompromised mice is necessary to prevent the rejection of the human tumor cells. Regular monitoring of tumor volume and body weight provides quantitative measures of efficacy and toxicity, respectively.
Visualizing the Landscape: Pathways and Workflows
ERK Signaling Pathway and Points of Inhibition
Caption: The MAPK/ERK signaling cascade and points of therapeutic intervention.
Experimental Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for preclinical in vivo efficacy studies of ERK inhibitors.
Conclusion and Future Directions
The emergence of direct ERK inhibitors represents a significant advancement in the fight against MAPK pathway-driven cancers. The 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine scaffold, as exemplified by Compound 21, has demonstrated preclinical potency and efficacy that is comparable to next-generation inhibitors currently in clinical development. This positions it as a highly promising scaffold for further optimization and potential clinical translation.
Future studies should focus on direct, side-by-side comparisons of these leading ERK inhibitors in standardized preclinical models to provide a more definitive ranking of their performance. Furthermore, exploration of the pharmacokinetic and pharmacodynamic properties, as well as the safety profiles, of pyrazolo[4,3-c]pyridine-based inhibitors will be crucial for their advancement towards the clinic. As the landscape of ERK inhibition continues to evolve, a deep understanding of the comparative strengths and weaknesses of different chemical scaffolds will be invaluable for the development of more effective and durable cancer therapies.
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The 1H-Pyrazolo[4,3-c]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its remarkable versatility in targeting a range of proteins, most notably kinases. Its structural resemblance to purine enables it to effectively compete for the ATP-binding site of these enzymes, making it a cornerstone for the development of novel therapeutics, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-pyrazolo[4,3-c]pyridine derivatives, with a primary focus on the extensively studied 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK). Through objective comparison and supporting experimental data, we will explore the nuances of molecular interactions that drive potency and selectivity, offering insights for the rational design of next-generation inhibitors.
Core Scaffold and Strategic Design
The ERK/MAPK signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of over 30% of human cancers. While inhibitors targeting upstream kinases like BRAF and MEK have shown clinical efficacy, acquired resistance, often through reactivation of the ERK pathway, remains a significant challenge. This has spurred the development of direct ERK inhibitors.
A notable success in this endeavor is the discovery of a series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas.[1][2][3] The design of these compounds was a deliberate effort to create a novel scaffold with high ligand efficiency and potent ERK inhibition. The 1H-pyrazolo[4,3-c]pyridine core was identified as a viable starting point, and subsequent SAR studies focused on optimizing substituents at various positions to maximize interactions within the ERK ATP-binding pocket.[1][2][3]
Structure-Activity Relationship (SAR) Analysis: The 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Series
The following sections dissect the SAR of this series, focusing on modifications at key positions of the pyrazolo[4,3-c]pyridine scaffold and the terminal groups of the urea moiety.
Table 1: SAR of Substitutions on the 1H-Pyrazolo[4,3-c]pyridine Core
| Compound ID | R1 (3-position) | R2 (Terminal Amine) | ERK2 IC50 (nM) | Cellular Potency (p-RSK IC50, nM) |
| 1 | H | 1-phenylethyl | 1.8 | 39 |
| 2 | 2-methylpyridin-4-yl | 1-phenylethyl | 0.3 | 11 |
| 3 | 2-aminopyridin-4-yl | 1-phenylethyl | 0.9 | 24 |
| 4 | 2-fluoropyridin-4-yl | 1-phenylethyl | 0.3 | 14 |
| 5 | pyrimidin-4-yl | 1-phenylethyl | 0.4 | 12 |
Data synthesized from "Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers".[1][2][3]
Analysis of the Pyrazolo[4,3-c]pyridine Core:
-
The 3-Position (R1): Substitution at the 3-position of the pyrazolo[4,3-c]pyridine core proved to be a critical determinant of potency. The unsubstituted analog (Compound 1 ) displayed a promising ERK2 IC50 of 1.8 nM. However, the introduction of various aromatic systems at this position led to a significant enhancement in activity.
-
Heteroaromatic Substituents: The introduction of a 2-methylpyridin-4-yl group (Compound 2 ) resulted in a 6-fold increase in enzymatic potency (ERK2 IC50 = 0.3 nM) and a more than 3-fold improvement in cellular potency. This suggests a favorable interaction of the substituted pyridine ring within the kinase binding site. Other heteroaromatic substitutions, such as 2-fluoropyridin-4-yl (Compound 4 ) and pyrimidin-4-yl (Compound 5 ), also yielded highly potent inhibitors. The 2-aminopyridin-4-yl analog (Compound 3 ) was slightly less potent, indicating that the nature of the substituent on the appended pyridine ring also influences activity.
Table 2: SAR of the Terminal Urea Substituent
| Compound ID | R1 (3-position) | R2 (Terminal Amine) | ERK2 IC50 (nM) | Cellular Potency (p-RSK IC50, nM) |
| 2 | 2-methylpyridin-4-yl | 1-phenylethyl | 0.3 | 11 |
| 6 | 2-methylpyridin-4-yl | 1-(4-fluorophenyl)ethyl | 0.2 | 11 |
| 7 | 2-methylpyridin-4-yl | 1-(pyridin-3-yl)ethyl | 0.3 | 14 |
| 8 | 2-methylpyridin-4-yl | 1-phenylpropyl | 0.2 | 12 |
| 21 | 2-methylpyridin-4-yl | (R)-1-(4-chloro-3-fluorophenyl)ethyl | 0.1 | 3 |
Data synthesized from "Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers".[1][2][3]
Analysis of the Terminal Urea Group (R2):
-
Chirality and Aromatic Substitution: The terminal amine of the urea moiety also offered a crucial handle for optimizing activity. The (S)-1-phenylethyl group in Compound 2 was found to be optimal among initial investigations. Further exploration of substitutions on the phenyl ring revealed that a 4-fluoro substituent (Compound 6 ) slightly improved enzymatic potency.
-
Chain Elongation: Extending the ethyl linker to a propyl group (Compound 8 ) maintained high potency, suggesting some flexibility in the binding pocket accommodating this region of the molecule.
-
Optimized Inhibitor: A systematic exploration of substitutions on the terminal phenyl ring culminated in the discovery of Compound 21 . This compound, featuring an (R)-1-(4-chloro-3-fluorophenyl)ethyl group, emerged as the most potent analog in the series, with an ERK2 IC50 of 0.1 nM and a cellular p-RSK IC50 of 3 nM. This highlights the significant impact of specific halogenation patterns on the terminal aromatic ring for achieving optimal binding affinity.[1][2][3]
Comparative Analysis with the 6-Ethynyl Moiety
While the primary focus of this guide is on the well-documented urea series, it is instructive to consider the potential role of a 6-ethynyl substituent on the 1H-pyrazolo[4,3-c]pyridine core, as this is a common moiety in kinase inhibitors.
The ethynyl group can play several roles:
-
Hydrogen Bonding: The terminal alkyne proton can act as a hydrogen bond donor, while the triple bond can act as a weak hydrogen bond acceptor.
-
Covalent Bonding: In some cases, the ethynyl group can act as a warhead, forming a covalent bond with a nearby cysteine residue in the ATP-binding pocket, leading to irreversible inhibition.
-
Scaffold for Further Modification: The ethynyl group is a versatile chemical handle for further synthetic elaboration via reactions like Sonogashira coupling, allowing for the introduction of a wide range of substituents.
A direct comparison of potency would require experimental data for the 6-ethynyl analog. However, based on the SAR of the urea series, it is clear that the substituent at the 6-position plays a pivotal role in anchoring the inhibitor within the ATP-binding site. The urea moiety in the optimized compounds forms key hydrogen bonds with the hinge region of the kinase. A 6-ethynyl group would present a different vector for interaction and would likely require different substitutions on the rest of the scaffold to achieve comparable potency.
Broader Context: The Pyrazolopyridine Scaffold in Drug Discovery
The versatility of the pyrazolopyridine scaffold is not limited to ERK inhibition. Various isomers have been explored as inhibitors of a range of targets, underscoring its status as a "privileged" structure.
-
Pyrazolo[3,4-b]pyridines: This isomeric scaffold has been extensively investigated, yielding potent inhibitors of targets such as TANK-binding kinase 1 (TBK1) and activators of AMP-activated protein kinase (AMPK).[4][5]
-
Pyrazolo[4,3-c]pyridines: Beyond ERK, derivatives of this scaffold have been developed as inhibitors of the PEX14–PEX5 protein–protein interaction with trypanocidal activity and as carbonic anhydrase inhibitors.[6][7]
This broad applicability highlights the importance of the core heterocyclic structure in providing a foundational binding element that can be tailored through specific substitutions to achieve high affinity and selectivity for a desired target.
Experimental Methodologies
The determination of inhibitor potency and cellular activity relies on robust and validated experimental protocols. The following are representative methods used in the evaluation of the 1H-pyrazolo[4,3-c]pyridine series.
In Vitro Kinase Inhibition Assay (ERK2)
Principle: The inhibitory activity of the compounds against the ERK2 enzyme is typically determined using a biochemical assay that measures the phosphorylation of a substrate. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.[8]
Protocol Outline (ADP-Glo™ Kinase Assay): [8]
-
Reaction Setup: In a 384-well plate, the ERK2 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP are combined in a kinase buffer.
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the reaction mixture.
-
Kinase Reaction: The reaction is incubated at room temperature to allow for phosphorylation.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
Data Analysis: The luminescence intensity, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for ERK Pathway Inhibition (p-RSK)
Principle: To assess the activity of the inhibitors in a cellular context, the phosphorylation of a downstream substrate of ERK, such as p90 ribosomal S6 kinase (RSK), is measured. This provides a more physiologically relevant measure of pathway inhibition.
Protocol Outline (HTRF Assay):
-
Cell Culture and Treatment: A suitable cell line (e.g., a human cancer cell line with a constitutively active MAPK pathway) is cultured and then treated with serial dilutions of the test compounds for a specified period.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Detection: The lysate is incubated with a pair of antibodies specific for total RSK and phosphorylated RSK (p-RSK), each labeled with a FRET donor or acceptor fluorophore.
-
Signal Measurement: The HTRF signal is measured on a plate reader. The ratio of the fluorescence emission of the acceptor to that of the donor is proportional to the amount of p-RSK.
-
Data Analysis: IC50 values are determined by plotting the inhibition of RSK phosphorylation against the logarithm of the inhibitor concentration.
Visualizing the Concepts
Diagram 1: The ERK/MAPK Signaling Pathway
Caption: Key modification points on the 1H-pyrazolo[4,3-c]pyridin-6-yl urea scaffold.
Conclusion
The 1H-pyrazolo[4,3-c]pyridine scaffold has proven to be a highly fruitful starting point for the development of potent kinase inhibitors. The detailed structure-activity relationship studies of the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series targeting ERK demonstrate that systematic modifications at the 3-position of the core and on the terminal urea substituent can lead to inhibitors with picomolar enzymatic potency and single-digit nanomolar cellular activity. These findings, supported by robust biochemical and cellular assays, provide a clear roadmap for the rational design of novel therapeutics. The broader success of various pyrazolopyridine isomers against a range of targets solidifies the importance of this scaffold in modern drug discovery. Future work in this area will likely involve further fine-tuning of existing derivatives to optimize pharmacokinetic properties and the exploration of this versatile core against other high-value therapeutic targets.
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Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry. [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
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Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. [Link]
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Safety Operating Guide
Operational Guide for the Safe Disposal of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
Introduction: As researchers and professionals dedicated to advancing science, our commitment to safety and environmental stewardship is paramount. This guide provides a comprehensive operational plan for the proper disposal of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine (CAS No. 1374652-76-2). In the absence of a specific, detailed Safety Data Sheet (SDS) for this novel compound, the following procedures are derived from a conservative hazard assessment based on its constituent chemical moieties—a pyrazolo[4,3-c]pyridine core and an ethynyl group—and established best practices for hazardous chemical waste management. This protocol is designed to ensure the safety of laboratory personnel and adherence to regulatory compliance.
Hazard Assessment and Risk Mitigation
The foundational step in safe disposal is a thorough understanding of the potential hazards. The known hazard profile for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is based on data extrapolated from its structural class.
Causality of Hazard Assessment: The primary hazard classification stems from the pyrazolo-pyridine heterocyclic system. Pyridine and its derivatives are well-documented as being harmful if swallowed, inhaled, or in contact with skin, often causing skin and eye irritation.[1][2][3] The presence of the terminal ethynyl group warrants additional caution due to the potential for reactivity under certain conditions. Therefore, this compound must be handled as hazardous waste by default.
Hazard Profile Summary
| Parameter | Guideline & Classification | Rationale & Source |
| Waste Classification | Hazardous Chemical Waste | Based on the known hazards of pyridine derivatives.[1][4] |
| GHS Pictogram | GHS07: Harmful/Irritant | Indicates potential for irritation and acute toxicity.[5] |
| Signal Word | Warning | Consistent with moderate hazard level.[5] |
| Primary Hazard | H302: Harmful if swallowed. | Acute oral toxicity is a documented risk.[5][6] |
| Secondary Hazards | Skin, eye, and respiratory irritation. | Common hazards associated with pyrazolo-pyridine compounds.[7][8][9] |
Required Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable to prevent accidental exposure during handling and disposal.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. | To prevent dermal absorption and potential skin irritation.[1][2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes or aerosolized dust particles.[2] |
| Skin & Body Protection | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Handle exclusively within a certified chemical fume hood. | To prevent inhalation of vapors or fine dust.[10] |
Waste Management Workflow
Proper disposal is a systematic process that begins at the point of waste generation. The following workflow ensures that all waste streams containing 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine are managed safely and compliantly.
Caption: Waste segregation workflow for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
Step-by-Step Disposal Protocol
Adherence to a standardized protocol minimizes risk and ensures regulatory compliance.
1. Waste Segregation (At Point of Generation)
-
Action: Immediately segregate all waste materials contaminated with 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
-
Causality: This is the most critical step to prevent unintended and potentially hazardous chemical reactions. This compound should not be mixed with incompatible waste streams, particularly strong oxidizing agents or acids.[10]
2. Containment
-
Solid Waste: Collect un-dissolved compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[1]
-
Liquid Waste: Collect all solutions containing the compound in a clearly labeled, leak-proof hazardous waste container with a sealed, airtight lid.
-
Contaminated PPE: Place all used gloves, disposable lab coats, bench paper, and wipes into a designated hazardous waste bag or container.[1]
3. Labeling
-
Action: Label every waste container with the words "Hazardous Waste ," the full chemical name "6-Ethynyl-1H-pyrazolo[4,3-c]pyridine ," its CAS number (1374652-76-2) , and the date the first waste was added.[1][10]
-
Causality: Proper labeling is a legal requirement and is essential for the safety of all personnel who may handle the container, from lab staff to waste disposal technicians. It ensures the contents are known and can be managed correctly.
4. Temporary Storage
-
Action: Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA).[1][11]
-
Causality: The SAA is a controlled area that prevents unauthorized access and minimizes the risk of spills or exposure to the general lab environment. Storage must be away from heat sources and incompatible materials.[10]
5. Final Disposal
-
Action: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][12]
-
Causality: Final disposal must be handled by trained professionals. The standard and recommended disposal method for pyridine-based chemical waste is controlled high-temperature incineration, which ensures complete destruction of the compound and its hazardous properties.[4][13][14]
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.
Caption: Emergency spill response workflow for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
Spill Cleanup Protocol:
-
Evacuate & Alert: Immediately alert personnel in the vicinity. For large spills, evacuate the area and contact your institution's EHS department.[2]
-
Control & Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing airflow. Eliminate all ignition sources.[13]
-
Contain: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or chemical spill pads to cover and contain the spill.[1][2]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[14]
-
Decontaminate: Clean the spill surface area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.
-
Dispose: All materials used for cleanup, including absorbents, wipes, and contaminated PPE, must be collected and disposed of as hazardous waste.[1]
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DEGRADING AND DISPOSING OF HAZARDOUS CHEMICALS IN THE LABORATORY - Wiley. (URL: [Link])
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS. (URL: [Link])
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- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Handling 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine: Essential Safety Protocols
For researchers engaged in the dynamic field of drug development, the synthesis and handling of novel heterocyclic compounds are daily realities. 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, a molecule of interest due to its structural motifs common in medicinal chemistry, requires meticulous handling to ensure operator safety and experimental integrity.[1][2][3] This guide moves beyond a simple checklist, offering a procedural framework grounded in the specific hazards of this compound. Our objective is to empower you with the knowledge to not only use the correct Personal Protective Equipment (PPE) but to understand the causality behind each recommendation, fostering a culture of intrinsic safety within your laboratory.
Hazard Profile: Understanding the Risks of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
Before any handling protocol can be established, a thorough understanding of the compound's specific hazards is paramount. According to supplier Safety Data Sheets (SDS), 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is classified with the GHS07 pictogram for being harmful and an irritant, carrying the signal word "Warning".[4]
The primary hazards are identified as:
-
H302: Harmful if swallowed. [4]
-
H315: Causes skin irritation. [4]
-
H319: Causes serious eye irritation. [4]
-
H335: May cause respiratory irritation. [4]
These classifications dictate a multi-faceted approach to PPE, where the goal is to create a complete barrier against ingestion, dermal contact, eye exposure, and inhalation. The ethynyl group and the pyridine-like structure suggest that the compound is likely a fine, potentially static, crystalline solid, which can be easily aerosolized, making containment a key safety consideration.
Core Protective Equipment: Your First Line of Defense
Based on the identified hazards, a standard suite of PPE is mandatory. The selection of specific types of equipment is critical and based on providing a robust barrier to the chemical in its solid form.
| PPE Category | Specification | Rationale and Causality |
| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum); Chemical splash goggles are strongly recommended.[5] | The H319 warning for serious eye irritation necessitates a complete seal around the eyes. Standard safety glasses may not protect from fine dust that can become airborne during weighing or transfer. Goggles provide this essential seal. |
| Hand Protection | Nitrile or Neoprene gloves.[6] | The H315 classification indicates the compound can cause skin irritation. Nitrile gloves offer excellent protection against a wide range of chemicals and are superior to latex in this context. Always check for perforations before use and double-gloving may be considered for extended handling periods. |
| Body Protection | A fully fastened laboratory coat. | A lab coat is the primary barrier to prevent the compound from contaminating personal clothing and coming into contact with skin on the arms. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. | The H335 hazard (respiratory irritation) is mitigated by using engineering controls. A fume hood will contain the solid particulate and prevent inhalation. If work outside a hood is unavoidable (e.g., large-scale transfer), a risk assessment must be performed to determine the appropriate respirator (e.g., an N95 dust mask or a respirator with a particulate filter). |
Procedural Guidance: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is the most effective way to ensure safety. The following workflow is designed to be a self-validating system for handling 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
Experimental Workflow Diagram
Caption: Safe handling workflow for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine.
Step-by-Step Handling Protocol
-
Preparation:
-
Confirm the location of the nearest safety shower and eyewash station.
-
Don the required PPE: chemical splash goggles, a lab coat, and nitrile gloves.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Place a disposable absorbent pad on the work surface inside the fume hood.
-
-
Handling the Solid:
-
Retrieve the container of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine and place it inside the fume hood.
-
Carefully open the container, avoiding any sudden movements that could aerosolize the powder.
-
Use a clean spatula to portion out the desired amount onto a tared weigh paper or into a container.
-
Once weighing is complete, securely close the primary container.
-
To transfer the weighed solid, gently tap the weigh paper or use the spatula to guide the powder into the reaction vessel, minimizing the creation of dust.
-
-
Cleanup:
-
Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-soaked cloth (e.g., ethanol or isopropanol).
-
Dispose of all contaminated materials (weigh paper, gloves, absorbent pads) into a designated hazardous waste container.[4]
-
Doff PPE in the correct order: first remove gloves, then the lab coat, and finally the goggles.
-
Wash hands thoroughly with soap and water.
-
Emergency and Disposal Plans
A comprehensive safety plan includes clear directives for emergencies and waste management.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water.[4] Do NOT induce vomiting.[4] Immediately call a poison center or doctor.[4]
-
Spill: Evacuate the immediate area. If the spill is inside a fume hood, contain it with an absorbent material. If outside a hood, avoid breathing the dust.[7] Wear appropriate PPE and gently sweep up the material, placing it in a sealed container for disposal. Avoid actions that create dust.
Disposal Plan
All waste contaminated with 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, including unused product and contaminated lab supplies, must be disposed of as hazardous chemical waste.[4] Containers should be clearly labeled and disposed of in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.
By integrating this expert-level understanding of hazards with meticulous procedural discipline, researchers can confidently and safely work with 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine, ensuring both personal safety and the integrity of their groundbreaking research.
References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information (PMC). [Link]
-
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. National Center for Biotechnology Information (PMC). [Link]
-
Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. European Journal of Organic Chemistry. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Chemwatch GHS SDS 1282. Sdfine. [Link]
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). National Center for Biotechnology Information (PMC). [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information (PMC). [Link]
-
Cas 271-47-6,1H-PYRAZOLO[3,4-C]PYRIDINE. LookChem. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
-
MSDS of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Capot Chemical. [Link]
-
HAZARD SUMMARY: PYRIDINE. New Jersey Department of Health. [Link]
-
(PDF) Substituent Effects in Heterocyclic Systems. ResearchGate. [Link]
Sources
- 1. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. nj.gov [nj.gov]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
